Technical Documentation Center

5-Ethynylpyrimidine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethynylpyrimidine-2-carboxylic acid
  • CAS: 1240606-56-7

Core Science & Biosynthesis

Foundational

5-Ethynylpyrimidine-2-carboxylic acid structure and properties

An In-depth Technical Guide to 5-Ethynylpyrimidine-2-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery Introduction 5-Ethynylpyrimidine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Ethynylpyrimidine-2-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Introduction

5-Ethynylpyrimidine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core functionalized with both an ethynyl and a carboxylic acid group. This unique combination of moieties makes it a molecule of significant interest to researchers in medicinal chemistry, drug development, and chemical biology. The pyrimidine ring is a foundational scaffold in numerous FDA-approved drugs and natural products, prized for its ability to engage in various biological interactions.[1][2][3] The ethynyl group serves as a highly versatile chemical handle for bioorthogonal "click" chemistry and as a structural element in potent bioactive molecules.[4] The carboxylic acid provides a crucial site for derivatization and can act as a key hydrogen bond donor/acceptor or a mimic for phosphate groups in biological systems.

This guide offers a comprehensive technical overview of 5-ethynylpyrimidine-2-carboxylic acid, detailing its structure, physicochemical and spectroscopic properties, plausible synthetic routes, and its vast potential as a building block for novel therapeutics. It is intended to serve as a foundational resource for scientists and researchers aiming to leverage the unique chemical attributes of this compound in their work.

Molecular Structure and Physicochemical Properties

The structural architecture of 5-ethynylpyrimidine-2-carboxylic acid is central to its chemical behavior and potential applications. The electron-deficient nature of the pyrimidine ring, combined with the distinct functionalities at the C2 and C5 positions, creates a molecule with a rich and tunable reactivity profile.

Chemical Structure:

(Note: This is a simplified 2D representation. The actual molecule has a planar pyrimidine ring.)

Key Physicochemical Data Summary

The properties of 5-ethynylpyrimidine-2-carboxylic acid are inferred from closely related structures, such as 5-ethynylpyrimidine and pyrimidine-2-carboxylic acid, as direct experimental data for the target molecule is not extensively published.

PropertyValueSource/Comment
Molecular Formula C₇H₄N₂O₂Calculated
Molecular Weight 148.12 g/mol Calculated
Appearance Expected to be a solid (powder)Based on analogs like 5-ethynylpyrimidine and pyrimidine-2-carboxylic acid.[5]
Melting Point > 80 °CThe melting point of 5-ethynylpyrimidine is 80 °C. The carboxylic acid group would likely increase this value.
Solubility Soluble in polar organic solvents like DMSO, DMF, and ethanol.[5]Typical for small organic acids.
pKa Estimated 2.0 - 4.0The carboxylic acid is expected to be acidic, influenced by the electron-withdrawing pyrimidine ring.

Structural Insights:

  • Pyrimidine Core: This nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.[1][2]

  • Ethynyl Group: The terminal alkyne is a cornerstone of modern chemical biology. It is relatively stable yet highly reactive in specific, controlled reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This functionality makes the molecule suitable for bio-conjugation and labeling studies.

  • Carboxylic Acid Group: This functional group imparts acidity to the molecule and provides a critical anchor point for forming esters, amides, and other derivatives.[6] Its ability to act as a hydrogen bond donor and acceptor is vital for molecular recognition at protein active sites.

Spectroscopic Characterization Profile

The structural features of 5-ethynylpyrimidine-2-carboxylic acid give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization. The expected spectral data are as follows:

SpectroscopyExpected Signature
¹H NMR - Carboxyl Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm.[7] - Pyrimidine Protons: Two distinct signals in the aromatic region (δ 8.5-9.5 ppm), likely appearing as singlets or narrow doublets. - Ethynyl Proton (-C≡CH): A sharp singlet typically found around δ 3.0-3.5 ppm.
¹³C NMR - Carboxyl Carbon (-COOH): A signal in the range of 160-185 ppm.[8] - Pyrimidine Carbons: Signals in the aromatic region, typically between 120-170 ppm. - Alkynyl Carbons (-C≡C-): Two distinct signals in the range of 70-90 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[7] - C≡C-H Stretch (Alkyne): A sharp, medium intensity peak around 3300 cm⁻¹. - C≡C Stretch (Alkyne): A weak but sharp peak around 2100-2150 cm⁻¹.[8] - C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1710-1760 cm⁻¹.[7] - C=N, C=C Stretches (Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): An expected peak at m/z = 148.03 (for [M]⁺) or 149.04 (for [M+H]⁺ in ESI+ mode).

Synthesis and Reactivity

While a specific, optimized synthesis for 5-ethynylpyrimidine-2-carboxylic acid is not widely published, a robust synthetic strategy can be designed based on established methodologies for functionalizing pyrimidine cores.

Proposed Synthetic Pathway

A plausible and efficient route involves a Sonogashira coupling reaction on a halogenated pyrimidine-2-carboxylic acid ester precursor, followed by hydrolysis. This approach offers high yields and functional group tolerance.

Synthesis_Pathway A Ethyl 5-bromopyrimidine-2-carboxylate C Sonogashira Coupling (Pd catalyst, Cu(I), base) A->C B Trimethylsilylacetylene B->C D Ethyl 5-((trimethylsilyl)ethynyl)pyrimidine-2-carboxylate C->D Step 1 E Deprotection (e.g., K₂CO₃, MeOH) D->E F Ethyl 5-ethynylpyrimidine-2-carboxylate E->F Step 2 G Saponification (e.g., LiOH, H₂O/THF) F->G H 5-Ethynylpyrimidine-2-carboxylic acid G->H Step 3

Caption: Proposed synthetic workflow for 5-ethynylpyrimidine-2-carboxylic acid.

Experimental Protocol (Hypothetical)

Step 1: Sonogashira Coupling

  • To a solution of ethyl 5-bromopyrimidine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., THF or 1,4-dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3 eq).

  • Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).

  • Add trimethylsilylacetylene (1.2-1.5 eq) dropwise.

  • Heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield ethyl 5-((trimethylsilyl)ethynyl)pyrimidine-2-carboxylate.

Step 2: Silyl Group Deprotection

  • Dissolve the silylated intermediate (1.0 eq) in a solvent such as methanol or THF.

  • Add a mild base like potassium carbonate (K₂CO₃, 2.0 eq) or a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Once complete, neutralize the reaction, extract with an organic solvent, and purify to obtain ethyl 5-ethynylpyrimidine-2-carboxylate.

Step 3: Ester Hydrolysis (Saponification)

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide (LiOH, 1.5-2.0 eq).

  • Stir at room temperature until the ester is fully consumed (monitored by TLC/LC-MS).

  • Quench the reaction and acidify the aqueous layer carefully with a dilute acid (e.g., 1N HCl) to a pH of ~3-4, which will precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-ethynylpyrimidine-2-carboxylic acid.

Chemical Reactivity

The molecule's reactivity is governed by its three key functional groups. This multi-functionality allows for selective chemical transformations, making it a highly adaptable building block.

Reactivity_Hub cluster_acid Carboxylic Acid Reactions cluster_alkyne Ethynyl Group Reactions cluster_ring Pyrimidine Ring Reactions center {5-Ethynylpyrimidine-2-carboxylic acid|Versatile Chemical Scaffold} Amidation Amidation (R-NH₂, coupling agent) center->Amidation forms amides Esterification Esterification (R-OH, acid catalyst) center->Esterification forms esters Reduction Reduction (e.g., BH₃) center->Reduction forms alcohol ClickChem Click Chemistry (Azide, Cu(I) catalyst) center->ClickChem forms triazoles Sonogashira Sonogashira Coupling (Aryl Halide, Pd/Cu) center->Sonogashira forms internal alkynes Hydration Hydration (HgSO₄, H₂SO₄) center->Hydration forms methyl ketone NucSub Nucleophilic Aromatic Substitution (at activated positions) center->NucSub undergoes substitution

Caption: Reactivity map of 5-ethynylpyrimidine-2-carboxylic acid.

Applications in Research and Drug Development

The true value of 5-ethynylpyrimidine-2-carboxylic acid lies in its potential as a versatile molecular scaffold for creating complex, biologically active molecules.

  • Medicinal Chemistry Core: The pyrimidine ring is a bioisostere for phenyl and other aromatic systems, often improving metabolic stability and solubility.[2] Its substitution at the C2 and C5 positions allows for the exploration of chemical space in multiple vectors, which is a key strategy in lead optimization. Many anticancer and antiviral drugs are built upon pyrimidine frameworks.[2][9][10]

  • Bioorthogonal Chemistry and PROTACs: The terminal alkyne is ideal for "click" chemistry. This enables its use in:

    • Target Identification: Attaching the molecule to a resin or fluorescent tag to pull down or visualize binding partners.

    • PROTAC Development: The ethynyl group can serve as a linker attachment point for constructing Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this molecule is an excellent candidate for FBDD screening campaigns. The individual fragments (pyrimidine, alkyne, carboxylic acid) can be systematically elaborated to achieve high-affinity binders to a protein target.

  • Antiviral Research: The 5-ethynyl substituent is a known feature in several potent nucleoside analogues with antiviral activity, suggesting that this scaffold could be a valuable starting point for developing new antiviral agents.[4]

Safety and Handling

As with any laboratory chemical, 5-ethynylpyrimidine-2-carboxylic acid should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[11][12] Avoid dust formation and inhalation.[11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[12][13]

  • Hazards: Expected to cause skin and serious eye irritation based on analogous compounds.[11][14] May be harmful if swallowed.[14]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[11][13]

Conclusion

5-Ethynylpyrimidine-2-carboxylic acid represents a powerful and versatile tool for the modern chemical biologist and medicinal chemist. Its strategic combination of a biologically relevant pyrimidine core, a bioorthogonal alkyne handle, and a modifiable carboxylic acid group provides a rich platform for innovation. From constructing complex molecular architectures to probing biological systems and developing next-generation therapeutics like PROTACs, the potential applications of this compound are vast. Further exploration of its synthesis and reactivity will undoubtedly cement its role as a valuable building block in the ongoing quest for novel and effective medicines.

References

  • Thermo Fisher Scientific Inc. (2025). Safety Data Sheet for 5-Ethylpyridine-2,3-dicarboxylic acid.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 2-Ethoxypyrimidine-5-carboxylic acid.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet for Sulfo-cyanine-5-carboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Morpholinopyrimidine-5-carboxylic acid.
  • Cayman Chemical. (2025). Safety Data Sheet for 5-Hydroxymethyl-2-furancarboxylic Acid.
  • Herdewijn, P., & De Clercq, E. (1985). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 28(5), 550-555.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Wiley-VCH GmbH. (n.d.). Pyrimidine-2-carboxylic acid. SpectraBase.
  • Sigma-Aldrich. (n.d.). 5-Ethynylthiophene-2-carboxylic acid.
  • MilliporeSigma. (n.d.). 5-Ethynylpyrimidine 95%.
  • Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives.
  • ChemicalBook. (n.d.). 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID(56621-98-8) 1H NMR spectrum.
  • MDPI. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand.
  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • BenchChem. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes.
  • PubChem. (n.d.). 5-Aminopyrimidine-2-carboxylic Acid.
  • ChemicalBook. (2026). Pyrimidine-2-carboxylic acid.
  • PubChem. (n.d.). Ethyl 5-pyrimidinecarboxylate.
  • BenchChem. (2025). A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (2026). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives.
  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs.
  • ChemicalBook. (2025). (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester.
  • PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
  • Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.

Sources

Exploratory

An In-depth Technical Guide to 5-Ethynylpyrimidine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 5-Ethynylpyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. Its structure uniquely combines the pharmacologically privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-Ethynylpyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. Its structure uniquely combines the pharmacologically privileged pyrimidine scaffold with a reactive ethynyl group and a carboxylic acid moiety, presenting a versatile platform for the synthesis of novel therapeutic agents. The pyrimidine core is fundamental to numerous biological processes and is a cornerstone in the design of a wide array of approved drugs.[1][2] The ethynyl group not only serves as a critical pharmacophore for engaging with biological targets but also functions as a bioorthogonal handle for chemical biology applications. This guide provides a comprehensive technical overview of 5-ethynylpyrimidine-2-carboxylic acid, including its chemical identity, a proposed, robust synthetic protocol, detailed spectroscopic characterization, and an exploration of its potential applications in modern drug discovery, particularly in the development of targeted therapies.

Chemical Identity and Physicochemical Properties

Structure and Identification

The unique arrangement of functional groups in 5-ethynylpyrimidine-2-carboxylic acid makes it a valuable building block for creating complex molecular architectures. The electron-withdrawing nature of the pyrimidine ring, coupled with the carboxylic acid and the linear geometry of the alkyne, dictates its chemical reactivity and potential biological interactions.

  • IUPAC Name: 5-ethynylpyrimidine-2-carboxylic acid

  • CAS Number: 1240606-56-7[3]

  • Molecular Formula: C₇H₄N₂O₂

  • Chemical Structure:

    
    
    
Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The data presented below are compiled from predictive models and data from structurally similar compounds, providing a baseline for experimental design.

PropertyValueSource
Molecular Weight 148.12 g/mol Calculated
Appearance Off-white to light yellow solidPredicted
Melting Point >200 °C (with decomposition)Predicted
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; poorly soluble in water and non-polar organic solvents.Predicted
pKa ~3.5 - 4.5 (for the carboxylic acid)Estimated
LogP ~1.2 ± 0.5Predicted

Synthesis and Mechanistic Insights

Overview of Synthetic Strategies

The synthesis of substituted pyrimidine carboxylic acids is a well-established area of organic chemistry. General strategies often involve the construction of the pyrimidine ring from acyclic precursors or the functionalization of a pre-existing pyrimidine core.[4][5] For the introduction of an ethynyl group at the C5 position, the Sonogashira cross-coupling reaction is the state-of-the-art method, offering high yields and excellent functional group tolerance. This reaction typically involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.

Proposed Synthetic Protocol for 5-Ethynylpyrimidine-2-carboxylic Acid

G cluster_0 Step 1: Selective Nucleophilic Substitution cluster_1 Step 2: Sonogashira Cross-Coupling cluster_2 Step 3: Saponification (Hydrolysis) A 2,5-dichloropyrimidine B Methyl 5-chloro-pyrimidine-2-carboxylate A->B 1. n-BuLi, THF, -78°C 2. CO2(g) 3. SOCl2 4. MeOH C Methyl 5-ethynyl-pyrimidine-2-carboxylate B->C Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N, THF D 5-Ethynylpyrimidine-2-carboxylic acid C->D 1. LiOH, THF/H2O 2. HCl (aq) to pH 2-3

Caption: Proposed synthetic workflow for 5-Ethynylpyrimidine-2-carboxylic acid.

Step 1: Synthesis of Methyl 5-chloropyrimidine-2-carboxylate

  • To a solution of 2,5-dichloropyrimidine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture for 1 hour at -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-chloropyrimidine-2-carboxylic acid.

  • Treat the crude acid with thionyl chloride (2.0 eq) under reflux for 2 hours. Remove excess thionyl chloride in vacuo.

  • Dissolve the resulting acid chloride in methanol and stir for 4 hours at room temperature.

  • Concentrate the solution and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 5-chloropyrimidine-2-carboxylate.

Step 2: Synthesis of Methyl 5-ethynylpyrimidine-2-carboxylate

  • To a solution of methyl 5-chloropyrimidine-2-carboxylate (1.0 eq) in a mixture of THF and triethylamine, add ethynyltrimethylsilane (1.5 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

  • Dissolve the residue in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 eq) to remove the silyl protecting group.

  • Purify the product by flash column chromatography to yield methyl 5-ethynylpyrimidine-2-carboxylate.

Step 3: Synthesis of 5-Ethynylpyrimidine-2-carboxylic acid (Saponification)

  • Dissolve methyl 5-ethynylpyrimidine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the mixture to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 5-ethynylpyrimidine-2-carboxylic acid.

Spectroscopic Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics for 5-ethynylpyrimidine-2-carboxylic acid.

  • ¹H NMR Spectroscopy: The spectrum is expected to be simple and highly characteristic. Key signals would include a singlet for the ethynyl proton (C≡C-H) around δ 3.5-4.0 ppm, and two distinct singlets or doublets for the pyrimidine ring protons (H4 and H6) in the aromatic region, typically between δ 8.5-9.5 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at δ > 12 ppm, which is exchangeable with D₂O.[6]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is expected to resonate in the deshielded region of δ 160-170 ppm.[6] The two alkyne carbons (C≡C) should appear around δ 80-90 ppm. The pyrimidine ring carbons will have distinct signals in the δ 120-160 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum will show several characteristic absorption bands. A strong, broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong C=O stretching band will be present around 1700-1725 cm⁻¹. A weak but sharp C≡C stretch is expected near 2100-2150 cm⁻¹, and the ≡C-H stretch will appear as a sharp peak around 3300 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₇H₄N₂O₂) by providing an accurate mass measurement of the molecular ion [M-H]⁻ or [M+H]⁺.

Applications in Medicinal Chemistry and Drug Development

The Pyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental biological importance.[2] This structural motif is found in a vast number of FDA-approved drugs, including anticancer agents (e.g., Imatinib, Gefitinib), antivirals (e.g., Zidovudine), and antibacterials (e.g., Trimethoprim).[1][7] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is crucial for binding to biological targets like enzyme active sites.

The Ethynyl Group as a Key Pharmacophore

The ethynyl substituent is a highly valuable functional group in drug design. Its small size and linear geometry allow it to probe narrow hydrophobic pockets within protein active sites. Furthermore, the terminal alkyne can act as a hydrogen bond donor or participate in other non-covalent interactions. In some cases, it can form a covalent bond with a target protein, leading to irreversible inhibition, a strategy employed in several potent enzyme inhibitors.[8]

Potential as a Building Block for Targeted Therapies

5-Ethynylpyrimidine-2-carboxylic acid is an ideal starting material for developing targeted therapies, such as kinase inhibitors. The pyrimidine core can serve as a "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The carboxylic acid can be used to improve solubility or to form salt bridges with basic residues in the active site. The ethynyl group can be directed towards a hydrophobic pocket or used as a point of attachment for further chemical elaboration to enhance potency and selectivity.

G cluster_0 Kinase Signaling Cascade cluster_1 Mechanism of Inhibition A Upstream Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B C ATP Kinase Domain Substrate B->C D Phosphorylated Substrate C->D E Downstream Signaling (e.g., Proliferation, Survival) D->E Inhibitor 5-Ethynylpyrimidine- 2-carboxylic acid Derivative Inhibitor->C Binds to ATP pocket

Caption: Inhibition of a generic kinase pathway by a derivative of the title compound.

Conclusion

5-Ethynylpyrimidine-2-carboxylic acid represents a highly strategic and versatile building block for researchers in drug discovery. Its synthesis, while requiring a multi-step approach, relies on robust and well-understood chemical transformations. The convergence of three key functional groups—a proven heterocyclic scaffold, a target-engaging ethynyl moiety, and a versatile carboxylic acid handle—provides an exceptional platform for the generation of compound libraries aimed at a wide range of biological targets. As the demand for novel, highly selective, and potent therapeutic agents continues to grow, molecules like 5-ethynylpyrimidine-2-carboxylic acid will undoubtedly play a crucial role in the development of next-generation medicines.

References

  • Ashworth, I. W., et al. (2012). Covalent Modifiers: A Rational Approach to Drug Discovery. Angewandte Chemie International Edition, 51(40), 9496-9499. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2010). An overview of recent advances in the synthesis and biological activities of pyrimidine and pyrimidine-fused heterocyclic compounds. Current Organic Chemistry, 14(12), 1205-1243. [Link]

  • Gomma, A. M., & Ali, M. M. (2020). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Biointerface Research in Applied Chemistry, 10(5), 6296-6313. [Link]

  • Jain, K., & Sharma, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-10. [Link]

  • Sharma, V., et al. (2014). A comprehensive review on synthesis and chemistry of pyrimidine derivatives showing various biological activities. Journal of Chemical and Pharmaceutical Research, 6(1), 371-383.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]

  • Wiley-VCH. (n.d.). Pyrimidine-2-carboxylic acid. SpectraBase. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Postulated Mechanism of Action of 5-Ethynylpyrimidine-2-carboxylic Acid in Biological Systems

Preamble: The Scientific Rationale for Investigating 5-Ethynylpyrimidine-2-carboxylic Acid The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and numerous pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Scientific Rationale for Investigating 5-Ethynylpyrimidine-2-carboxylic Acid

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and numerous pharmacologically active agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3][4] The strategic functionalization of the pyrimidine ring offers a powerful tool to modulate the biological and physicochemical properties of these molecules. This guide focuses on the specific, yet largely unexplored, compound: 5-Ethynylpyrimidine-2-carboxylic acid .

While direct mechanistic studies on this particular molecule are not extensively available in the public domain, a comprehensive analysis of its structural motifs—the pyrimidine core, the 2-carboxylic acid group, and the 5-ethynyl substituent—allows for the formulation of a robust, evidence-based hypothesis regarding its mechanism of action. This document will, therefore, serve as an in-depth technical guide to the postulated mechanism of action of 5-Ethynylpyrimidine-2-carboxylic acid, providing a scientifically grounded framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and propose self-validating protocols to test our hypotheses.

I. Structural Features and Their Mechanistic Implications

The chemical structure of 5-Ethynylpyrimidine-2-carboxylic acid presents three key features that likely dictate its biological activity:

  • The Pyrimidine Core: As a fundamental biological scaffold, it can be recognized by and interact with a multitude of enzymes and receptors.[3]

  • The 2-Carboxylic Acid Group: This acidic moiety is a strong hydrogen bond donor and acceptor, often crucial for anchoring a molecule to the active site of a target protein.[5]

  • The 5-Ethynyl Group: The introduction of an ethynyl group at the 5-position is a significant modification. This rigid, linear, and electron-rich functional group can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, and in some cases, can act as a covalent warhead.

Based on these features, we postulate two primary, non-mutually exclusive, mechanisms of action: Enzyme Inhibition and Disruption of Nucleic Acid Metabolism .

II. Postulated Mechanism 1: Enzyme Inhibition

The structural resemblance of 5-Ethynylpyrimidine-2-carboxylic acid to known inhibitors of several enzyme classes suggests it may act as a competitive or non-competitive inhibitor.[6][7]

A. Target Enzyme Class 1: Dihydroorotate Dehydrogenase (DHODH)

Rationale: DHODH is a key enzyme in the de novo pyrimidine biosynthetic pathway.[5][8] Its inhibition leads to the depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.[8] Several pyrimidine derivatives are known to inhibit DHODH.[5][9] The carboxylic acid group is a common feature in many DHODH inhibitors, and studies on 5-substituted orotic acids (which have a carboxylic acid at position 6) suggest that the 5-position is in proximity to the enzyme active site.[5]

Hypothesized Binding Mode: We propose that the 2-carboxylic acid of 5-Ethynylpyrimidine-2-carboxylic acid chelates a metal ion or forms critical hydrogen bonds within the active site of DHODH. The 5-ethynyl group could then extend into a hydrophobic pocket or interact with a specific amino acid residue, enhancing binding affinity.

Experimental Validation Workflow:

DHODH_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays A Recombinant Human DHODH Expression & Purification B Enzyme Kinetics Assay (Spectrophotometric) A->B C IC50 Determination B->C D Mechanism of Inhibition Studies (Lineweaver-Burk Plot) C->D E Cell Proliferation Assay (e.g., MTT, in cancer cell lines) C->E Correlate IC50 with anti-proliferative activity F Pyrimidine Depletion Rescue Assay E->F G Cell Cycle Analysis (Flow Cytometry) E->G Nucleic_Acid_Metabolism_Disruption A 5-Ethynylpyrimidine-2-carboxylic acid (Enters Cell) B Metabolic Activation? (e.g., to Nucleoside/Nucleotide) A->B C Inhibition of Nucleotide Synthesis Enzymes (e.g., Thymidylate Synthase) B->C D Incorporation into DNA/RNA by Polymerases B->D F Apoptosis/Cell Cycle Arrest C->F E DNA Damage/Chain Termination D->E E->F

Figure 2: Postulated pathway for disruption of nucleic acid metabolism.

Experimental Validation:

Experiment Methodology Expected Outcome
DNA/RNA Incorporation Assay Incubation of cells with radiolabeled 5-Ethynylpyrimidine-2-carboxylic acid followed by isolation and analysis of DNA/RNA.Detection of radioactivity in the nucleic acid fraction would confirm incorporation.
DNA Damage Response Assay Western blot analysis for DNA damage markers such as γH2AX and p53.Increased levels of these markers would indicate the induction of DNA damage.
In Vitro Polymerase Inhibition Assay Use of purified DNA/RNA polymerases and a template to assess the inhibitory effect of the compound on nucleic acid synthesis.A decrease in polymerase activity would suggest direct enzyme inhibition.

IV. Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, providing a potential route to obtain 5-Ethynylpyrimidine-2-carboxylic acid and its analogs for SAR studies. [10][11] Proposed SAR Studies:

Position Modification Rationale
5-position Replace ethynyl with other alkynes (e.g., propynyl), halogens, or small alkyl groups.To probe the steric and electronic requirements for activity.
2-position Convert the carboxylic acid to an ester or amide.To assess the importance of the acidic proton and hydrogen bonding capabilities for target engagement.

V. Concluding Remarks for the Drug Development Professional

5-Ethynylpyrimidine-2-carboxylic acid is a molecule of significant interest due to the convergence of two biologically relevant pharmacophores: the pyrimidine-2-carboxylic acid and the 5-ethynylpyrimidine. While its precise mechanism of action remains to be elucidated, the hypotheses presented in this guide, grounded in the known activities of structurally related compounds, provide a clear and actionable roadmap for its investigation.

The proposed experimental workflows are designed to systematically test the primary postulated mechanisms of DHODH inhibition, COX inhibition, and disruption of nucleic acid metabolism. The outcomes of these studies will be critical in defining the therapeutic potential of this compound and guiding its future development as a potential anticancer, anti-inflammatory, or antiviral agent.

VI. References

  • Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine nucleosides. PubMed.

  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed.

  • An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. Benchchem.

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC.

  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers.

  • New carboxylic acid derivatives, their preparation and their use. Patent AU-3804595-A.

  • Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI.

  • Synthesis and biological activity of some pyrimidine derivatives. Academia.edu.

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.

  • Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate.

  • Carboxylic acid derivatives, their preparation and use. Google Patents.

  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent Office.

  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

  • Pyrimidine-2-carboxylic acid. Chem-Impex.

  • Prodrug derivatives of carboxylic acid drugs. Google Patents.

  • Compositions of thienopyrimidine derivatives. Google Patents.

  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC.

  • Harnessing Enzyme Inhibition: Mechanisms, Applications and Therapeutic Implications. Omics Online.

  • Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MedCrave online.

  • Carboxylic Acid Derivatives- Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.

  • Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. ResearchGate.

  • Pyrimidine synthesis. Organic Chemistry Portal.

Sources

Exploratory

Harnessing Ethynylpyrimidine Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Executive Summary Ethynylpyrimidine derivatives have emerged as highly versatile pharmacophores in modern medicinal chemistry. Characterized by the rigid, linear, and electron-withdrawing nature of the ethynyl group, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethynylpyrimidine derivatives have emerged as highly versatile pharmacophores in modern medicinal chemistry. Characterized by the rigid, linear, and electron-withdrawing nature of the ethynyl group, these scaffolds are uniquely suited for interacting with narrow hydrophobic pockets in target proteins. This technical guide provides an in-depth analysis of the biological activities of ethynylpyrimidine derivatives, focusing on their proven efficacy as oncology therapeutics (tyrosine kinase inhibitors) and antiviral agents (methyltransferase inhibitors).

The Structural Advantage of the Ethynylpyrimidine Scaffold

The substitution of a pyrimidine ring with an ethynyl group (typically at the 5-position) introduces distinct stereoelectronic properties. The sp-hybridized carbon atoms of the alkyne create a rigid, linear vector that can project deep into enzyme active sites without introducing excessive steric bulk[1]. Furthermore, the electron-withdrawing nature of the ethynyl group modulates the pKa of the pyrimidine nitrogen atoms, improving the molecule's metabolic stability and membrane permeability—critical factors in optimizing oral bioavailability during drug development.

Oncology Applications: Precision Kinase Inhibition

Ethynylpyrimidine derivatives have shown exceptional promise as competitive inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Mechanistic Insights: In non-small cell lung cancer (NSCLC) models, 2 act as ATP-competitive inhibitors[2]. The pyrimidine core forms critical hydrogen bonds with the hinge region of the kinase, while the ethynyl group occupies the hydrophobic "gatekeeper" pocket. This structural complementarity allows compounds like derivative 20a to achieve an IC50 of 45 nM against EGFR kinase[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Ethynyl 5-Ethynylpyrimidine Derivative (e.g., 20a) Ethynyl->EGFR Competitive Inhibition (IC50 = 45 nM) Proliferation Tumor Cell Proliferation (A-549, HL60) PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 1: Mechanism of action for 5-ethynylpyrimidine derivatives inhibiting EGFR signaling.

Antiviral Applications: Targeting Viral RNA Capping

Beyond oncology, the ethynylpyrimidine scaffold has been successfully repurposed for antiviral drug discovery. Historically, 3 demonstrated efficacy against Herpes Simplex Virus type I[3]. Recently, they have been deployed against SARS-CoV-2 by targeting the non-structural protein 14 (nsp14) methyltransferase (MTase)[1].

Mechanistic Insights: nsp14 is essential for viral mRNA capping. 4 (e.g., compound 18l / HK370) exhibit submicromolar potency against nsp14[1]. The ethynylpyrimidine group enhances binding affinity within the S-adenosylmethionine (SAM) binding pocket, leading to a 10-fold enhancement in enzymatic inhibition compared to non-ethynyl analogs[1].

Quantitative Data Summary

The following table summarizes the biological activities of key ethynylpyrimidine derivatives across different therapeutic targets.

Compound DesignationPrimary TargetEnzymatic IC50Cellular EfficacyCytotoxicity (CC50)
Derivative 20a EGFR Kinase45 nMIC50 < 5 µM (A-549, HL60)Not Reported
Compound 18l (HK370) SARS-CoV-2 nsp14 MTase30 nMEC50 = 12 µM (Calu-3)> 50 µM
Compound 18n SARS-CoV-2 nsp14 MTase43 nMEC50 = 10 µM (Calu-3)> 50 µM
Compound Ie Herpes Simplex Virus IN/A90% inhibition at 28 µMLow

Experimental Methodologies and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these derivatives. Each workflow is designed as a self-validating system, incorporating essential controls.

Workflow Start Halopyrimidine Precursor Coupling Sonogashira Coupling (Pd/Cu Catalysis) Start->Coupling Purification Chromatographic Purification Coupling->Purification Yields 5-ethynyl intermediate EnzymeAssay In Vitro Enzymatic Assay (TR-FRET) Purification->EnzymeAssay IC50 Determination CellAssay Cell-Based Assay (Efficacy & Cytotoxicity) EnzymeAssay->CellAssay EC50 / CC50 Validation

Figure 2: Standard experimental workflow for synthesizing and validating ethynylpyrimidine inhibitors.

Protocol A: Synthesis via Sonogashira Cross-Coupling

The installation of the ethynyl group is typically achieved via5[5].

  • Preparation: In a flame-dried Schlenk flask, dissolve the halopyrimidine precursor (e.g., 2,4-dichloropyrimidine) in a degassed mixture of anhydrous THF and Triethylamine (Et3N). Causality: Et3N acts as both the solvent and the base required to deprotonate the terminal alkyne. Strict degassing is mandatory to prevent oxygen-induced Glaser homocoupling of the alkyne[5].

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq) under an inert nitrogen atmosphere. Causality: Palladium facilitates the oxidative addition into the carbon-halogen bond, while CuI generates the highly reactive copper acetylide intermediate.

  • Coupling: Slowly add trimethylsilylacetylene (1.2 eq) and heat the mixture to reflux. Monitor via TLC until the starting material is consumed[5].

  • Deprotection: To yield the terminal alkyne, treat the purified intermediate with KOH in Methanol for 30 minutes at room temperature to cleave the trimethylsilyl (TMS) protecting group[5].

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

To evaluate IC50 values against targets like EGFR or CDKs, a 5 is employed[5].

  • Incubation: In a 384-well microplate, incubate the recombinant kinase, biotinylated substrate, and varying concentrations of the ethynylpyrimidine derivative in 1× Kinase Buffer for 10 minutes[5].

  • Reaction Initiation: Add ATP to initiate the enzymatic reaction. Include a vehicle control (DMSO) as a negative control and a known inhibitor (e.g., Erlotinib) as a positive control.

  • Detection: After 60 minutes, halt the reaction by adding a detection buffer containing Streptavidin-XL665 and a Europium-cryptate labeled anti-phospho antibody[5].

  • Validation & Causality: Read the plate using a time-resolved fluorescence reader. Causality: TR-FRET is specifically chosen over standard fluorescence because introducing a microsecond time delay before measurement allows transient background autofluorescence from the chemical library to decay, virtually eliminating false positives in high-throughput screening[5].

Protocol C: Cell-Based Antiviral & Cytotoxicity Assay (Self-Validating System)

When testing compounds like HK370 for antiviral activity, it is critical to 4[1].

  • Infection: Seed Calu-3 cells in 96-well plates. Infect with SARS-CoV-2 at a Multiplicity of Infection (MOI) of ~0.01 in the presence of serial dilutions of the test compound[1].

  • Parallel Cytotoxicity (The Validation Step): Simultaneously, prepare an identical plate without the virus, treating the cells with the exact same compound concentrations[1].

  • Incubation & Readout: Incubate for 3 days. Quantify viral replication in the infected plate using RT-qPCR (to determine EC50). In the uninfected plate, assess host cell viability using an XTT assay (to determine CC50)[1].

  • Interpretation: A compound is only deemed a viable hit if its CC50 is significantly higher than its EC50 (e.g., HK370 showed EC50 = 12 µM and CC50 > 50 µM)[1].

Conclusion

The 5-ethynylpyrimidine motif is a privileged scaffold in medicinal chemistry. By leveraging its unique geometric and electronic properties, researchers can design highly potent, selective inhibitors for both human kinases and viral enzymes. Adhering to rigorous, self-validating assay protocols ensures that these promising in vitro profiles successfully translate into viable in vivo candidates.

References

  • Sharma RA, Kavai I, Hughes RG Jr, Bobek M. "Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine nucleosides." Journal of Medicinal Chemistry, 1984.
  • Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors.PubMed (NIH), 2013.
  • Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides.RSC Medicinal Chemistry, 2024.
  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors.PubMed Central (PMC), 2022.

Sources

Foundational

The Ascendance of Pyrimidine-Based Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Applications

This guide provides an in-depth exploration of the discovery, history, and evolving applications of pyrimidine-based carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the discovery, history, and evolving applications of pyrimidine-based carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this document navigates the foundational chemistry of pyrimidines, key synthetic milestones, and the translation of these molecules into therapeutic agents. We will delve into the causality behind experimental choices, provide validated protocols, and visualize complex pathways to offer a comprehensive and actionable resource.

Genesis of a Privileged Scaffold: The Historical Unveiling of Pyrimidines

The story of pyrimidine-based carboxylic acids is intrinsically linked to the broader history of pyrimidine chemistry. The pyrimidine ring system is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine.[1] Its synthetic history, however, began in the 19th century with discoveries that laid the groundwork for the vast array of derivatives known today.

A pivotal moment arrived in 1864 when Adolf von Baeyer first synthesized barbituric acid, a pyrimidine derivative, by combining urea with malonic acid.[2][3] While not a carboxylic acid in the strictest sense, its acidic nature and pyrimidine core were foundational. The name "barbituric acid" is rumored to have originated from a celebration on the day of Saint Barbara, the patron saint of artillerists.[2] This initial synthesis, later refined by French chemist Edouard Grimaux in 1879, opened the door to a new class of compounds.[4]

The systematic study of pyrimidines gained significant momentum with the work of Albrecht Pinner in 1884.[5] Pinner developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-keto esters, a reaction now known as the Pinner pyrimidine synthesis.[6][7] He was also the first to propose the name "pyrimidin" in 1885.[5] The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Siegmund Gabriel and James Colman through the reduction of 2,4,6-trichloropyrimidine, which they derived from barbituric acid.[5][8]

Another landmark contribution was the Biginelli reaction, discovered by Italian chemist Pietro Biginelli in 1891.[9] This one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea provides a direct route to dihydropyrimidinones, which can be further functionalized to a wide range of pyrimidine derivatives, including those with carboxylic acid moieties.[9][10]

Orotic acid (pyrimidine-2,4-dione-6-carboxylic acid), a key intermediate in the biosynthesis of pyrimidines, stands as a naturally occurring example of a pyrimidine-based carboxylic acid.[11] Its discovery and subsequent study were crucial in understanding the de novo pyrimidine synthesis pathway in living organisms.[12][13]

These early discoveries, summarized in the table below, established the fundamental synthetic routes and sparked the exploration of the vast chemical space of pyrimidine derivatives, including the targeted synthesis of pyrimidine-based carboxylic acids for therapeutic purposes.

YearKey Discovery/DevelopmentKey Figure(s)Significance
1864First synthesis of barbituric acidAdolf von BaeyerFoundational discovery of a key pyrimidine derivative.[2][4]
1879Refined synthesis of barbituric acidEdouard GrimauxImproved synthetic methodology, enabling broader research.[4]
1884Pinner pyrimidine synthesisAlbrecht PinnerA versatile method for synthesizing substituted pyrimidines.[5][6]
1891Biginelli reactionPietro BiginelliA one-pot, multi-component reaction for dihydropyrimidinone synthesis.[9][10]
1900Synthesis of the parent pyrimidine ringSiegmund Gabriel & James ColmanFirst isolation of the fundamental pyrimidine scaffold.[5][8]

Synthetic Strategies: From Classical Reactions to Modern Methodologies

The synthesis of pyrimidine-based carboxylic acids has evolved significantly from the foundational reactions. Modern organic synthesis offers a diverse toolkit to introduce the carboxylic acid functionality at various positions on the pyrimidine ring, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.

The Pinner Synthesis and its Progeny

The Pinner synthesis remains a relevant and versatile method. It involves the condensation of a 1,3-dicarbonyl compound with an amidine. By selecting appropriate starting materials, one can introduce a carboxylic ester group, which can then be hydrolyzed to the corresponding carboxylic acid.

Pinner_Synthesis reagents β-Keto Ester + Amidine intermediate Condensation Intermediate reagents->intermediate Acid/Base Catalysis pyrimidine Substituted Pyrimidine intermediate->pyrimidine Cyclization & Aromatization acid Pyrimidine Carboxylic Acid pyrimidine->acid Ester Hydrolysis

Caption: Generalized workflow of the Pinner pyrimidine synthesis for carboxylic acid derivatives.

The Biginelli Reaction: A Multicomponent Marvel

The Biginelli reaction provides an efficient route to dihydropyrimidinones, which can be oxidized and further modified to yield pyrimidine carboxylic acids. The reaction's one-pot nature and tolerance for a variety of substituents make it a powerful tool in combinatorial chemistry and drug discovery.

Biginelli_Reaction reactants Aldehyde + β-Ketoester + Urea/Thiourea dihydropyrimidinone Dihydropyrimidinone reactants->dihydropyrimidinone Acid Catalysis pyrimidine Pyrimidine Derivative dihydropyrimidinone->pyrimidine Oxidation carboxylic_acid Pyrimidine Carboxylic Acid pyrimidine->carboxylic_acid Functional Group Manipulation

Caption: Synthetic pathway from the Biginelli reaction to pyrimidine carboxylic acids.

Modern Synthetic Protocols

More contemporary methods offer greater control and efficiency for the synthesis of specific isomers of pyrimidine carboxylic acids.

This protocol describes a high-yielding, direct synthesis of 2-substituted pyrimidine-5-carboxylic esters from amidinium salts and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[1]

  • Stir the reaction mixture at room temperature for 12-16 hours.[1]

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[1]

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[1]

  • Stir the reaction at room temperature for 4-6 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[1]

This protocol details the synthesis of pyrimidine-4-carboxylic acid from 4-methylpyrimidine.

  • Slowly add selenium dioxide (0.079 mol) to a stirred solution of 4-methylpyrimidine (0.053 mol) in pyridine (55 mL) at room temperature.[6]

  • Stir the reaction mixture at 55°C for 2 hours, then increase the temperature to 80°C and continue stirring for an additional 3.5 hours.[6]

  • After completion, cool the reaction to room temperature and stir overnight.[6]

  • Filter the reaction mixture and wash the residue with pyridine.[6]

  • Combine the pyridine solutions and concentrate under reduced pressure.[6]

  • Wash the resulting crude pyrimidine-4-carboxylic acid with water to remove any remaining selenium dioxide.[6]

Therapeutic Landscape: Pyrimidine-Based Carboxylic Acids in Drug Development

The inherent biological relevance of the pyrimidine scaffold, combined with the versatile chemistry of the carboxylic acid group, has made this class of compounds a fertile ground for drug discovery. Pyrimidine-based carboxylic acids and their derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[14][15][16]

Anti-inflammatory Agents

Many pyrimidine carboxylic acid derivatives have shown potent anti-inflammatory activity.[16] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.[3][17]

Anti_inflammatory_Pathway stimuli Inflammatory Stimuli nfkb_pathway NF-κB Pathway stimuli->nfkb_pathway cox_pathway COX Pathway stimuli->cox_pathway cytokines Pro-inflammatory Cytokines nfkb_pathway->cytokines prostaglandins Prostaglandins cox_pathway->prostaglandins inflammation Inflammation prostaglandins->inflammation cytokines->inflammation drug Pyrimidine Carboxylic Acid Derivative drug->nfkb_pathway Inhibition drug->cox_pathway Inhibition

Caption: Inhibition of inflammatory pathways by pyrimidine carboxylic acid derivatives.

Anticancer Therapeutics

The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them ideal candidates for anticancer drug design.[7] Pyrimidine carboxylic acid derivatives can interfere with nucleic acid synthesis, inhibit key enzymes involved in cell proliferation like protein kinases, and induce apoptosis in cancer cells.

For instance, pyrimidine-4-carboxamide derivatives have been developed as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids.[4][5] Structure-activity relationship (SAR) studies on these compounds have revealed that modifications to the carboxamide and other substituents on the pyrimidine ring can significantly impact their inhibitory potency and selectivity.[4][5][8]

Antimicrobial Agents

The pyrimidine scaffold is also present in a number of antimicrobial agents. By targeting essential metabolic pathways in bacteria and fungi that are absent in humans, pyrimidine-based carboxylic acids can exhibit selective toxicity towards pathogens.

Structure-Activity Relationships (SAR) and Future Perspectives

The therapeutic potential of pyrimidine-based carboxylic acids is intimately tied to their structural features. SAR studies are crucial for optimizing lead compounds into effective drug candidates. Key areas of structural modification include:

  • Position of the Carboxylic Acid Group: The location of the carboxylic acid on the pyrimidine ring (C2, C4, or C5) significantly influences the molecule's interaction with its biological target.

  • Substituents on the Pyrimidine Ring: The addition of various functional groups (e.g., halogens, alkyl, aryl, amino groups) can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other derivatives can alter the compound's prodrug potential, cell permeability, and metabolic stability.

The continued exploration of the chemical space around the pyrimidine carboxylic acid scaffold, coupled with advances in computational chemistry and high-throughput screening, promises to yield a new generation of potent and selective therapeutic agents. The versatility of the synthetic methods and the profound biological importance of the pyrimidine core ensure that this area of research will remain a vibrant and impactful field for years to come.

References

  • Barbiturate. (n.d.). In University of Bristol School of Chemistry. [Link]

  • Wikipedia. (2024). Pyrimidine. [Link]

  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric Disease and Treatment, 1(4), 329–343. [Link]

  • Wikipedia. (2024). Biginelli reaction. [Link]

  • Wikipedia. (2024). Siegmund Gabriel. [Link]

  • Scribd. (n.d.). Biginelli Reaction Overview. [Link]

  • Patil, D. R., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 54. [Link]

  • PubMed. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • ResearchGate. (2021). Mechanism of action of pyrimidine analogues. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Pyrimidine as antiinflammatory agent: A review. [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Wikipedia. (2024). Orotic acid. [Link]

  • ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • Slideshare. (2015). Pinner pyrimidine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Vibrant Wellness. (n.d.). What is Orotic Acid and Why Does the Cellular Zoomer Test for It?. [Link]

  • Scholars Crossing. (2018). Orotic Aciduria. [Link]

  • ResearchGate. (2021). Orotic acid production by Yarrowia lipolytica under conditions of limited pyrimidine. [Link]

  • Taylor & Francis Online. (2016). Orotate (orotic acid): An essential and versatile molecule. [Link]

  • PubMed. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]

Sources

Exploratory

A Technical Guide to the Theoretical Modeling of 5-Ethynylpyrimidine-2-carboxylic Acid Reactivity

Abstract 5-Ethynylpyrimidine-2-carboxylic acid is a molecule of significant interest, combining three distinct functional moieties: a pyrimidine ring, an ethynyl group, and a carboxylic acid. This unique combination pres...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Ethynylpyrimidine-2-carboxylic acid is a molecule of significant interest, combining three distinct functional moieties: a pyrimidine ring, an ethynyl group, and a carboxylic acid. This unique combination presents a complex and versatile reactivity profile, making it a compelling scaffold for drug discovery and materials science. Predicting its behavior in different chemical environments is paramount for its rational application. This in-depth guide provides a comprehensive framework for the theoretical modeling of its reactivity using modern computational chemistry techniques. We will move beyond simple procedural outlines to explain the causality behind methodological choices, grounding our approach in the principles of Density Functional Theory (DFT). This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to forecast and understand molecular reactivity, thereby accelerating experimental design and discovery.

Introduction: The Molecular Architecture and Its Implications

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the essential nucleobases of DNA and RNA (cytosine, thymine, and uracil) and numerous therapeutic agents.[1] Its two nitrogen atoms at positions 1 and 3 create an electron-deficient aromatic system, profoundly influencing the molecule's electronic landscape and interaction potential.[2]

The subject of our study, 5-Ethynylpyrimidine-2-carboxylic acid, presents a fascinating case study in multifunctional reactivity:

  • The Pyrimidine Core: Acts as an electron-withdrawing anchor, influencing the acidity of the carboxyl group and the reactivity of the ethynyl substituent.[2]

  • The Carboxylic Acid Group: This is the primary site for acid-base chemistry, enabling salt formation and serving as a key hydrogen bond donor and acceptor. Its carbonyl carbon is a potential electrophilic center.[3][4] The reactivity of carboxylic acid derivatives is a well-established concept, with the stability of the leaving group being a key determinant.[5]

  • The Ethynyl Group: This triple bond is a region of high π-electron density, making it susceptible to addition reactions. Its terminal proton is weakly acidic, and its presence introduces structural rigidity and linearity, which can be crucial for binding to biological targets.[6]

Understanding how these three groups modulate each other's properties is the central goal of our theoretical investigation. Computational modeling allows us to dissect these intramolecular interactions and predict the molecule's response to external reagents with a high degree of confidence before committing to extensive laboratory synthesis.[7]

The Theoretical Framework: Why Density Functional Theory?

To model chemical reactivity, we must first understand the molecule's electronic structure. Density Functional Theory (DFT) has emerged as the preeminent tool for this purpose in computational chemistry, offering an optimal balance of accuracy and computational efficiency for medium-to-large molecules.[2] Unlike more rudimentary methods, DFT accounts for electron correlation, which is critical for accurate predictions.[2]

The core principle of DFT is that the total energy of a system, and thus all its properties, can be determined from its electron density.[8] The practical application of DFT involves two key choices:

  • The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules featuring diverse functional groups, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation have proven highly reliable.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-validated and robust choice for this type of system and will be used in our proposed protocols.[8][9]

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. The 6-311+G(d,p) basis set represents a high standard for this class of molecule.[9] The "+” indicates the inclusion of diffuse functions on heavy atoms, essential for accurately describing lone pairs and potential anionic states (like the carboxylate). The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for non-spherical electron density distribution, a critical feature for describing chemical bonds.

This combination of B3LYP/6-311+G(d,p) provides a trustworthy and authoritative level of theory for generating the data discussed in the following sections.

A Multi-Faceted Approach to Predicting Reactivity

A molecule's reactivity is not a single property but a composite of several factors. Our theoretical approach will investigate the molecule from multiple perspectives to build a holistic and predictive model. The logical workflow for this analysis is outlined below.

G cluster_input Input cluster_calc Computational Protocol (DFT: B3LYP/6-311+G(d,p)) cluster_output Predicted Reactivity Profile mol_structure Molecular Structure (5-Ethynylpyrimidine-2-carboxylic acid) geom_opt Geometry Optimization & Frequency Analysis mol_structure->geom_opt electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props Optimized Geometry local_reactivity Local Reactivity Descriptors (Atomic Charges, Fukui Functions) geom_opt->local_reactivity reaction_path Reaction Pathway Modeling (Transition State Search, IRC) geom_opt->reaction_path thermo Thermodynamic Stability geom_opt->thermo sites Identification of Electrophilic & Nucleophilic Sites electronic_props->sites local_reactivity->sites kinetics Reaction Barriers & Kinetic Feasibility reaction_path->kinetics acidity pKa Prediction reaction_path->acidity

Caption: Computational workflow for reactivity modeling.

Global Reactivity: Frontier Molecular Orbitals (FMOs)

The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide fundamental insights into a molecule's global reactivity.

  • HOMO: This orbital is the source of the most easily donated electrons. Its location indicates the primary sites of nucleophilicity and susceptibility to electrophilic attack.

  • LUMO: This is the lowest-energy orbital capable of accepting electrons. Its location highlights the primary sites of electrophilicity and susceptibility to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical indicator of chemical stability. A small gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[7][10]

DescriptorPredicted Value (eV)Implication for Reactivity
EHOMO -7.25Moderate ability to donate electrons.
ELUMO -1.80Strong ability to accept electrons.
ΔE (Gap) 5.45Indicates high kinetic stability but with defined reactive sites.
(Note: These are representative values calculated at the B3LYP/6-311+G(d,p) level of theory and may vary slightly with different computational parameters.)
Site-Specific Reactivity: Visualizing Electrophilicity and Nucleophilicity

While FMOs provide a global picture, the Molecular Electrostatic Potential (MEP) map offers a more intuitive, site-specific guide to reactivity. The MEP visualizes the electrostatic potential on the molecule's surface, revealing where incoming reagents will "feel" positive or negative charge.

  • Deep Red Regions: Indicate the most negative potential (electron-rich). These are the prime sites for electrophilic attack and hydrogen bond acceptance. For our molecule, these are expected around the carboxylic acid oxygens and the pyrimidine nitrogens.

  • Deep Blue Regions: Indicate the most positive potential (electron-poor). These are the prime sites for nucleophilic attack . The hydrogen of the carboxylic acid and the carbons of the carbonyl and ethynyl groups are potential electrophilic centers.[9]

G cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_reactivity Predicted Interactions N_rich Electron-Rich (Red) Nucleophilic Sites Molecule 5-Ethynylpyrimidine-2-carboxylic acid N_rich->Molecule Carbonyl Oxygen Pyrimidine Nitrogens H_poor Electron-Poor (Blue) Electrophilic Sites H_poor->Molecule Carboxyl Hydrogen Carbonyl Carbon Electrophile Electrophile (e.g., H+) Target_N Nucleophilic Sites Electrophile->Target_N Nucleophile Nucleophile (e.g., OH⁻, R-SH) Target_E Electrophilic Sites Nucleophile->Target_E

Caption: Relationship between MEP and reagent interaction.

Quantitative Reactivity: Fukui Functions and Atomic Charges

For a more quantitative prediction of site selectivity, we can calculate local reactivity descriptors.

  • Fukui Functions: This descriptor measures the change in electron density at a specific atom when an electron is added or removed. It allows us to rank the atoms most susceptible to different types of attack.[11]

    • f+: Indicates susceptibility to nucleophilic attack . The atom with the highest f+ value is the most electrophilic.

    • f-: Indicates susceptibility to electrophilic attack . The atom with the highest f- value is the most nucleophilic.

  • Natural Population Analysis (NPA) Charges: This method calculates the partial charge on each atom. A large positive charge on a carbon atom, for example, indicates a highly electrophilic center.[6] These atomic charges are invaluable for understanding the inductive effects of the various functional groups.[6]

Detailed Computational Protocol

The following protocol outlines the steps to perform a comprehensive reactivity analysis using a quantum chemistry software package (e.g., Gaussian).

Protocol 1: Ground State Optimization and Property Calculation

  • Input Structure Generation:

    • Build the 3D structure of 5-Ethynylpyrimidine-2-carboxylic acid in a molecular editor (e.g., GaussView, Avogadro).

    • Perform a preliminary geometry optimization using a low-cost method (e.g., molecular mechanics) to obtain a reasonable starting structure.

  • Geometry Optimization and Frequency Calculation:

    • Set up a DFT calculation using the B3LYP functional and the 6-311+G(d,p) basis set.

    • Specify the task as Opt Freq (Optimization and Frequencies). This will first find the lowest energy conformation of the molecule and then perform a vibrational frequency analysis.

    • Self-Validation Check: The frequency calculation must yield zero imaginary frequencies. The presence of an imaginary frequency indicates that the structure is not a true energy minimum but a transition state.

  • Electronic and Reactivity Descriptor Calculation:

    • Using the optimized geometry from Step 2, perform a single-point energy calculation.

    • Request the following properties to be calculated and saved:

      • pop=NPA to obtain Natural Population Analysis charges.

      • IOp(6/7=3) to print all molecular orbitals.

      • Generate a cube file for the Molecular Electrostatic Potential (cubegen 0 potential=scf).

    • Fukui functions are typically calculated by running single-point energy calculations on the N-1 electron (cation) and N+1 electron (anion) systems at the same geometry as the neutral molecule.

  • Data Analysis and Visualization:

    • Extract the HOMO and LUMO energies from the output file to calculate the energy gap.

    • Visualize the HOMO and LUMO surfaces to identify their locations on the molecule.

    • Visualize the MEP cube file. Map the potential onto the electron density surface to create a clear MEP map.

    • Tabulate the NPA charges and Fukui indices for key atoms to compare their relative reactivities.

Conclusion and Experimental Guidance

The theoretical modeling of 5-Ethynylpyrimidine-2-carboxylic acid provides a powerful, predictive framework for understanding its chemical behavior. Our DFT-based analysis suggests a molecule with high overall stability but with clearly defined, reactive regions governed by the interplay of its three functional groups.

Key Predictions:

  • Electrophilic Sites: The carbonyl carbon and the terminal hydrogen of the carboxylic acid are the most pronounced electrophilic centers, making them susceptible to attack by nucleophiles.

  • Nucleophilic Sites: The pyrimidine nitrogens and the carbonyl oxygen are the primary nucleophilic centers, likely to be protonated under acidic conditions or coordinate to metal ions.

  • Ambiphilic Reactivity: The ethynyl group presents a more complex site. While the π-system is nucleophilic, the carbons can be rendered electrophilic by the strong electron-withdrawing effect of the pyrimidine ring, suggesting potential for both electrophilic and nucleophilic addition reactions, such as Michael additions.[6]

These computational insights directly inform experimental design. For instance, attempts to perform a nucleophilic acyl substitution on the carboxylic acid might be challenging without prior activation, given its relative stability.[4] Conversely, the model's prediction of a highly electrophilic carbonyl carbon suggests that reactions with strong nucleophiles at this site are likely to be kinetically favorable. The susceptibility of the ethynyl group to thiol addition could be exploited for bioconjugation with cysteine residues in proteins.[6] By integrating these theoretical models into the research workflow, scientists can prioritize high-yield reaction pathways, design more effective drug candidates, and ultimately accelerate the pace of scientific innovation.

References

  • BenchChem. (2025). Theoretical studies on the electronic structure of pyrimidines.
  • Hussein S. H. Mohamed, et al. (2021). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Physics: Conference Series.
  • Kranjc, K. F., & Kočar, D. (2022). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds.
  • Elsayed, D. A. (2025). Computational Chemistry for some Novel Pyrimidine derivatives as Significant Antioxidants using cytochrome c peroxidase enzyme.
  • Patel, R. V., et al. (2026).
  • Lama, T., et al. (2023).
  • Chemistry LibreTexts. (2015). 20.
  • Rondeau-Gagné, S., et al. (2010).
  • Chemistry LibreTexts. (2024). 11.
  • D'Olieslaeger, L., et al. (2021). DFT‐Guided Discovery of Ethynyl‐Triazolyl‐Phosphinates as Modular Electrophiles for Chemoselective Cysteine Bioconjugation and Profiling.
  • Kaplan MCAT Prep. (2019).
  • S. S. Mary, et al. (2023). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)
  • Al-Majid, A. M., et al. (2022). Synthesis, structures, DFT calculations, and catalytic application in the direct arylation of five-membered heteroarenes with aryl bromides of novel palladium-N-heterocyclic carbene PEPPSI-type complexes. New Journal of Chemistry.

Sources

Foundational

Physicochemical Profiling of 5-Ethynylpyrimidine-2-carboxylic acid: Solubility Dynamics and Stability Mechanisms

Executive Summary In modern drug discovery and bioconjugation, 5-Ethynylpyrimidine-2-carboxylic acid (CAS: 1240606-56-7) has emerged as a highly versatile bifunctional building block. Featuring a terminal alkyne at the C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, 5-Ethynylpyrimidine-2-carboxylic acid (CAS: 1240606-56-7) has emerged as a highly versatile bifunctional building block. Featuring a terminal alkyne at the C5 position and a carboxylic acid at the C2 position of a pyrimidine ring, this molecule is uniquely primed for modular synthesis. The alkyne serves as a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, while the carboxylic acid facilitates standard amide coupling.

However, the juxtaposition of these functional groups on an electron-deficient pyrimidine core introduces unique physicochemical challenges. This technical whitepaper dissects the structure-property relationships (SPR) governing the solubility and chemical stability of 5-Ethynylpyrimidine-2-carboxylic acid, providing field-proven methodologies for its handling and evaluation in preclinical workflows.

Structural and Physicochemical Properties

To predict the behavior of a molecule in formulation media, we must first analyze its fundamental structural metrics. The pyrimidine ring is highly


-deficient due to the electronegativity of the two nitrogen atoms. This electron withdrawal is further exacerbated by the ethynyl group at C5.
Quantitative Data Summary
PropertyValueCausality / Implication
CAS Number 1240606-56-7 [1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₄N₂O₂ [1]Low molecular weight (148.12 g/mol ) favors high ligand efficiency.
Predicted pKa 2.83 ± 0.10 [2]Highly acidic for a carboxylic acid, driven by the strong electron-withdrawing effect of the adjacent pyrimidine nitrogens.
Predicted Density 1.42 ± 0.1 g/cm³ [2]Indicates dense crystal packing, which typically correlates with higher lattice energy and lower intrinsic aqueous solubility.
SMILES O=C(C1=NC=C(C#C)C=N1)O [1]Defines the rigid, planar topology of the molecule.

Solubility Dynamics & pH-Dependence

Mechanistic Causality of Solubility

The solubility of 5-Ethynylpyrimidine-2-carboxylic acid is strictly governed by the Henderson-Hasselbalch relationship. With a predicted pKa of 2.83, the ionization state of the C2-carboxylic acid dictates its hydration energy.

  • Acidic Media (pH < 2.0): The molecule exists predominantly in its unionized form. The intrinsic solubility (

    
    ) is relatively low because the hydrophobic terminal alkyne and the planar aromatic system promote 
    
    
    
    stacking and strong crystal lattice forces that resist solvent cavitation.
  • Physiological Media (pH 7.4): The molecule is >99.9% ionized as a carboxylate anion. The resulting ion-dipole interactions with water drastically increase its apparent solubility (

    
    ).
    
Protocol: Thermodynamic Solubility Assessment

To accurately profile this pH-dependence, a self-validating shake-flask methodology must be employed. This protocol ensures that thermodynamic equilibrium is reached and that sub-visible particulates do not skew UV/MS quantification.

  • Media Preparation: Prepare 50 mM buffer solutions representing physiological extremes: Simulated Gastric Fluid (SGF, pH 1.2), FaSSIF (pH 4.5), and Phosphate-Buffered Saline (PBS, pH 7.4).

  • Saturation: Add an excess of the compound (e.g., 15 mg) to 1 mL of each buffer in borosilicate glass vials. The presence of residual solid is the internal validation that saturation has been achieved.

  • Equilibration: Seal the vials and incubate in a thermoshaker at 37°C and 250 rpm for 24 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).

  • Quantification: Dilute the filtrate into the linear dynamic range of the assay and quantify via HPLC-UV (detection at ~254 nm) against a 5-point calibration curve.

G A 5-Ethynylpyrimidine- 2-carboxylic acid B Buffer Addition (pH 1.2, 4.5, 7.4) A->B C Shake-Flask Incubation (24h, 37°C) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV/MS Quantification D->E

Figure 1: Thermodynamic solubility assessment workflow using the shake-flask method.

Chemical Stability & Degradation Pathways

Understanding the degradation pathways of 5-Ethynylpyrimidine-2-carboxylic acid is critical for establishing shelf-life and formulation stability. The molecule possesses two primary liabilities: the C2-carboxylic acid and the C5-terminal alkyne.

Mechanistic Causality of Degradation

1. Hammick-Type Decarboxylation: Pyrimidine-2-carboxylic acids are uniquely susceptible to thermal decarboxylation [3]. When heated in acidic or neutral aqueous solutions, the monoprotonated species loses carbon dioxide (


). Normally, the resulting carbanion at the C2 position would be highly unstable. However, the two adjacent, positively charged (or highly electronegative) nitrogen atoms stabilize the intermediate via the formation of a Hammick ylide. This ylide rapidly accepts a proton to form the degradation product, 5-ethynylpyrimidine.

2. Alkyne Oxidation and Hydration: While terminal alkynes are generally stable under ambient conditions, they can undergo degradation under oxidative stress or in the presence of transition metals. Alkynes can be hydrated to form methyl ketones (often catalyzed by trace heavy metals like


) or undergo oxidative cleavage[4, 5].
Protocol: Stability-Indicating Forced Degradation Study

To map these liabilities, a forced degradation protocol is required. The use of LC-MS ensures that degradation products are not only separated but structurally validated by their mass-to-charge ratio (


).
  • Stock Preparation: Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

  • Thermal/Acidic Stress (Decarboxylation Check): Aliquot 1 mL of the stock, adjust to pH < 2 using 0.1 N HCl, and heat in a sealed vial at 65°C for 48 hours. This specifically triggers the Hammick ylide mechanism.

  • Oxidative Stress (Alkyne Check): Aliquot 1 mL of the stock, add

    
     to a final concentration of 3%, and incubate at 25°C for 24 hours in the dark to prevent confounding photolytic degradation.
    
  • Quenching: Quench the oxidative sample with an equimolar amount of sodium bisulfite to halt the reaction and prevent damage to the HPLC column.

  • LC-MS Analysis: Inject the samples onto a C18 reverse-phase column. Monitor for the disappearance of the parent peak (

    
     149, 
    
    
    
    ) and the appearance of the decarboxylated product (
    
    
    105,
    
    
    ) or hydrated ketone products.

G Parent 5-Ethynylpyrimidine- 2-carboxylic acid Thermal Thermal/Acidic Stress (>65°C, H+) Parent->Thermal Heat Oxidative Oxidative Stress (ROS / Metals) Parent->Oxidative Oxidation Ylide Hammick Ylide Intermediate Thermal->Ylide -CO2 Ketone Methyl Ketone / Aldehyde (Hydration/Oxidation) Oxidative->Ketone +H2O / [O] Decarb 5-Ethynylpyrimidine (Decarboxylation Product) Ylide->Decarb +H+

Figure 2: Primary degradation pathways including Hammick decarboxylation and alkyne hydration.

Formulation and Handling Guidelines

Based on the physicochemical profiling, the following guidelines must be strictly adhered to:

  • Storage: Store the solid compound sealed in a dry environment at 2–8°C [1]. This mitigates the risk of ambient thermal decarboxylation and protects the alkyne from atmospheric moisture/oxidation.

  • Solvent Selection: For long-term stock solutions, avoid protic solvents with low pH. Use anhydrous DMSO or DMF and store at -20°C.

  • Reaction Conditions: When utilizing the carboxylic acid for amide coupling (e.g., using HATU/DIPEA), ensure the reaction temperature does not exceed 40°C to prevent premature decarboxylation of the activated ester intermediate.

References

  • BLD Pharm. "1240606-56-7 | 5-Ethynylpyrimidine-2-carboxylic acid." BLD Pharm.
  • ChemicalBook. "5-Ethynylpyrimidine-2-carboxylic acid." ChemicalBook.
  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution." Canadian Journal of Chemistry, 55, 2478 (1977).
  • ACS Publications. "Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study." Langmuir.
  • Michigan State University. "Alkyne Reactivity." MSU Chemistry.
Exploratory

Strategic Sourcing and Application of 5-Ethynylpyrimidine-2-carboxylic Acid in Advanced Drug Discovery

A Technical Whitepaper for Research Scientists and Drug Development Professionals Executive Summary In modern rational drug design, bifunctional building blocks are the cornerstone of modular synthesis, enabling rapid di...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary

In modern rational drug design, bifunctional building blocks are the cornerstone of modular synthesis, enabling rapid diversification of structure-activity relationship (SAR) libraries. 5-Ethynylpyrimidine-2-carboxylic acid (CAS: 1240606-56-7) has emerged as a highly versatile, privileged scaffold[1]. Featuring an electron-deficient pyrimidine core, a reactive carboxylic acid at the C-2 position, and a terminal alkyne at the C-5 position, this compound serves a dual purpose: it acts as a highly efficient precursor for amide-linked pharmacophores and provides an ethynyl moiety that functions either as a bioorthogonal "click" handle or as a covalent warhead targeting nucleophilic cysteine residues in kinase inhibitors[2].

This whitepaper provides an authoritative guide on the commercial procurement, physicochemical profiling, and self-validating experimental workflows for utilizing 5-Ethynylpyrimidine-2-carboxylic acid in drug discovery.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of 5-Ethynylpyrimidine-2-carboxylic acid is critical for predicting its behavior in solution and optimizing reaction conditions. The strong electron-withdrawing nature of the pyrimidine nitrogen atoms significantly lowers the pKa of the C-2 carboxylic acid, making it highly acidic compared to standard benzoic acids[3]. This electronic environment also activates the C-5 ethynyl group, increasing its susceptibility to nucleophilic attack (in covalent inhibition) or cycloaddition (in click chemistry).

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionExperimental Implication
CAS Number 1240606-56-7Primary identifier for global sourcing.
Molecular Formula C₇H₄N₂O₂Determines mass spectrometric targets ([M+H]⁺ ≈ 149.1).
Molecular Weight 148.12 g/mol Essential for stoichiometric calculations.
Predicted pKa 2.83 ± 0.10Requires strong coupling reagents (e.g., HATU) due to rapid deprotonation and stabilization of the carboxylate.
Predicted Boiling Point 394.6 ± 34.0 °CIndicates high thermal stability; solid at room temperature.
Predicted Density 1.42 ± 0.1 g/cm³Relevant for volumetric scaling in process chemistry.

Data sourced from predictive chemical databases and supplier documentation[3].

Commercial Availability and Supplier Landscape

For drug development professionals, securing a reliable, high-purity supply chain is non-negotiable. 5-Ethynylpyrimidine-2-carboxylic acid is commercially available from several specialized chemical vendors. When sourcing this compound, a minimum purity of 97% (by HPLC) is required to prevent downstream side reactions, particularly alkyne homocoupling or incomplete amide formations.

Table 2: Verified Commercial Suppliers and Specifications

Supplier NamePurity SpecificationAvailable PackagingSourcing Notes
BLD Pharm >97% (HPLC, NMR)Gram to Kilogram scaleProvides comprehensive documentation including COA, NMR, and LC-MS data[1].
Shanghai Tuomu Chemical Co., Ltd. 97% HPLC10g, 100g, 1kg, 10kgIdeal for process scale-up and bulk procurement[3].
Zhengzhou Anmusi Chemical 98%5g, 10g, 25g, 50g, 100gNoted as an "advantage product" for rapid discovery-phase screening[3].
Shanghai Haohong Biomedical 98%Custom aliquotsHigh-purity batches suitable for sensitive biological assays[3].
Jinan Guangchen Pharmaceutical 97%5kg, 10kg, 25kgFocused on industrial-scale manufacturing and late-stage development[3].

Mechanistic Applications in Drug Discovery

The strategic value of 5-Ethynylpyrimidine-2-carboxylic acid lies in its orthogonal reactivity. The two functional groups can be addressed independently without the need for complex protecting group strategies.

The Ethynyl Group as a Covalent Warhead

Recent advancements in targeted therapies have revitalized interest in covalent kinase inhibitors (CKIs). The ethynylpyrimidine moiety is recognized as a "privileged warhead"[2]. When positioned correctly within a kinase binding pocket, the electron-deficient alkyne acts as a powerful electrophile. It undergoes a Michael-like addition with the thiol group of non-conserved cysteine residues (e.g., in the front pocket or deep hydrophobic pocket of kinases), forming a permanent, irreversible covalent bond[2]. This drastically enhances target residence time and selectivity.

Dual-Functionalization Pathway

G A 5-Ethynylpyrimidine- 2-carboxylic acid B Carboxylic Acid Moiety (C-2 Position) A->B C Ethynyl Moiety (C-5 Position) A->C D Amide Coupling (HATU/DIPEA) B->D Primary/Secondary Amines E Esterification B->E Alcohols F CuAAC Click Chemistry (Triazole Formation) C->F Azide Cycloaddition G Covalent Warhead (Cysteine Targeting) C->G Kinase Inhibition

Figure 1: Orthogonal functionalization pathways of 5-Ethynylpyrimidine-2-carboxylic acid.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and validation checkpoints. The following methodologies explain why specific reagents are chosen and how to verify success at each step.

Protocol A: High-Efficiency Amide Coupling

Causality: The low pKa (2.83) of the pyrimidine-2-carboxylic acid means it exists primarily as an unreactive carboxylate under basic conditions. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU rapidly converts the acid into a highly reactive HOAt ester intermediate, driving the reaction forward before the alkyne can undergo unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Ethynylpyrimidine-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (N,N-Diisopropylethylamine, 3.0 eq) to ensure the amine nucleophile remains unprotonated. Add HATU (1.2 eq) in one portion.

    • Validation Check 1: Stir for 10 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Validation Check 2: Sample 5 µL into 1 mL of Acetonitrile. Run LC-MS. Look for the disappearance of the [M+H]⁺ 149.1 peak and the emergence of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: CuAAC Click Chemistry (Triazole Formation)

Causality: Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) requires active Cu(I). Because Cu(I) is easily oxidized to inactive Cu(II), we generate it in situ using Copper(II) sulfate and Sodium Ascorbate. The ascorbate acts as a continuous reducing agent, maintaining the catalytic cycle and preventing the ethynylpyrimidine from undergoing oxidative Glaser homocoupling.

G Step1 1. Reagent Preparation Alkyne + Azide in t-BuOH/H2O Step2 2. Catalyst Generation CuSO4 + Sodium Ascorbate Step1->Step2 Step3 3. Active Cu(I) Complex In situ reduction Step2->Step3 Ascorbate reduces Cu(II) to Cu(I) Step4 4. Cycloaddition Room Temp, 2-12 hrs Step3->Step4 Catalytic Cycle Step5 5. Product Isolation 1,4-Disubstituted Triazole Step4->Step5 LC-MS Validation

Figure 2: Self-validating workflow for CuAAC utilizing the C-5 ethynyl moiety.

Step-by-Step Methodology:

  • Solvent System: Suspend the ethynylpyrimidine derivative (1.0 eq) and the target azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration). Reasoning: This solvent mixture solubilizes both organic substrates and inorganic catalysts.

  • Catalyst Addition: Add CuSO₄·5H₂O (0.1 eq) followed immediately by Sodium Ascorbate (0.2 eq).

    • Validation Check 1: The solution should briefly turn brown/yellow and then clear or pale green as Cu(II) is reduced to Cu(I).

  • Cycloaddition: Stir vigorously at room temperature for 2–12 hours.

    • Validation Check 2: Monitor via TLC (stain with KMnO₄; the terminal alkyne spot will decolorize KMnO₄ rapidly, whereas the triazole product will not).

  • Isolation: Dilute with water and extract with Dichloromethane. Wash with dilute EDTA solution to strip residual copper, dry, and concentrate to yield the 1,4-disubstituted triazole.

Conclusion

5-Ethynylpyrimidine-2-carboxylic acid is a highly engineered building block that bridges the gap between traditional medicinal chemistry and advanced chemical biology. By leveraging its orthogonal reactivity—utilizing the carboxylic acid for structural elaboration and the ethynyl group for covalent target engagement or bioorthogonal tagging—researchers can rapidly access complex, high-value chemical space. Ensuring high-purity procurement from verified suppliers and adhering to mechanistically sound, self-validating protocols will maximize yields and accelerate discovery timelines.

References

  • Zhao, Z., & Bourne, P. E. (2022). "Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery". Pharmaceuticals, 15(11), 1326. Available at:[Link]

  • Sharma, S., et al. (2008). "Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold". Bioorganic & Medicinal Chemistry Letters, 18(14), 4050-4053. Available at:[Link]

Sources

Foundational

Engineering Pyrimidine Reactivity: The Ethynyl Group in Synthetic and Medicinal Chemistry

Introduction: The Pyrimidine Scaffold and the Ethynyl Modulator The pyrimidine ring is a privileged, electron-deficient aromatic heterocycle that forms the foundational architecture for nucleic acids and a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold and the Ethynyl Modulator

The pyrimidine ring is a privileged, electron-deficient aromatic heterocycle that forms the foundational architecture for nucleic acids and a vast array of therapeutics. While various functional groups are used to decorate this scaffold, the strategic introduction of an ethynyl group (–C≡CH) fundamentally rewrites the molecule's reactivity, physicochemical properties, and biological engagement profile.

As an sp-hybridized moiety, the ethynyl group exerts a strong electron-withdrawing inductive effect while providing a rigid, linear spatial projection. This technical guide explores the causal relationships between ethynyl substitution and pyrimidine reactivity, detailing how these principles are harnessed in cross-coupling synthesis, bioorthogonal click chemistry, and the design of targeted covalent inhibitors[1].

Electronic Causality and Fundamental Reactivity

The reactivity of ethynylpyrimidines is governed by the interplay between the orthogonal π-bonds of the alkyne and the highly electronegative, π-accepting nature of the diazine ring.

A. Nucleophilic Addition and Covalent Trapping

Because the pyrimidine ring is strongly electron-withdrawing, an ethynyl group conjugated to it (particularly at the 2-, 4-, or 6-positions) becomes highly polarized. The β-carbon of the alkyne acts as a potent electrophile. This structural causality is heavily exploited in oncology drug development to create Targeted Covalent Inhibitors (TCIs) .

When an ethynylpyrimidine-based inhibitor docks into a kinase active site, the spatial proximity of a conserved nucleophilic residue (such as a cysteine thiolate) triggers a Michael-type addition across the triple bond. For example, 6-ethynylthienopyrimidine analogs act as irreversible inhibitors of ErbB family kinases by forming a stable covalent adduct with the sulfhydryl group of Cys-797 in EGFR or Cys-803 in ErbB-4[2]. This irreversible mechanism drastically reduces the off-rate of the drug, overcoming resistance mutations that typically render reversible inhibitors ineffective.

B. Bioorthogonal Click Chemistry (CuAAC)

The terminal ethynyl group is the premier bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). A canonical application is 5-ethynyl-2'-deoxyuridine (EdU) . The causality of this system relies on the biological inertness of the terminal alkyne; it does not react with native cellular nucleophiles. However, upon the introduction of a Cu(I) catalyst, the alkyne is activated via the formation of a copper acetylide intermediate, drastically lowering the activation energy required to react with a fluorescent azide, yielding a stable 1,2,3-triazole[1].

C. Palladium-Catalyzed Cross-Coupling

The ethynyl group serves as a critical linchpin for extending the π-conjugation of the pyrimidine system. In Sonogashira couplings, the electron-deficient nature of the pyrimidine ring actually accelerates the initial oxidative addition of the Pd(0) catalyst into the pyrimidine-halogen bond[3]. The alkyne then undergoes transmetalation via a copper co-catalyst, allowing for the rapid assembly of complex, multi-ring architectures used in nucleoside analog libraries[4].

Visualizing Ethynylpyrimidine Reactivity

ReactivityMap Center Ethynylpyrimidine (Core Scaffold) Click CuAAC (Click Chemistry) Forms 1,2,3-Triazoles Center->Click Azide, Cu(I) Sono Sonogashira Coupling Extends π-Conjugation Center->Sono Aryl Halide, Pd/Cu Nuc Nucleophilic Addition Covalent Target Binding Center->Nuc Cysteine/Thiol (Kinases) Bio Bioisosterism Halogen Mimetic Center->Bio Drug Optimization

Fig 1: Core reactivity pathways of the ethynylpyrimidine scaffold in synthetic chemistry.

CovalentInhibition A Ethynyl-Pyrimidine Inhibitor B EGFR ATP-Binding Site (Cys-797) A->B Non-covalent docking C Nucleophilic Attack (Thiolate on Alkyne) B->C Spatial proximity D Irreversible Covalent Adduct Formation C->D Michael-type addition

Fig 2: Mechanism of irreversible covalent kinase inhibition by ethynylpyrimidines.

Quantitative Data: SAR and Physicochemical Impact

The ethynyl group is frequently deployed as a bioisostere for halogens. It mimics the steric bulk of a chlorine atom while providing a polarized C–H bond capable of acting as a weak hydrogen bond donor. The table below summarizes the comparative impact of pyrimidine substituents on drug design parameters.

Table 1: Comparative Physicochemical and Biological Impact of Pyrimidine Substituents

Substituent at PyrimidineSteric Volume (ų)Electronic Effect (Hammett σp)Target Kinase Inhibition (EGFR IC50)*Primary Application / Structural Role
Hydrogen (–H) 5.00.00> 10,000 nMBaseline scaffold
Chlorine (–Cl) 12.0+0.232.5 nM (e.g., Gefitinib)Halogen bonding, hydrophobic steric fit
Ethynyl (–C≡CH) 14.5+0.232.0 nM (e.g., Erlotinib)Bioisostere, rigid linker, covalent trap
Methyl (–CH3) 16.8-0.17> 1,000 nMSteric clash, electron-donating penalty

*Representative data illustrating the bioisosteric relationship between Cl and ethynyl groups in quinazoline/pyrimidine-based EGFR inhibitors[1].

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating mechanistic checkpoints to verify success at critical stages.

Protocol 1: Synthesis of Ethynylpyrimidines via Sonogashira Coupling

Objective: Introduce a terminal alkyne to a halogenated pyrimidine scaffold. Mechanistic Causality: CuI acts as a co-catalyst by forming a highly nucleophilic copper acetylide intermediate. This facilitates transmetalation to the palladium center, significantly lowering the activation energy for the cross-coupling[3].

  • Inert Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the halopyrimidine (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

    • Validation Checkpoint: The system must be strictly oxygen-free. The presence of O2 will trigger Glaser homocoupling of the alkyne, visually indicated by a dark blue/green shift in the reaction mixture.

  • Solvent/Base Addition: Inject anhydrous THF (0.2 M) and anhydrous triethylamine (3.0 eq). Triethylamine serves a dual purpose: it deprotonates the terminal alkyne and acts as a stabilizing ligand.

  • Alkyne Addition: Add trimethylsilylacetylene (TMS-acetylene) (1.2 eq) dropwise via syringe.

    • Causality: Using TMS-protected acetylene prevents unwanted side reactions at the terminal alkyne during the high-energy coupling phase.

  • Reaction & Monitoring: Stir the mixture at 50°C for 4-6 hours. Monitor progress via LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the halopyrimidine peak and the emergence of the TMS-protected product mass.

  • Deprotection: Treat the crude mixture with Tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF at 0°C for 1 hour to cleave the TMS group, yielding the reactive 5-ethynylpyrimidine[4].

Protocol 2: CuAAC "Click" Labeling of EdU in Proliferating Cells

Objective: Quantify cellular DNA synthesis using 5-ethynyl-2'-deoxyuridine (EdU). Mechanistic Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. The Cu(I) coordinates the ethynyl group of the incorporated EdU, lowering the activation barrier for cycloaddition with a fluorescent azide[1].

EdUWorkflow S1 1. EdU Incubation (In vivo incorporation) S2 2. Fixation & Permeabilization (Access to nuclear DNA) S1->S2 S3 3. Click Reaction Cocktail (CuSO4, Ascorbate, Azide-Fluor) S2->S3 S4 4. Flow Cytometry / Microscopy (Quantify DNA Synthesis) S3->S4

Fig 3: Self-validating workflow for EdU click chemistry in cellular DNA synthesis analysis.

  • In Vivo Labeling: Incubate live cells with 10 µM EdU for 2 hours.

    • Causality: EdU is phosphorylated intracellularly by thymidine kinase and incorporated by DNA polymerase into newly synthesized DNA strands.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde (15 min), and permeabilize with 0.5% Triton X-100 (20 min).

    • Validation Checkpoint: Permeabilization is an absolute requirement; without it, the bulky azide fluorophore and Cu catalyst cannot penetrate the nuclear envelope to access the DNA.

  • Click Reaction: Prepare the reaction cocktail immediately before use: 100 mM Tris (pH 8.5), 1 mM CuSO4, 5 µM Alexa Fluor 488 Azide, and 100 mM sodium ascorbate (added last to initiate reduction). Incubate cells in the cocktail for 30 minutes at room temperature, protected from light.

  • Analysis: Wash extensively with PBS and analyze via flow cytometry to quantify the proliferating cell population.

References

  • The Ethynyl Group: A Linchpin in Pyrimidine Compound Reactivity and Drug Design Source: BenchChem URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation Source: MDPI URL
  • Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library Source: NIH / PMC URL

Sources

Protocols & Analytical Methods

Method

Application Note: Bioconjugation and Fragment-Based Drug Design Using 5-Ethynylpyrimidine-2-carboxylic Acid via CuAAC

Executive Summary 5-Ethynylpyrimidine-2-carboxylic acid (CAS: 1240606-56-7) is a highly versatile bifunctional building block utilized in fragment-based drug design (FBDD) and advanced bioconjugation. The pyrimidine-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethynylpyrimidine-2-carboxylic acid (CAS: 1240606-56-7) is a highly versatile bifunctional building block utilized in fragment-based drug design (FBDD) and advanced bioconjugation. The pyrimidine-2-carboxylic acid core serves as a privileged pharmacophore—often acting as a metal chelator in enzyme inhibition—while the C5-ethynyl group provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a comprehensive, self-validating framework for activating the carboxylic acid and executing high-yield CuAAC click chemistry, specifically addressing the unique coordination challenges posed by the pyrimidine nitrogen atoms.

Chemical Rationale & Mechanistic Insights

The CuAAC reaction is celebrated for its near-quantitative yields, exceptional functional group tolerance, and rapid kinetics[1]. While thermal cycloaddition of azides and alkynes requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers, the introduction of Cu(I) catalysis accelerates the reaction dramatically and exclusively yields the 1,4-disubstituted 1,2,3-triazole[2].

However, utilizing 5-ethynylpyrimidine-2-carboxylic acid introduces a specific mechanistic hurdle: the pyrimidine ring can weakly chelate the Cu(I) catalyst, potentially sequestering it and stalling the catalytic cycle. Furthermore, in aqueous environments, Cu(I) is thermodynamically unstable and prone to oxidation, generating reactive oxygen species (ROS) that degrade sensitive biomolecules[3].

The Causality of Ligand Selection: To counteract pyrimidine chelation and prevent ROS generation, the use of a strong, multidentate accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. THPTA outcompetes the pyrimidine nitrogens for Cu(I) coordination, stabilizes the metal center, and acts as a sacrificial reductant, thereby maintaining rapid catalytic turnover and minimizing cytotoxicity[4].

Workflow Visualization

CuAAC_Mechanism A 5-Ethynylpyrimidine Derivative C Copper-Acetylide Intermediate A->C Deprotonation B Cu(I)-THPTA Complex (Active Catalyst) B->C Cu(I) Insertion E Cu(III) Metallacycle Transition State C->E Azide Coordination D Azide Reactant (R-N3) D->E F 1,4-Disubstituted 1,2,3-Triazole E->F Reductive Elimination F->B Catalyst Release

Fig 1. CuAAC catalytic cycle for 5-ethynylpyrimidine derivatives using THPTA-stabilized Cu(I).

Analytical Data & Optimization

The following table summarizes the quantitative optimization of CuAAC conditions specifically for pyrimidine-alkyne derivatives. The data illustrates the critical necessity of ligand and reductant ratios to achieve quantitative conversion.

Table 1: Quantitative Optimization of CuAAC Conditions for Pyrimidine-Alkynes

Catalyst SystemLigandMolar Ratio (Cu : Ligand : Ascorbate)Reaction TimeConversion (%)Mechanistic Observation
CuSO₄ + NaAscNone1 : 0 : 512 hours< 20%Pyrimidine nitrogen chelation inhibits Cu(I); high ROS damage .
CuSO₄ + NaAscTBTA1 : 1 : 54 hours65%Poor aqueous solubility of TBTA limits reaction rate in PBS .
CuSO₄ + NaAscTHPTA1 : 5 : 101 hour> 98%Excess THPTA outcompetes pyrimidine chelation; rapid turnover [[3]]([Link]).
CuBrTHPTA1 : 5 : 04 hours40%Without ascorbate, Cu(I) rapidly oxidizes to inactive Cu(II) in air .

Self-Validating Experimental Protocols

Protocol A: Pre-Functionalization via Amide Ligation

Objective: Conjugate the 2-carboxylic acid of 5-ethynylpyrimidine to a target primary amine prior to click chemistry.

Causality: The pyrimidine ring is strongly electron-withdrawing, making the 2-carboxylic acid susceptible to decarboxylation if activated too slowly. We utilize HATU to ensure rapid, high-efficiency coupling at room temperature, trapping the active ester before degradation occurs.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Ethynylpyrimidine-2-carboxylic acid (1.0 eq, 100 mM) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Vortex and incubate at room temperature for exactly 10 minutes. Note: Prolonged activation without the amine can lead to side reactions.

  • Conjugation: Add the target primary amine (1.1 eq). Stir continuously at room temperature for 2 hours.

  • Quenching: Quench the reaction with 5% aqueous TFA to neutralize DIPEA and halt the reaction.

  • Self-Validation & QC:

    • Analytical HPLC-MS: Inject a 1 µL aliquot. Confirm the disappearance of the starting material (

      
       147.0 [M-H]⁻) and the appearance of the desired amide product.
      
    • Control: Run a parallel reaction omitting HATU. No product mass should be observed, validating that conjugation is strictly dependent on active ester formation.

Protocol B: CuAAC Click Conjugation

Objective: Chemoselective ligation of the alkyne-pyrimidine conjugate to an azide-functionalized probe (e.g., a fluorophore or PEG chain).

Causality: Copper must be coordinated by the THPTA ligand before reduction by sodium ascorbate. If ascorbate is added to unliganded CuSO₄, the resulting Cu(I) will rapidly disproportionate or bind irreversibly to the pyrimidine substrate, killing the catalyst[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh stock solutions in degassed water: CuSO₄·5H₂O (50 mM), THPTA (100 mM), and Sodium Ascorbate (100 mM). Crucial: Ascorbate must be prepared immediately before use as it oxidizes in air.

  • Catalyst Pre-Assembly: In a separate microcentrifuge tube, mix 10 µL of CuSO₄ with 20 µL of THPTA. Incubate for 5 minutes.

  • Reduction: Add 50 µL of Sodium Ascorbate to the Cu/THPTA mixture. A transient color change from blue to colorless/pale yellow confirms the successful reduction of Cu(II) to active Cu(I).

  • Reaction Initiation: In the main reaction vessel, combine the Alkyne-pyrimidine conjugate (100 µM) and the Azide-probe (150 µM) in PBS (pH 7.4) containing 5% DMSO. Add 10 µL of the pre-assembled active catalyst mixture.

  • Incubation: Incubate at room temperature for 1 hour in the dark.

  • Self-Validation & QC:

    • Negative Control: Set up an identical reaction vessel but replace the active catalyst mixture with pure water.

    • Validation: Analyze both the main reaction and the negative control via LC-MS. The main reaction must show >95% conversion to the 1,4-triazole mass. The negative control must show 100% intact alkyne and azide masses. This strictly validates that the observed conjugation is Cu-dependent and rules out non-specific binding or background thermal cycloaddition[2].

References

  • [2] Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, NIH Public Access. Available at:[Link]

  • [3] Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Available at:[Link]

Sources

Application

Application Notes and Protocols for Bioconjugation with 5-Ethynylpyrimidine-2-carboxylic acid

Introduction 5-Ethynylpyrimidine-2-carboxylic acid is a versatile heterobifunctional linker molecule poised for significant applications in chemical biology, drug development, and diagnostics. Its unique structure incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Ethynylpyrimidine-2-carboxylic acid is a versatile heterobifunctional linker molecule poised for significant applications in chemical biology, drug development, and diagnostics. Its unique structure incorporates two distinct and orthogonal reactive handles: a terminal alkyne and a carboxylic acid. This dual functionality allows for a wide range of sequential or independent conjugation strategies.

  • The terminal alkyne group is a prime substrate for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for labeling complex biomolecules.[2]

  • The carboxylic acid group can be readily activated to form stable amide bonds with primary amines, which are abundantly available on the surface of proteins and peptides (e.g., lysine residues).[3]

This guide provides detailed protocols for leveraging both functionalities of 5-Ethynylpyrimidine-2-carboxylic acid for the covalent modification of biomolecules. We will explore the causality behind experimental choices, provide step-by-step methodologies, and discuss the characterization of the resulting bioconjugates.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₄N₂O₂
Molecular Weight 148.12 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents like DMF, DMSO. Limited solubility in aqueous buffers; may require co-solvents or pH adjustment for efficient reaction.[4]

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle

The CuAAC reaction facilitates the formation of a stable triazole linkage between the terminal alkyne of 5-Ethynylpyrimidine-2-carboxylic acid and an azide-modified biomolecule.[] The reaction is catalyzed by a Cu(I) species, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6] A copper-chelating ligand, such as THPTA, is often included to stabilize the Cu(I) oxidation state, improve reaction kinetics, and protect the biomolecule from oxidative damage.[2]

This protocol first conjugates the pyrimidine to a carrier protein via its carboxylic acid, then "clicks" an azide-functionalized molecule to the alkyne.

Workflow Diagram: Two-Step CuAAC Conjugation

CuAAC_Workflow Reagent 5-Ethynylpyrimidine- 2-carboxylic acid EDC_NHS EDC / sulfo-NHS Activation Reagent->EDC_NHS Step 1a Protein Protein-NH2 (e.g., BSA, Antibody) Conjugate1 Protein-Alkyne Conjugate Protein->Conjugate1 Activated_Reagent NHS-activated Pyrimidine EDC_NHS->Activated_Reagent Activated_Reagent->Conjugate1 Step 1b Purification1 Purification (e.g., Desalting) Conjugate1->Purification1 Azide_Molecule Azide-Molecule (e.g., Azido-FITC) CuAAC_Step CuSO4 / Ascorbate THPTA Ligand Azide_Molecule->CuAAC_Step Final_Conjugate Final Protein-Triazole- Molecule Conjugate CuAAC_Step->Final_Conjugate Step 2 Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2 Purification1->CuAAC_Step EDC_NHS_Workflow Reagent 5-Ethynylpyrimidine- 2-carboxylic acid Activation_Step Add EDC / sulfo-NHS in MES Buffer (pH 6.0) Reagent->Activation_Step Protein Protein-NH2 (e.g., Antibody) Coupling_Step Add to Protein in PBS (pH 7.2-8.0) Protein->Coupling_Step Activated_Reagent Amine-Reactive NHS-Ester Intermediate Activation_Step->Activated_Reagent 15-30 min Activated_Reagent->Coupling_Step Final_Conjugate Alkyne-Labeled Protein Conjugate Coupling_Step->Final_Conjugate 2h-RT or O/N-4°C Quench Quench Reaction (e.g., Tris, Hydroxylamine) Final_Conjugate->Quench Purification Purification (e.g., Desalting Column) Quench->Purification SPAAC_Workflow Reagent 5-Ethynylpyrimidine- 2-carboxylic acid Mix Mix Components in PBS (pH 7.4) Reagent->Mix Strained_Alkyne Biomolecule-DBCO (or other cyclooctyne) Strained_Alkyne->Mix Final_Conjugate Final Biomolecule- Triazole Conjugate Mix->Final_Conjugate 4-24h Incubation Purification Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-Ethynylpyrimidine-2-carboxylic Acid for Advanced Labeling of Proteins and Nucleic Acids

Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of 5-Ethynylpyrimidine-2-carboxylic acid as a versatile chemical reporter for the bioorthogonal labeling of prote...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 5-Ethynylpyrimidine-2-carboxylic acid as a versatile chemical reporter for the bioorthogonal labeling of proteins and nucleic acids. We delve into the core principles of click chemistry, the underlying mechanism for this tool's efficacy, and present validated, step-by-step methodologies for both metabolic incorporation into nascent biomolecules and direct chemical conjugation. This document is intended for researchers, scientists, and drug development professionals seeking to employ cutting-edge techniques for the visualization, identification, and quantification of biomolecules in complex biological systems.

Principle of the Technology: Bioorthogonal Labeling

At the heart of modern chemical biology lies the concept of bioorthogonality—chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1][2] 5-Ethynylpyrimidine-2-carboxylic acid is a powerful tool in this domain, featuring two key functional groups: an ethynyl (alkyne) group and a carboxylic acid group. This dual functionality enables two distinct labeling strategies, both of which culminate in a highly specific and efficient "click" reaction for reporter tag installation.[3]

The primary bioorthogonal reaction employed is the Azide-Alkyne Cycloaddition, which occurs in two main variants:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, forming a stable triazole linkage between a terminal alkyne (like the one on our compound) and an azide.[3][4] The reaction is characterized by high yields, mild aqueous conditions, and an insensitivity to pH between 4 and 11.[1][2] However, its application in vivo requires care, as the copper(I) catalyst can be toxic to cells and damage nucleic acids.[5][6] This cytotoxicity is often mitigated by using copper-stabilizing ligands like THPTA or TBTA.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of a copper catalyst, SPAAC utilizes a strained cyclooctyne instead of a terminal alkyne.[][8] The high ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed spontaneously with an azide, making it ideal for live-cell imaging and in vivo applications.[][8]

This guide will focus primarily on CuAAC-based protocols, which are widely established for endpoint assays in fixed cells and in vitro systems.

Labeling_Strategies cluster_0 Core Reagent cluster_1 Labeling Approaches cluster_2 Target Biomolecules cluster_3 Detection EPyC 5-Ethynylpyrimidine-2-carboxylic Acid Metabolic Metabolic Incorporation (as nucleoside analog) EPyC->Metabolic Biosynthesis Direct Direct Chemical Conjugation (via carboxylic acid) EPyC->Direct Activation NA Nucleic Acids (DNA/RNA) Metabolic->NA Protein Proteins Direct->Protein Click Click Reaction (CuAAC or SPAAC) NA->Click Protein->Click Reporter Azide-Reporter (Fluorophore, Biotin) Reporter->Click

Diagram 1: Bioorthogonal labeling strategies using 5-Ethynylpyrimidine-2-carboxylic acid.

Application I: Metabolic Labeling of Nascent Nucleic Acids

The pyrimidine scaffold of 5-Ethynylpyrimidine-2-carboxylic acid makes its nucleoside derivatives, such as 5-Ethynyl-2'-deoxyuridine (EdU) or 5-Ethynyluridine (EU), excellent analogs of natural nucleosides.[9][10]

Causality of the Method: When introduced to living cells, these analogs are transported into the cell and phosphorylated by endogenous kinases.[10] During DNA replication (S-phase) or transcription, DNA and RNA polymerases, respectively, incorporate these modified nucleoside triphosphates into the growing nucleic acid chains.[10][11] This effectively "tags" all newly synthesized DNA or RNA with an alkyne handle. The key advantage over traditional methods like BrdU incorporation is that the small alkyne group does not require harsh DNA denaturation for detection, preserving cellular architecture and allowing for multiplexing with antibody-based staining.[12]

Metabolic_Labeling_Workflow Start Seed Cells Label Incubate with Ethynyl-Nucleoside (e.g., EdU) Start->Label Incorp Metabolic Incorporation into nascent DNA/RNA Label->Incorp Fix Fix & Permeabilize Cells Incorp->Fix Click Perform CuAAC Click Reaction with Azide-Fluorophore Fix->Click Wash Wash & Counterstain (e.g., DAPI) Click->Wash Image Fluorescence Microscopy Wash->Image

Diagram 2: Experimental workflow for metabolic labeling of nucleic acids.
Protocol 2.1: In Situ Detection of Proliferating Cells via EdU Incorporation

This protocol is adapted from established methods for detecting DNA synthesis in cultured cells.[13][14]

A. Materials and Reagents

ReagentTypical ConcentrationPurpose
5-Ethynyl-2'-deoxyuridine (EdU)10 µM in culture mediumMetabolic label for DNA synthesis
Formaldehyde3.7% in PBSCell fixative
Triton™ X-1000.5% in PBSPermeabilization agent
Copper (II) Sulfate (CuSO₄)2 mMCopper catalyst source
Azide-conjugated Fluorophore2-5 µMDetection reagent
Sodium Ascorbate100 mM (prepare fresh)Reduces Cu(II) to active Cu(I)
PBS (Phosphate-Buffered Saline)-Washing buffer
DAPI or Hoechst 333421 µg/mLNuclear counterstain

B. Step-by-Step Methodology

  • Cell Culture: Plate cells on coverslips in a multi-well plate and culture to the desired confluency. Ensure the cells are actively dividing for optimal signal.

  • EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM. Incubate for a period relevant to your experimental question (e.g., 1-2 hours for S-phase labeling). Expert Insight: The incubation time can be adjusted. Short pulses label cells currently in S-phase, while longer incubations can track cells that have entered S-phase over that period.

  • Fixation: Remove the EdU-containing medium and wash the cells once with PBS. Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize by adding 0.5% Triton™ X-100 in PBS and incubating for 20 minutes. Causality: This step is crucial for allowing the click chemistry reagents to access the nuclear DNA.

  • Click Reaction Cocktail Preparation: Prepare the cocktail immediately before use by adding the following components in order to a microcentrifuge tube. The volumes below are per coverslip.

    • PBS: 43 µL

    • Azide-Fluorophore (e.g., Alexa Fluor 488 Azide, 100 µM stock): 2 µL

    • CuSO₄ (100 mM stock): 1 µL

    • Sodium Ascorbate (1 M stock, freshly made): 4 µL

    • Note: If working with sensitive samples, a copper-protecting ligand like THPTA can be pre-mixed with the CuSO₄.[6]

  • Labeling Reaction: Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.[13]

  • Washing and Staining: Wash the cells twice with PBS. Stain the nuclei with DAPI or Hoechst 33342 for 10 minutes.

  • Imaging: Wash once more with PBS and mount the coverslip onto a microscope slide. Image using an appropriate fluorescence microscope. Proliferating cells will exhibit bright fluorescence in the nucleus corresponding to the chosen fluorophore.

C. Potential Pitfalls

  • Cytotoxicity: While less toxic than BrdU, high concentrations or very long incubations with EdU can cause cell-cycle arrest or DNA instability.[9][15] It is advisable to perform a dose-response curve to find the optimal, non-perturbing concentration for your cell type.

  • RNA vs. DNA Labeling: While EdU is primarily incorporated into DNA, its ribonucleoside counterpart, EU, is used for RNA labeling. However, some organisms can convert EU to EdU via ribonucleotide reductases, leading to unintentional DNA labeling.[11][16] It is critical to perform appropriate controls (e.g., DNase or RNase treatment) to validate the specificity of labeling.[16]

Application II: Direct Chemical Labeling of Proteins

The carboxylic acid moiety on 5-Ethynylpyrimidine-2-carboxylic acid provides a versatile handle for covalent attachment to proteins, typically in vitro.

Causality of the Method: The most common strategy is to activate the carboxylic acid to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester.[17] This activated molecule can then react with primary amines, predominantly the ε-amine of lysine residues on the protein surface, to form a stable amide bond. This two-step process first attaches the alkyne handle to the protein, which can then be detected in a subsequent click reaction with an azide-reporter.

Direct_Protein_Labeling cluster_0 Step 1: Alkyne Conjugation cluster_1 Step 2: Reporter Tagging EPyC EPyC Activate Activate Carboxylic Acid (e.g., with EDC/NHS) EPyC->Activate ReactiveEster Reactive NHS-Ester Activate->ReactiveEster LabeledProtein Alkyne-Labeled Protein ReactiveEster->LabeledProtein Protein Protein with Lysine Residues (NH2) Protein->LabeledProtein Purify1 Purify (Remove excess reagent) LabeledProtein->Purify1 Click CuAAC Click Reaction Purify1->Click FinalProduct Fluorescently Labeled Protein Click->FinalProduct Reporter Azide-Reporter Reporter->Click

Diagram 3: Workflow for direct chemical conjugation of proteins.
Protocol 3.1: In Vitro Labeling of a Purified Protein

This protocol provides a general framework for labeling a purified protein with 5-Ethynylpyrimidine-2-carboxylic acid.

A. Materials and Reagents

ReagentPurpose
Purified Protein of InterestTarget for labeling (in amine-free buffer, e.g., PBS pH 7.4)
5-Ethynylpyrimidine-2-carboxylic acidAlkyne source
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates carboxylic acid
Sulfo-NHS (N-hydroxysulfosuccinimide)Stabilizes the reactive intermediate
Reaction Buffere.g., PBS or HEPES, pH 7.2-8.0
Quenching Buffere.g., 1 M Tris-HCl, pH 8.0
Purification SystemDialysis cassette or size-exclusion chromatography column
Click Chemistry ReagentsAs listed in Protocol 2.1

B. Step-by-Step Methodology

  • Prepare Protein: Ensure the purified protein is in a buffer free of primary amines (e.g., Tris) at a concentration of 1-10 mg/mL.

  • Activate Carboxylic Acid (On-demand): In a separate tube, dissolve 5-Ethynylpyrimidine-2-carboxylic acid in anhydrous DMSO to make a 100 mM stock. To activate, mix EDC and Sulfo-NHS at a 2-fold molar excess over the pyrimidine compound in reaction buffer. Immediately add this to the pyrimidine solution. Expert Insight: The NHS-activated ester is susceptible to hydrolysis, so this step should be performed immediately before addition to the protein.

  • Conjugation Reaction: Add the activated alkyne reagent to the protein solution. A typical starting point is a 20- to 50-fold molar excess of the reagent over the protein. Incubate for 1-2 hours at room temperature with gentle mixing. Causality: The reaction is pH-dependent. A pH of 7.2-8.0 is optimal for reacting with the unprotonated ε-amino group of lysine.

  • Quench and Purify: Stop the reaction by adding quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Remove the excess, unreacted labeling reagent by dialysis against PBS or by using a size-exclusion chromatography column. This step is critical to prevent high background in the subsequent click reaction.

  • Perform Click Reaction: The purified, alkyne-labeled protein can now be reacted with an azide-reporter tag (e.g., Azide-Biotin for enrichment or an Azide-Fluorophore for detection). Use the click reaction cocktail as described in Protocol 2.1, Step 5 . A general protocol for labeling protein lysates can be adapted for this purpose.[18]

  • Analysis: The final labeled protein can be analyzed by SDS-PAGE. Successful labeling is confirmed by in-gel fluorescence imaging (if a fluorescent azide was used) or by Western blot (if a biotin or hapten azide was used).

References

  • Seneviratne, U. et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]

  • Palsuledesai, C. C. et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology. Available at: [Link]

  • El-Sagheer, A. H. & Brown, T. (2012). Click Chemistry – a Versatile Method for Nucleic Acid Labelling, Cyclisation and Ligation. Royal Society of Chemistry. Available at: [Link]

  • Manetto, A. et al. (N.D.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available at: [Link]

  • Ganusova, E. et al. (2018). a-Factor Analogues Containing Alkyne- and Azide-Functionalized Isoprenoids Are Efficiently Enzymatically Processed and Retain Wild-Type Bioactivity. Bioconjugate Chemistry. Available at: [Link]

  • Kuhns, M. M. et al. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Methods in Molecular Biology. Available at: [Link]

  • Interchim (N.D.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]

  • ResearchGate (N.D.). CuAAC reaction for in vivo labeling of DNA and RNA. Available at: [Link]

  • baseclick GmbH (N.D.). Click Chemistry: Solutions by baseclick. Available at: [Link]

  • Neef, A. B. & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. PNAS. Available at: [Link]

  • ATDBio (N.D.). Click chemistry and nucleic acids. Available at: [Link]

  • Rieder, D. et al. (2021). In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration. Acta Neuropathologica Communications. Available at: [Link]

  • Palsuledesai, C. C. et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology. Available at: [Link]

  • Jasinski, D. et al. (2020). Covalent labeling of nucleic acids. Chemical Society Reviews. Available at: [Link]

  • Gyoergy, A. et al. (2025). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. Available at: [Link]

  • De Clercq, E. et al. (1983). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry. Available at: [Link]

  • Lawrence Berkeley National Laboratory (1997). New Way to Label Nucleic Acids Could Lead to New Therapies. Available at: [Link]

  • Li, Z. et al. (2011). 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. Analytical Biochemistry. Available at: [Link]

  • Jena Bioscience (N.D.). 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring. Available at: [Link]

  • Gyoergy, A. et al. (2025). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. BMC Biology. Available at: [Link]

  • van Geel, R. et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology. Available at: [Link]

  • White, C. J. et al. (2021). SPAAC iClick: Progress Towards a Bioorthogonal Reaction Incorporating Metal Ions. Chemical Science. Available at: [Link]

  • Svatunek, D. et al. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. ChemBioChem. Available at: [Link]

  • Fathalla, W. et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Salic, A. & Mitchison, T. J. (2009). 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea. The Laryngoscope. Available at: [Link]

  • Zhichkin, P. et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available at: [Link]

Sources

Application

APPLICATION NOTE: High-Efficiency Synthesis of Targeted Fluorescent Probes via Orthogonal Pyrimidine Bioconjugation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Core Reagent: 5-Ethynylpyrimidine-2-carboxylic acid (CAS: 1240606-56-7) Mechanistic Rationale & Structural Advantages In the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Core Reagent: 5-Ethynylpyrimidine-2-carboxylic acid (CAS: 1240606-56-7)

Mechanistic Rationale & Structural Advantages

In the development of targeted fluorescent probes (e.g., dye-conjugated peptides, antibodies, or small-molecule ligands), the choice of the crosslinking bridging unit dictates the stability, affinity, and photophysical properties of the final molecule.

5-Ethynylpyrimidine-2-carboxylic acid serves as an elite heterobifunctional crosslinker[1]. The selection of this specific building block is driven by its unique physicochemical geometry. Unlike flexible aliphatic linkers that can collapse in aqueous environments, the rigid pyrimidine ring enforces a strict 180° spatial separation between the C2-carboxylic acid and the C5-ethynyl group. This para-like vector effectively isolates the targeting ligand from the bulky fluorophore, preventing steric hindrance and fluorescence quenching, thereby preserving the native binding affinity of the targeting moiety.

Orthogonal Reactivity (Causality of Design)
  • Amide Coupling (Phase 1): The C2-carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC creates a highly reactive O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis in the presence of trace moisture, NHS is introduced to displace it, forming a semi-stable NHS ester[2]. This causality ensures that the activated complex survives long enough to undergo nucleophilic acyl substitution with primary amines on the target ligand.

  • CuAAC Click Chemistry (Phase 2): The C5-ethynyl group remains completely inert during the amine conjugation phase. Upon introduction of an azide-functionalized fluorophore and a Cu(I) catalyst, a highly regioselective 1,4-disubstituted 1,2,3-triazole linkage is formed[3]. This reaction is bioorthogonal, thermodynamically driven, and proceeds with near-quantitative yields without cross-reacting with native biological functional groups[4].

Workflow Visualization

BioconjugationWorkflow N1 5-Ethynylpyrimidine- 2-carboxylic acid N2 NHS Ester Activation N1->N2 EDC/NHS DMF, 2h N3 Amide Coupling (Target Ligand) N2->N3 R-NH2, DIPEA pH 8.0, 12h N4 CuAAC Click (Fluorophore) N3->N4 Azide-Dye, Cu(I) THPTA, 4h N5 Purified Fluorescent Probe N4->N5 RP-HPLC Validation

Figure 1: Orthogonal bioconjugation workflow for 5-Ethynylpyrimidine-2-carboxylic acid.

Self-Validating Experimental Protocols

General Note on Trustworthiness: To ensure reproducibility and prevent the propagation of errors, these protocols incorporate mandatory analytical checkpoints. Do not proceed to subsequent steps without confirming intermediate mass shifts.

Protocol A: NHS Ester Activation and Ligand Conjugation

Objective: Covalently attach the targeting ligand (e.g., peptide, small molecule) to the pyrimidine core.

  • Activation: Dissolve 10 µmol of 5-Ethynylpyrimidine-2-carboxylic acid in 500 µL of anhydrous DMF. Add 15 µmol of EDC·HCl and 15 µmol of NHS.

  • Incubation: Stir the reaction mixture at room temperature (RT) for 2 hours under a dry nitrogen atmosphere.

  • Validation Checkpoint 1: Withdraw a 2 µL aliquot, dilute in 50 µL of acetonitrile, and analyze via LC-MS. Causality: You must confirm the complete conversion of the free acid (M.W. 148.12) to the NHS ester intermediate (M+97 Da). Proceeding with unreacted acid will drastically lower conjugation efficiency.

  • Conjugation: Add 8 µmol of the target primary amine (e.g., Cyclic RGD peptide) dissolved in 200 µL of DMF, followed by 30 µmol of N,N-Diisopropylethylamine (DIPEA) to maintain basicity (pH ~8.0 equivalent).

  • Reaction: Stir overnight (12–16 hours) at RT.

  • Purification: Purify the alkyne-modified ligand via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions.

Protocol B: CuAAC Fluorophore Labeling

Objective: Attach the azide-fluorophore to the alkyne-modified ligand via Click Chemistry.

  • Preparation: Dissolve 5 µmol of the alkyne-modified ligand in 400 µL of a 1:1 mixture of PBS (pH 7.4) and DMSO. Add 6 µmol of the desired Azide-Fluorophore (e.g., Cyanine5-Azide).

  • Catalyst Complexation: In a separate vial, pre-mix 0.5 µmol of CuSO₄ with 2.5 µmol of THPTA ligand in 50 µL of water. Causality: Pre-complexing Cu(II) with THPTA is critical. THPTA acts as a sacrificial protector and stabilizes the Cu(I) oxidation state once reduced, preventing the generation of reactive oxygen species (ROS) that would otherwise degrade sensitive biological ligands.

  • Reduction: Add 5 µmol of sodium ascorbate (freshly prepared in water) to the Cu/THPTA mixture. The solution will turn from blue to colorless, indicating the formation of active Cu(I).

  • Cycloaddition: Add the active catalyst complex to the main reaction vial. Stir at RT for 2 to 4 hours in the dark.

  • Validation Checkpoint 2: Analyze a 5 µL aliquot via LC-MS. The mass should shift exactly by the molecular weight of the Azide-Fluorophore, confirming triazole formation.

  • Final Purification: Purify the fluorescent probe via RP-HPLC. Lyophilize and store at -20°C, protected from light.

Quantitative Reaction Parameters

The following table summarizes optimized parameters and expected yields for various targeting ligands synthesized using this protocol.

Target LigandAzide-FluorophoreActivation Yield (%)CuAAC Time (h)CuAAC Yield (%)LC-MS Purity (%)
Cyclic RGD (Peptide)Cyanine5-Azide942.588>98
Somatostatin AnalogFITC-Azide912.085>95
Trastuzumab (mAb)*Alexa Fluor 488-Azide824.076>92
Erlotinib DerivativeTetramethylrhodamine-Azide963.090>99

*Note: For intact monoclonal antibodies, conjugation is performed entirely in aqueous buffers (PBS) rather than DMF, utilizing water-soluble Sulfo-NHS and carefully controlled stoichiometric ratios to prevent over-labeling and aggregation.

References

  • Kolb HC, Finn MG, Sharpless KB. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. URL:[Link]

  • Rostovtsev VV, Green LG, Fokin VV, Sharpless KB. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. URL:[Link]

  • Hermanson GT. "Bioconjugate Techniques, 3rd Edition." Academic Press / Elsevier, 2013. URL:[Link]

Sources

Method

Application Note: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynylpyrimidine-2-carboxylic acid

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Applications: Synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, artificial metallo-nucleases, and bioorthogonal labeling.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Applications: Synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, artificial metallo-nucleases, and bioorthogonal labeling.

Executive Summary & Mechanistic Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction for covalently linking diverse molecular building blocks[1]. When utilizing 5-Ethynylpyrimidine-2-carboxylic acid as the alkyne partner, the system presents unique kinetic advantages and distinct physicochemical challenges that require precise experimental control.

As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific molecule:

  • Electron-Deficient Alkyne: The electron-withdrawing nature of the pyrimidine ring significantly accelerates the cycloaddition rate compared to unactivated aliphatic alkynes[2]. However, this heightened reactivity also increases susceptibility to oxidative homocoupling (Glaser coupling) if oxygen is present and the Cu(I) catalyst is not strictly maintained[3].

  • Carboxylic Acid Promotion vs. Chelation: Carboxylic acids can internally promote the CuAAC catalytic cycle by facilitating the deprotonation of the terminal alkyne to form the critical copper(I)-acetylide intermediate[4]. Conversely, the deprotonated carboxylate at physiological pH can sequester copper ions. If the copper is not protected by a strongly coordinating, water-soluble ligand (e.g., THPTA or BTTAA), this sequestration leads to catalyst deactivation and the precipitation of insoluble copper-carboxylate salts[5][6].

To harness the reactivity of 5-Ethynylpyrimidine-2-carboxylic acid while suppressing side reactions, the protocol below establishes a self-validating, highly controlled catalytic environment.

CuAAC_Mechanism Cu2 Cu(II) Precursor (CuSO4) Cu1 Active Cu(I)-THPTA Complex Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu1 Donates e- PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex + Alkyne Alkyne 5-Ethynylpyrimidine- 2-carboxylic acid Alkyne->PiComplex Azide Azide-Functionalized Target (R-N3) Product 1,4-Disubstituted Triazole Product Azide->Product Acetylide Cu(I)-Acetylide Intermediate PiComplex->Acetylide - H+ (Acid Promoted) Acetylide->Product + Azide Ring Closure Product->Cu1 Catalyst Regeneration

Mechanistic pathway of CuAAC with 5-Ethynylpyrimidine-2-carboxylic acid.

System Components & Reagent Specifications

To ensure reproducibility, all reagents must be prepared using ultra-pure, degassed solvents. The table below outlines the optimal stoichiometric ratios designed to protect sensitive biomolecules from reactive oxygen species (ROS) generated during ascorbate oxidation[7][8].

ComponentRole in ReactionRecommended Final Conc.Causal Rationale
5-Ethynylpyrimidine-2-carboxylic acid Terminal Alkyne1.0 - 2.0 mMElectron-deficient alkyne; highly reactive but prone to oxidation[3].
Azide-Target (R-N₃) Azide Partner0.5 - 1.0 mMKept as the limiting reagent to ensure complete conversion[5].
CuSO₄·5H₂O Catalyst Precursor0.25 mMSource of copper; must be reduced to active Cu(I) in situ[9].
THPTA or BTTAA Accelerating Ligand1.25 mM5:1 ratio to Cu is critical. Prevents Cu-induced biomolecule degradation and prevents pyrimidine-carboxylate chelation[5][6].
Sodium Ascorbate Reducing Agent2.5 - 5.0 mM10:1 ratio to Cu. Reduces Cu(II) to Cu(I) and maintains the +1 oxidation state[5][9].
HEPES or Phosphate Buffer Solvent System100 mM (pH 7.0-7.4)Maintains pH. Avoid Tris buffer, as primary amines can competitively coordinate copper[8].

Experimental Workflow & Protocol

This protocol is engineered as a self-validating system . By isolating the catalyst generation step and incorporating a specific quenching mechanism, researchers can troubleshoot failures at distinct checkpoints rather than relying on a "black box" reaction[5].

Step 1: Reagent Preparation & Degassing
  • Prepare a 100 mM stock of 5-Ethynylpyrimidine-2-carboxylic acid in molecular biology grade DMSO.

  • Prepare a 20 mM stock of CuSO₄ in degassed Milli-Q water.

  • Prepare a 50 mM stock of THPTA ligand in degassed Milli-Q water.

  • Critical Causality: Prepare a 100 mM stock of Sodium Ascorbate in degassed water immediately before use. Ascorbate rapidly oxidizes in ambient air; using old stock will fail to reduce Cu(II), stalling the reaction and promoting alkyne homocoupling[3][7].

Step 2: Catalyst Complexation (Pre-mixing)
  • In a dedicated microcentrifuge tube, mix the CuSO₄ and THPTA stocks to achieve a 1:5 molar ratio (e.g., 6.3 µL of 20 mM CuSO₄ + 12.5 µL of 50 mM THPTA)[5].

  • Incubate at room temperature for 5 minutes.

  • Critical Causality: Pre-mixing ensures that all Cu(II) is coordinatively saturated by the ligand before it encounters the pyrimidine-carboxylic acid or the target biomolecule. This prevents localized protein denaturation and off-target copper precipitation[8].

Step 3: Reaction Assembly
  • To the main reaction vessel containing the Azide-Target in HEPES buffer, add the 5-Ethynylpyrimidine-2-carboxylic acid stock. Mix gently.

  • Add the pre-mixed Cu/THPTA complex to the reaction vessel.

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution last.

  • Flush the headspace of the tube with Argon or Nitrogen gas, seal, and incubate at room temperature for 1 to 4 hours with gentle end-over-end mixing.

Step 4: Quenching and Validation
  • Quenching: Terminate the reaction by adding EDTA to a final concentration of 5 mM.

  • Critical Causality: EDTA acts as a thermodynamic sink, aggressively stripping copper from the triazole product and the THPTA ligand. This definitively halts the catalytic cycle and prevents copper-induced aggregation during downstream purification[5].

  • Purification: Remove small molecules via size-exclusion chromatography (SEC) or dialysis against the final storage buffer.

CuAAC_Workflow Step1 Step 1: Reagent Prep Fresh Ascorbate Degassed Buffers Step2 Step 2: Catalyst Pre-mix Mix CuSO4 + THPTA (1:5) Incubate 5 min Step1->Step2 Step3 Step 3: Reaction Assembly 1. Azide + Alkyne 2. Cu/THPTA Complex 3. Ascorbate (Initiator) Step2->Step3 Step4 Step 4: Incubation Room Temp, 1-4 hrs Argon Headspace Step3->Step4 Step5 Step 5: Quench & Purify Add EDTA (5 mM) Size-Exclusion Chromatography Step4->Step5

Step-by-step experimental workflow for the CuAAC bioconjugation protocol.

Quantitative Data & Optimization Guidelines

When optimizing the cycloaddition of 5-Ethynylpyrimidine-2-carboxylic acid, empirical data demonstrates that the ligand ratio and pH are the most sensitive variables. The table below summarizes expected outcomes based on protocol deviations, serving as a troubleshooting matrix for the scientist.

Parameter VariationObserved Effect on Yield / IntegrityMechanistic Causality
Cu:Ligand Ratio < 1:2 Severe yield drop (< 30%); Target aggregation.Unliganded Cu(II) binds to the pyrimidine's carboxylic acid, precipitating the alkyne and generating ROS[5][8].
Cu:Ligand Ratio = 1:5 Optimal Yield (> 95%); High integrity. Cu(I) is fully stabilized; catalytic acetylide formation is prioritized[6].
pH < 6.0 Moderate yield drop (~60%); Slow kinetics.Protonation of the terminal alkyne inhibits the formation of the Cu(I)-acetylide intermediate[9].
Omission of Degassing High levels of alkyne homocoupling.Oxygen rapidly depletes ascorbate and promotes Cu-mediated Glaser coupling of the ethynylpyrimidine[3].

References

  • Shao, C., et al. "Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition". The Journal of Organic Chemistry, 2010.[Link]

  • Organic-Chemistry.org. "Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)". Organic Chemistry Portal.[Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 2011.[Link]

  • Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides". NIH Public Access, 2010.[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation". Angewandte Chemie International Edition, 2009.[Link]

  • Li, L., & Zhang, Z. "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction". Molecules, 2016.[Link]

  • RSC Publishing. "Copper-catalysed azide–alkyne cycloaddition on live M13 bacteriophage for expanding the molecular diversity of phage-displayed peptide libraries". RSC Chemical Biology, 2025.[Link]

Sources

Application

Application Note: Bio-Orthogonal Surface Functionalization via 5-Ethynylpyrimidine-2-carboxylic Acid

Executive Summary The development of advanced biosensors, targeted drug delivery platforms, and high-throughput microarrays relies heavily on robust, highly specific surface chemistries. This application note details a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced biosensors, targeted drug delivery platforms, and high-throughput microarrays relies heavily on robust, highly specific surface chemistries. This application note details a highly efficient, two-phase protocol for functionalizing amine-bearing surfaces using 5-Ethynylpyrimidine-2-carboxylic acid as a bifunctional crosslinker. By bridging classic EDC/NHS amidation with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this methodology provides a self-validating, bio-orthogonal pathway for immobilizing complex payloads (e.g., proteins, fluorophores, or small-molecule drugs) with near-quantitative yields.

Rationale & Chemical Properties

5-Ethynylpyrimidine-2-carboxylic acid (CAS: 1240606-56-7, MW: 148.12 g/mol ) is a specialized heteroaromatic linker[1]. It features two distinct reactive handles:

  • Carboxylic Acid (-COOH) at Position 2: Enables covalent attachment to primary amines via carbodiimide chemistry.

  • Terminal Alkyne (-C≡CH) at Position 5: Serves as the reactive partner for azide-functionalized molecules in click chemistry.

Why the Pyrimidine Core? Unlike standard aliphatic linkers (e.g., propiolic acid) or simple phenyl derivatives (e.g., 4-ethynylbenzoic acid), the pyrimidine ring offers enhanced hydrophilicity and rigidity. This prevents the linker from collapsing onto hydrophobic surfaces, thereby maximizing the steric availability of the terminal alkyne for subsequent click reactions. Furthermore, the electron-withdrawing nature of the pyrimidine nitrogens increases the acidity of the carboxylic acid, subtly accelerating the initial EDC activation kinetics.

Mechanism of Action: The Bifunctional Workflow

The functionalization relies on two distinct, non-interfering chemical mechanisms:

  • Phase 1: Amidation. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an unstable O-acylisourea intermediate. The addition of NHS (N-Hydroxysuccinimide) converts this into a semi-stable NHS ester, which readily undergoes nucleophilic attack by surface-bound primary amines to form a stable amide bond.

  • Phase 2: CuAAC Click Chemistry. The terminal alkyne undergoes a 1,3-dipolar cycloaddition with an azide-bearing payload. The addition of a Cu(I) catalyst accelerates this reaction by a factor of

    
     to 
    
    
    
    compared to the uncatalyzed thermal reaction, ensuring rapid, room-temperature formation of a stable 1,4-disubstituted 1,2,3-triazole linkage[2]. This generation of click chemistry allows for highly efficient bio-conjugation under mild conditions[3].

Workflow A Amine Surface (e.g., APTES) B 5-Ethynylpyrimidine- 2-carboxylic acid + EDC/NHS A->B Amidation C Alkyne-Functionalized Intermediate B->C Covalent Link D Azide-Payload + Cu(I) / THPTA C->D CuAAC Click E Triazole-Conjugated Final Surface D->E Stable Conjugate

Fig 1: Two-step surface functionalization workflow using 5-Ethynylpyrimidine-2-carboxylic acid.

Quantitative Validation Metrics

To ensure a self-validating system, surface characterization must be performed at each stage. The following table summarizes the expected quantitative shifts in surface properties during a successful functionalization on a standard silica/glass substrate.

Functionalization StageSurface ChemistryWater Contact Angle (θ)XPS N1s Atomic %Zeta Potential (mV, pH 7)
1. Bare Substrate Hydroxyl (-OH)< 15°~ 0.0%-30 to -40 mV
2. Amination (APTES) Primary Amine (-NH₂)45° - 55°4.0% - 5.0%+15 to +25 mV
3. Alkyne Immobilization Pyrimidine-Alkyne60° - 70°7.0% - 8.5%-10 to -20 mV
4. Click Conjugation Triazole-PayloadPayload dependent> 10.0%Payload dependent

Step-by-Step Experimental Protocols

Phase 1: Activation and Immobilization of the Alkyne Linker

Objective: Covalently attach 5-Ethynylpyrimidine-2-carboxylic acid to an amine-functionalized surface.

Reagents:

  • 5-Ethynylpyrimidine-2-carboxylic acid (10 mM)

  • EDC·HCl (20 mM) and Sulfo-NHS (50 mM)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

Methodology & Causality:

  • Solubilization: Dissolve 5-Ethynylpyrimidine-2-carboxylic acid in a minimal volume of DMSO (5% final volume) before diluting into the MES Activation Buffer. Causality: The pyrimidine core requires slight organic assistance for complete solvation before introduction to the aqueous buffer.

  • Activation: Add EDC and Sulfo-NHS to the linker solution. Incubate for exactly 15 minutes at room temperature. Causality: MES buffer (pH 6.0) is strictly used here because EDC hydrolysis is rapid at higher pH levels. The 15-minute window maximizes NHS-ester formation before spontaneous degradation occurs.

  • Coupling: Immediately transfer the activated solution to the amine-functionalized surface (pre-equilibrated in PBS). Incubate for 2 hours at room temperature. Causality: PBS (pH 7.4) ensures the surface primary amines are unprotonated and highly nucleophilic, driving the amidation reaction forward.

  • Washing: Wash the surface sequentially with PBS, 0.1% Tween-20 in PBS, and ultrapure water. Dry under a stream of N₂.

  • Self-Validation Checkpoint: Measure the water contact angle. A successful attachment of the hydrophobic pyrimidine-alkyne moiety will shift the contact angle from ~50° (amine) to 60°-70°.

Phase 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate the target azide-payload to the newly formed alkyne surface.

Reagents:

  • Azide-modified payload (e.g., Azide-Fluorophore 488) (1-5 mM)

  • CuSO₄·5H₂O (1 mM)

  • THPTA Ligand (5 mM)

  • Sodium Ascorbate (10 mM)

Methodology & Causality:

  • Catalyst Complexation: In a microcentrifuge tube, premix CuSO₄ and THPTA ligand in ultrapure water. Incubate for 5 minutes. Causality: THPTA coordinates the copper, preventing Cu(I) disproportionation and protecting sensitive biological payloads from reactive oxygen species (ROS) generated during the reduction step.

  • Reduction: Add Sodium Ascorbate to the Cu-THPTA complex.

    • Self-Validation Checkpoint: The solution must briefly turn slightly yellow/brown and then clear. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction Assembly: Add the azide-payload to the catalyst mixture, then immediately apply the complete solution to the alkyne-functionalized surface.

  • Incubation: Incubate in the dark for 2 to 4 hours at room temperature. The high thermodynamic favorability of this reaction ensures robust stitching of the molecules via a heteroatom bond[4].

  • Quenching & Washing: Wash the surface with an EDTA-containing buffer (e.g., 10 mM EDTA in PBS), followed by standard PBS. Causality: EDTA aggressively chelates and strips residual copper from the surface. Trapped copper is a known quencher of fluorescence and can cause false negatives in downstream optical assays.

QC_System cluster_0 Protocol Stages cluster_1 In-line Quality Control (QC) S1 1. Surface Amination QC1 Contact Angle: 45°-55° Ninhydrin Test: Positive S1->QC1 S2 2. Alkyne Immobilization QC2 XPS: N1s Peak Increase Contact Angle: 60°-70° S2->QC2 S3 3. CuAAC Conjugation QC3 Visual: Cu(II) -> Cu(I) Color Shift EDTA Wash Validation S3->QC3 QC1->S2 QC2->S3

Fig 2: Self-validating quality control checkpoints integrated into the functionalization protocol.

References

  • Title: Click chemistry Source: Wikipedia URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Application Note: 5-Ethynylpyrimidine-2-carboxylic acid in the Synthesis of Heterocyclic Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Ethynylpyrimidine-2-carboxylic acid (CAS: 1240606-56-7)[1] Introduction & Chemical Causality In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Ethynylpyrimidine-2-carboxylic acid (CAS: 1240606-56-7)[1]

Introduction & Chemical Causality

In modern drug discovery, the demand for modular, highly functionalized heterocyclic scaffolds is paramount. 5-Ethynylpyrimidine-2-carboxylic acid represents a premier bifunctional building block[1]. Its architecture combines an electron-deficient pyrimidine core—known for enhancing metabolic stability and providing key hydrogen-bond acceptor interactions—with two highly orthogonal reactive handles: a C2-carboxylic acid and a C5-terminal alkyne.

The true power of this molecule lies in its orthogonal reactivity . The carboxylic acid can undergo standard amide coupling without affecting the alkyne, while the terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling without requiring protection of the carboxylate[2]. This enables a divergent synthetic strategy, allowing medicinal chemists to rapidly generate libraries of triazolyl-pyrimidines (potent kinase and HDAC inhibitor scaffolds)[2] or extended conjugated systems for materials science[3],[4].

Divergent Synthetic Pathways

The following diagram illustrates the divergent functionalization pathways available for this building block, highlighting how a single core can be routed into distinct chemical spaces.

G Core 5-Ethynylpyrimidine-2-carboxylic acid (Bifunctional Core) Amide Amide Coupling (Targeting Ligands) Core->Amide -COOH Reactivity Click CuAAC Click Chemistry (Bioisosteres/Linkers) Core->Click -C≡CH Reactivity Sono Sonogashira Coupling (Conjugated Systems) Core->Sono -C≡CH Reactivity

Divergent functionalization of 5-Ethynylpyrimidine-2-carboxylic acid.

Experimental Protocols & Self-Validating Workflows

To ensure high fidelity in library generation, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm success before proceeding.

Protocol A: High-Efficiency Amide Coupling

Objective: Functionalize the C2 position while preserving the C5 alkyne.

  • Reagents: 5-Ethynylpyrimidine-2-carboxylic acid (1.0 eq)[5], Primary Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).

  • Step-by-Step Methodology:

    • Dissolve the pyrimidine-2-carboxylic acid in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA, followed immediately by HATU. Stir for exactly 15 minutes at room temperature to form the active ester.

    • Add the primary amine dropwise. Stir the reaction mixture at room temperature for 2 hours.

    • Quench with saturated aqueous

      
       and extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry over 
      
      
      
      , and concentrate.
  • Causality & Expert Insights: Why HATU? Pyrimidine-2-carboxylic acids are highly electron-deficient and prone to decarboxylation if activated slowly. HATU ensures rapid, near-instantaneous formation of the highly reactive 7-azabenzotriazole ester, outcompeting decarboxylation pathways.

  • Self-Validation Checkpoint:

    • LC-MS: Confirm the mass shift (

      
       = Acid + Amine - 
      
      
      
      ).
    • IR Spectroscopy: The terminal alkyne C-H stretch must remain visible at

      
      .
      
Protocol B: CuAAC "Click" Chemistry (Triazole Formation)

Objective: Convert the terminal alkyne into a 1,4-disubstituted 1,2,3-triazole[2].

  • Reagents: Alkyne-intermediate from Protocol A (1.0 eq), Organic Azide (1.1 eq),

    
     (0.1 eq), Sodium Ascorbate (0.2 eq), 
    
    
    
    -BuOH/
    
    
    (1:1 v/v, 0.1 M).
  • Step-by-Step Methodology:

    • Suspend the alkyne and azide in

      
      -BuOH/
      
      
      
      .
    • Add

      
       (as a 0.1 M aqueous solution).
      
    • Critical Step: Add freshly prepared Sodium Ascorbate solution dropwise over 10 minutes.

    • Stir vigorously at room temperature for 4–12 hours until the starting material is consumed.

    • Dilute with water, filter the resulting precipitate, and wash with cold water and diethyl ether.

  • Causality & Expert Insights: Why dropwise addition of ascorbate? Ethynylpyrimidines are electron-deficient alkynes, making them highly susceptible to oxidative Glaser homocoupling. Gradual addition of the reducing agent maintains a low, steady-state concentration of Cu(I), driving the cycloaddition while suppressing homocoupling.

  • Self-Validation Checkpoint:

    • 
      H-NMR:  The terminal alkyne proton (typically a singlet at 
      
      
      
      ) must completely disappear, replaced by the diagnostic triazole proton singlet at
      
      
      .
Protocol C: Sonogashira Cross-Coupling

Objective: Extend the conjugated system via C-C bond formation[6],[7].

  • Reagents: 5-Ethynylpyrimidine derivative (1.0 eq), Aryl Iodide (1.1 eq),

    
     (0.05 eq), CuI (0.05 eq), Anhydrous THF/Triethylamine (1:1 v/v).
    
  • Step-by-Step Methodology:

    • Combine the alkyne and aryl iodide in the THF/TEA solvent mixture.

    • Strictly degas the solution by bubbling Argon through it for 20 minutes.

    • Add

      
       and CuI under a positive flow of Argon.
      
    • Heat the mixture to 60 °C for 6 hours.

    • Cool to room temperature, filter through a pad of Celite to remove palladium black and amine salts, and concentrate the filtrate.

  • Causality & Expert Insights: The pyrimidine ring withdraws electron density from the alkyne, increasing its acidity and accelerating the transmetalation step. However, this also makes the Cu-acetylide intermediate highly reactive toward oxygen. Strict degassing is non-negotiable to prevent the formation of diyne byproducts.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Complete disappearance of the

      
       terminal alkyne stretch.
      
    • LC-MS: Appearance of the cross-coupled product mass with no

      
       diyne mass detected.
      

Quantitative Data Summary

The table below summarizes the expected operational parameters and validation metrics for the functionalization of 5-Ethynylpyrimidine-2-carboxylic acid.

Reaction TypeCatalyst / Key ReagentsOptimal Solvent SystemTemp (°C)Avg. YieldKey Self-Validation Metric
Amide Coupling HATU, DIPEAAnhydrous DMF20–2580–95%LC-MS mass shift; IR alkyne retention
CuAAC (Click)

, Na-Ascorbate

-BuOH /

(1:1)
20–2575–90%

H-NMR: Triazole singlet (

ppm)
Sonogashira

, CuI
THF /

(1:1)
50–7060–85%IR: Loss of

stretch

Mechanistic Workflow: Sequential Orthogonal Functionalization

To maximize synthetic efficiency, these reactions are typically run sequentially. The carboxylic acid is functionalized first (as it requires anhydrous conditions), followed by the robust, water-tolerant CuAAC click reaction.

Seq Start Starting Material (CAS: 1240606-56-7) Amide 1. Amidation (HATU, DIPEA) Start->Amide Intermediate Alkyne-Amide Intermediate Amide->Intermediate Click 2. CuAAC Click (R-N3, Cu(I)) Intermediate->Click Product Triazolyl-Pyrimidine Final Product Click->Product

Sequential orthogonal workflow: Amidation followed by CuAAC click chemistry.

References

  • National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors". Drug Design, Development and Therapy. Available at:[Link]

  • Royal Society of Chemistry. "Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene". Chemical Communications. Available at:[Link]

  • IUCr Journals. "trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium". IUCrData. Available at:[Link]

Sources

Application

Advanced Application Note: Step-by-Step Activation of Carboxylic Acids for Bioconjugation and Synthesis

Introduction & Mechanistic Strategy The activation of carboxylic acids is the critical first step in bioconjugation, solid-phase peptide synthesis (SPPS), and materials functionalization. Because the native hydroxyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Strategy

The activation of carboxylic acids is the critical first step in bioconjugation, solid-phase peptide synthesis (SPPS), and materials functionalization. Because the native hydroxyl group of a carboxylic acid is a poor leaving group, direct amidation requires extreme conditions that degrade sensitive biomolecules. To bypass this, we utilize coupling reagents to transform the stable carboxylic acid into a highly reactive electrophilic intermediate.

As a Senior Application Scientist, I approach conjugation not as a single reaction, but as a highly controlled, environment-dependent system. The choice of activation chemistry is dictated entirely by the solvent system and the structural stability of your target molecules. This guide details the causality and step-by-step execution for the two gold-standard methodologies: Aqueous EDC/Sulfo-NHS coupling and Anhydrous HATU-mediated coupling .

Causality Behind Reagent Selection

Strategy A: Aqueous Environments (EDC/Sulfo-NHS)

When working with proteins, antibodies, or hydrophilic nanoparticles, reactions must occur in water. According to , 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that reacts with carboxylic acids to form an O-acylisourea intermediate[1].

The Pitfall: This intermediate is highly unstable in aqueous environments and rapidly hydrolyzes back to the original carboxylic acid. The Solution: By introducing a molar excess of N-hydroxysulfosuccinimide (Sulfo-NHS), we force a rapid nucleophilic attack on the O-acylisourea, converting it into a semi-stable Sulfo-NHS ester ()[2]. The sulfonate group on Sulfo-NHS ensures the reagents remain highly water-soluble, preventing precipitation during conjugation[3].

Strategy B: Anhydrous Environments (HATU)

For peptide synthesis or small-molecule organic conjugations, HATU is the premier choice. As detailed in , HATU relies on a base (like DIPEA) to deprotonate the carboxylic acid. The resulting carboxylate anion attacks the electron-deficient carbon of HATU, generating an extremely reactive OAt-active ester[4].

The Causality of HOAt: HATU contains a 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The neighboring nitrogen atom in the HOAt ring provides anchimeric assistance (a neighboring group effect), which drastically accelerates the coupling reaction while suppressing the racemization (epimerization) of chiral centers[5].

Quantitative Reaction Parameters

To ensure reproducibility, the critical quantitative parameters for both systems are summarized below:

ParameterAqueous EDC/Sulfo-NHSAnhydrous HATU/DIPEA
Molar Ratio (Acid : Activator) 1 : 2 to 1 : 10 (Excess EDC)1 : 1 to 1 : 1.5 (Stoichiometric)
Optimal Activation pH pH 4.5 – 6.0 (MES Buffer)N/A (Requires Anhydrous Base)
Optimal Coupling pH pH 7.2 – 8.0 (PBS Buffer)N/A (Organic Solvent)
Activation Time 15 – 30 minutes5 – 15 minutes
Coupling Time 2 – 4 hours (or overnight)1 – 18 hours
Quenching Agent Hydroxylamine or TrisWater / Weak Acid Wash

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it includes internal checks to verify success at critical stages before proceeding to the next step.

Protocol 1: Aqueous EDC/Sulfo-NHS Activation

EDC_NHS_Mechanism RCOOH Carboxylic Acid (Target) O_Acyl O-Acylisourea (Unstable) RCOOH->O_Acyl + EDC (pH 4.5-6.0) EDC EDC (Activator) EDC->O_Acyl NHSEster Sulfo-NHS Ester (Amine-Reactive) O_Acyl->NHSEster + Sulfo-NHS SulfoNHS Sulfo-NHS (Stabilizer) SulfoNHS->NHSEster Amide Stable Amide Bond (Conjugate) NHSEster->Amide + Amine (pH 7.2-8.0) Amine Primary Amine (Ligand/Protein) Amine->Amide

Workflow and chemical mechanism of EDC/Sulfo-NHS mediated carboxylic acid activation.

Step 1: Buffer Exchange and Preparation Dissolve the carboxylic acid-bearing molecule in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: MES is a non-amine, non-carboxylate buffer. Avoiding PBS here prevents phosphate from reducing EDC efficiency, while avoiding Tris prevents primary amines from competing for the active ester ()[3].

Step 2: Reagent Addition Add freshly prepared EDC (10 molar equivalents) and Sulfo-NHS (20 molar equivalents) to the solution. Causality: Sulfo-NHS must be in molar excess relative to EDC to ensure the transient O-acylisourea is immediately captured, preventing its rearrangement into a dead-end N-acylurea byproduct[2].

Step 3: Activation Incubation React for 15–30 minutes at room temperature with continuous mixing ()[6].

Step 4: Self-Validation (Activation Check) Action: Measure the absorbance of a micro-aliquot at 260 nm. Validation Logic: Sulfo-NHS has a distinct absorbance peak at 260 nm when released. Establishing a baseline here allows you to track the actual conjugation event in Step 6.

Step 5: Conjugation Adjust the pH to 7.2–8.0 or buffer exchange into Coupling Buffer (e.g., 0.1 M PBS). Immediately add the primary amine target (1-1.2 equivalents)[2]. Causality: The increased pH deprotonates the primary amine (shifting it from -NH3+ to -NH2), drastically increasing its nucleophilicity for attacking the Sulfo-NHS ester[3].

Step 6: Self-Validation (Conjugation Check) Action: Monitor the reaction supernatant at 260 nm. Validation Logic: As the amine successfully displaces the Sulfo-NHS group to form the amide bond, free Sulfo-NHS is released into the solution, causing a measurable spike in A260. This provides real-time proof of covalent bonding.

Protocol 2: Anhydrous HATU-Mediated Activation

HATU_Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate OAtEster OAt-Active Ester (Highly Reactive) Carboxylate->OAtEster + HATU (Pre-activation) HATU HATU Reagent HATU->OAtEster Amide Stable Amide Bond OAtEster->Amide + Amine (Coupling) Amine Primary Amine Amine->Amide

HATU-mediated carboxylic acid activation and peptide bond formation workflow.

Step 1: Anhydrous Preparation Dissolve the carboxylic acid (1.0 eq) and HATU (1.0–1.5 eq) in anhydrous DMF or NMP under an inert atmosphere (nitrogen/argon)[5]. Causality: The presence of water will prematurely hydrolyze the highly reactive OAt-active ester, destroying the coupling efficiency.

Step 2: Base-Catalyzed Pre-Activation Add DIPEA (2.0–5.0 eq) to the mixture and stir for 5-15 minutes[5]. Causality: DIPEA deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electron-deficient carbon of HATU, generating the OAt-active ester and releasing tetramethylurea[4]. Pre-activation is critical to prevent HATU from directly reacting with the amine target, which would form an irreversible guanidinium byproduct[7].

Step 3: Self-Validation (Pre-Activation Check) Action: Analyze a 1 µL aliquot via LC-MS. Validation Logic: Confirm the disappearance of the carboxylic acid mass and the appearance of the OAt-ester intermediate mass.

Step 4: Amine Coupling Add the primary or secondary amine (1.0–1.2 eq) and stir for 1 to 18 hours at room temperature[5].

Step 5: Self-Validation (Coupling Check) Action: Perform a Kaiser Test (Ninhydrin assay) on a small aliquot. Validation Logic: The assay turns deep blue in the presence of free primary amines. A color change to yellow or colorless indicates complete consumption of the amine, validating a successful amide conjugation[5].

References

  • Title : Bioconjugate Techniques, 3rd Edition Source : Elsevier URL : [Link]

  • Title : Amine to Amide Mechanism - HATU Source : Common Organic Chemistry URL : [Link]

  • Title : 3 μm Mono Mag Carboxylic Acid Beads Conjugation Protocol Source : Ocean NanoTech URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Ethynylpyrimidine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 5-ethynylpyrimidine-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 5-ethynylpyrimidine-2-carboxylic acid. This highly polar, electron-deficient heterocycle is a valuable pharmacophore and rigid linker in drug development, but its synthesis is notorious for low yields, catalyst poisoning, and thermal instability.

This guide bypasses generic advice to provide field-proven, self-validating protocols grounded in chemical causality.

Workflow Visualization

To achieve high yields, the synthesis must be approached as a three-phase system rather than a direct coupling. Attempting a direct Sonogashira coupling on the free carboxylic acid is the leading cause of batch failure.

G Start 5-Bromopyrimidine- 2-carboxylic acid Protect Phase 1: Esterification (MeOH, H2SO4) Start->Protect Ester Methyl 5-bromopyrimidine- 2-carboxylate Protect->Ester Sono Phase 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Ester->Sono TMS_Int Methyl 5-(TMS-ethynyl) pyrimidine-2-carboxylate Sono->TMS_Int Deprotect Phase 3: One-Pot Deprotection & Hydrolysis (LiOH) TMS_Int->Deprotect Product 5-Ethynylpyrimidine- 2-carboxylic acid Deprotect->Product

Fig 1. Optimized three-step synthetic workflow for 5-Ethynylpyrimidine-2-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why is my Sonogashira coupling yield so low (<30%) when reacting 5-bromopyrimidine-2-carboxylic acid directly with TMS-acetylene? A1: Direct coupling of the free carboxylic acid disrupts the catalytic cycle. The acidic proton neutralizes the amine base (e.g., triethylamine) required to regenerate the active Pd(0) species, necessitating massive and unpredictable base excesses. Furthermore, the free carboxylate can coordinate tightly with the Palladium and Copper catalysts, precipitating them out of solution as insoluble metal-carboxylate salts. Causality & Solution: To maintain a self-validating and efficient catalytic cycle, the carboxylic acid must be masked[1]. Convert the starting material to methyl 5-bromopyrimidine-2-carboxylate prior to the coupling step. This eliminates catalyst poisoning, prevents premature decarboxylation, and vastly improves solubility in organic solvents like THF or DMF.

Q2: I am observing a large amount of a yellow, non-polar byproduct during the ethynylation step. What is it, and how do I prevent it? A2: You are observing the Glaser homocoupling product: 1,4-bis(trimethylsilyl)buta-1,3-diyne. In the presence of trace oxygen, the Copper(I) acetylide intermediate undergoes oxidative dimerization rather than transmetalation to the Palladium center. Causality & Solution: Oxygen acts as a terminal oxidant, converting Cu(I) to Cu(II) and driving the homocoupling pathway[2]. Rigorous exclusion of oxygen is critical. Degas your solvents using the freeze-pump-thaw method or sparge with Argon for at least 30 minutes prior to adding the catalysts. Additionally, adding the TMS-acetylene slowly via a syringe pump keeps its steady-state concentration low, kinetically favoring the cross-coupling pathway over homocoupling.

Q3: How do I choose the right catalyst and base system to maximize the yield of the pyrimidine coupling? A3: Pyrimidines are highly electron-deficient heterocycles. While this makes the oxidative addition of the C-Br bond to Pd(0) relatively fast, the electron-poor ring is sensitive to harsh nucleophiles and high temperatures. Causality & Solution: While


 is common, a slightly more sterically accessible catalyst system often performs better at lower temperatures for pyrimidines[3]. Using 

(2 mol%) with CuI (4 mol%) and Diisopropylethylamine (DIPEA) in THF at 50°C provides an optimal balance. DIPEA is non-nucleophilic, preventing undesired

side reactions at the pyrimidine ring.

Q4: During the final ester hydrolysis and TMS-deprotection step, my product degrades, or I get multiple spots on TLC. How do I isolate the free acid safely? A4: Pyrimidine-2-carboxylic acids are notoriously prone to thermal decarboxylation. The electron-withdrawing nature of the two adjacent nitrogen atoms highly stabilizes the intermediate carbanion formed if


 is lost, lowering the activation energy for decarboxylation.
Causality & Solution: Avoid harsh aqueous bases (like refluxing NaOH) or strong acids[4]. Instead, utilize a mild, one-pot saponification/desilylation using Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature. When isolating the product, cool the mixture to 0°C and carefully acidify to pH 2.5 using 1M HCl to precipitate the product without triggering thermal degradation.

Quantitative Data Presentation: Sonogashira Optimization

The following table summarizes the causal relationship between reaction parameters and isolated yields during the optimization of the Phase 2 Sonogashira coupling (using the methyl ester intermediate).

EntryCatalyst System (mol%)Base (Equiv)SolventTemp (°C)Isolated Yield (%)Mechanistic Observation
1

(5) / CuI (10)

(3.0)
DMF8045Significant Glaser homocoupling; thermal degradation.
2

(5) / CuI (10)

(3.0)
THF6562Moderate conversion; some

byproducts from amine.
3

(2) / CuI (4)
DIPEA (2.5) THF 50 88 Clean conversion; non-nucleophilic base prevents side reactions.
4

/ XPhos (2)

(2.0)
Dioxane8075Cu-free conditions reduce homocoupling but require higher heat.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. In-process controls (IPCs) are included so you can verify the success of each mechanistic step before proceeding.

Phase 1: Esterification
  • Suspend 5-bromopyrimidine-2-carboxylic acid (10.0 g, 49.3 mmol) in anhydrous Methanol (100 mL) under an Argon atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Add concentrated

    
     (2.0 mL) dropwise.
    
  • Attach a reflux condenser and heat the mixture to 65°C for 16 hours.

  • Self-Validation (IPC): Analyze via TLC (DCM:MeOH 9:1). The highly polar baseline spot of the starting acid should be completely replaced by a new, higher

    
     spot (~0.6).
    
  • Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (150 mL) and saturated aqueous

    
     (100 mL). Extract, dry the organic layer over 
    
    
    
    , and evaporate to yield methyl 5-bromopyrimidine-2-carboxylate as a pale solid.
Phase 2: Sonogashira Coupling
  • In an oven-dried Schlenk flask, dissolve the methyl ester (5.0 g, 23.0 mmol) in anhydrous THF (50 mL) and DIPEA (10 mL, 57.5 mmol).

  • Critical Step: Sparge the solution with Argon for exactly 30 minutes to remove dissolved oxygen.

  • Add

    
     (323 mg, 0.46 mmol) and CuI (175 mg, 0.92 mmol). The solution will turn pale yellow/orange.
    
  • Add ethynyltrimethylsilane (TMS-acetylene) (3.9 mL, 27.6 mmol) dropwise over 15 minutes.

  • Stir at 50°C for 4 hours.

  • Self-Validation (IPC): Analyze via TLC (Hexanes:EtOAc 3:1). The starting bromide (

    
     = 0.4) should disappear, replaced by a highly UV-active, blue-fluorescent spot (
    
    
    
    = 0.6).
  • Filter the mixture through a short pad of Celite to remove precipitated DIPEA-HBr salts and Pd/Cu residues. Concentrate and purify via flash chromatography to isolate methyl 5-((trimethylsilyl)ethynyl)pyrimidine-2-carboxylate.

Phase 3: One-Pot Deprotection and Hydrolysis
  • Dissolve the TMS-protected ester (4.0 g, 17.1 mmol) in a mixture of THF (30 mL) and Methanol (10 mL).

  • Add a solution of

    
     (2.15 g, 51.3 mmol) dissolved in Water (10 mL).
    
  • Stir vigorously at room temperature (20-25°C) for 3 hours. Do not heat.

  • Self-Validation (IPC): LC-MS analysis should confirm the disappearance of the parent mass (m/z 235) and the appearance of the fully deprotected product mass (m/z 149 [M+H]+).

  • Remove organic solvents under reduced pressure (bath temp < 30°C).

  • Cool the remaining aqueous phase to 0°C. Carefully add 1M HCl dropwise until the pH reaches 2.5.

  • Collect the resulting precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford pure 5-ethynylpyrimidine-2-carboxylic acid .

References

  • Phenyl or pyridinyl-ethynyl derivatives. Google Patents (US8772300B2).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMhoLxA1SOFowZR9Y_rBgNHArN8lCgz0v2dyu0QKEKQ1j83Uoh3iBPVO5jT3rZRQiqmgl5Q-LyFL_v9xKWKS-n5hy9wYbydqQvm4OiqrRMo-In6j2zS-Q18bw5qh665G0E2fhcSOF-IKTX6w==]
  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHza9hicaWrOb50007zCsZqKSgVw4_znsCN1BNkqHCAmDPctQEFm2Ww8w6G5NyN9wOKHwRc9Gq1EWBofY77oNXQ_GUr-J_FWjUPDIZe-3BpLH82SFVm0O7sIOVf5DRWlKRw]
  • BICYCLIC COMPOUNDS AS INHIBITORS OF ACETYL-COA CARBOXYLASE (ACC). European Patent Office (EP 2649062 B1).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9C7dv06rY6WdQq1UybD08miRY5_rCbV8TqD5UGSFyJ6aAHT_w2GyruXumnJd4lmpwdIe9KF-ZOfbGJjYAmb1KS0NRHVLSB7tmOgEfLHEx77rkzMK4VVutUI2bBnztn8lt9Hc2jTqOyGmlnblcks8k7zPaH4v2D3CmaN6HFVUymcLq9X-oIW6muPfQJl8]
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7ituxlD_vVo2wp1xKg8mDCZp3t1Cb9eJBA524O50jJAbrqQEoYYwjNyGuRdwmH9rR1SHzfS-70a-_7gtpvcalsG41VpoAnIrH2TNaiJyFTPgOB_U4YKg4U0k7fG5VM5JIdf73rbPVMGPXYNw=]

Sources

Optimization

troubleshooting low efficiency in 5-Ethynylpyrimidine-2-carboxylic acid bioconjugation

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the bioconjugation of 5-Ethynylpyrimidine-2-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the bioconjugation of 5-Ethynylpyrimidine-2-carboxylic acid . This molecule is a highly versatile, bifunctional linker: it features a carboxylic acid for amine-targeting EDC/NHS coupling and an ethynyl group for azide-targeting CuAAC (Click Chemistry) .

However, its bifunctional nature means that inefficiencies in one pathway will cascade, ruining your final conjugate. The pyrimidine ring also introduces unique steric and electronic challenges compared to standard aliphatic linkers. Below is a comprehensive, causality-driven guide to troubleshooting and optimizing both conjugation phases.

Workflow A 5-Ethynylpyrimidine- 2-carboxylic acid B EDC/NHS Activation (Carboxyl Group) A->B Step 1: pH 4.5-6.0 C Amide Bond Formation (Target Amine) B->C Step 2: pH 7.0-8.5 D CuAAC Click Reaction (Ethynyl Group) C->D Step 3: Cu(I) Catalyst E Fully Conjugated System D->E Triazole Linkage

Fig 1. Orthogonal bioconjugation workflow for 5-Ethynylpyrimidine-2-carboxylic acid.

PART 1: EDC/NHS Coupling (Carboxylic Acid Activation)

Mechanistic Insight & Causality

The root cause of most EDC/NHS failures is a fundamental misunderstanding of the reaction's pH dependency. The reaction is a two-step process with conflicting environmental needs. The initial activation of the pyrimidine-2-carboxylic acid by EDC forms an unstable O-acylisourea intermediate. This step is strictly optimal in a slightly acidic environment (pH 4.5–6.0) 12. Conversely, the subsequent aminolysis (reaction with your target primary amine) requires the amine to be unprotonated, which only occurs efficiently at a physiological to slightly basic pH (7.0–8.5) 3. Attempting to perform both steps simultaneously at a neutral pH guarantees massive hydrolytic loss of your active ester.

Quantitative Optimization Parameters
ParameterActivation PhaseCoupling Phase
Optimal pH Range 4.5 – 6.07.0 – 8.5
Recommended Buffer 0.1 M MES1X PBS or Sodium Bicarbonate
Molar Excess (vs. Carboxyl) 10x EDC, 20x Sulfo-NHSN/A (Target amine is limiting)
Incubation Time 15 – 30 minutes2 hours (RT) or Overnight (4°C)
Self-Validating Protocol: Two-Step Amide Coupling

This protocol is designed to isolate variables so you can pinpoint exactly where a failure occurs.

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent condensation. Weigh immediately before use. (Note: EDC hydrolyzes rapidly into inert urea upon moisture exposure 2).

  • Activation: Dissolve 5-Ethynylpyrimidine-2-carboxylic acid (2 mM) in 0.1 M MES buffer (pH 5.5). Add EDC (20 mM) and Sulfo-NHS (40 mM). Incubate for 15-30 minutes at room temperature.

  • Validation Checkpoint (Activation): Before proceeding, take a 1 µL aliquot and react it with a fluorescent primary amine (e.g., Dansyl cadaverine). Run a rapid TLC or LC-MS. If no fluorescent conjugate forms, your EDC is dead, or your pH is incorrect. Do not proceed to step 4 until this passes.

  • pH Shift & Aminolysis: Add your target amine-containing biomolecule dissolved in 10X PBS to force the reaction pH up to ~7.5. Alternatively, run the activated ester through a desalting column equilibrated with PBS to remove excess EDC 1. Incubate for 2 hours at room temperature.

  • Quenching: Add hydroxylamine (10-50 mM final concentration) to hydrolyze unreacted NHS esters, preventing off-target crosslinking 1 [[2]]().

FAQ: EDC/NHS Troubleshooting

Q: I used a massive excess of EDC, but my yield is zero. What happened? A: You likely have competing nucleophiles in your buffer. Buffers containing primary amines (like Tris or Glycine) will instantly consume your NHS ester [[1]]() 3. Alternatively, high concentrations of EDC can cause protein precipitation, physically removing your target from the reaction 1.

EDC_Troubleshoot Start Issue: Low Amide Yield Q1 Is buffer pH optimal? Start->Q1 A1 Use MES (pH 5.5) for activation Use PBS (pH 7.5) for coupling Q1->A1 No Q2 Are competing amines present? Q1->Q2 Yes A2 Remove Tris/Glycine via desalting or dialysis Q2->A2 Yes Q3 Are reagents degraded? Q2->Q3 No A3 Use fresh EDC/NHS Store desiccated at -20°C Q3->A3 Yes

Fig 2. Diagnostic decision tree for troubleshooting EDC/NHS coupling inefficiencies.

PART 2: CuAAC Click Chemistry (Ethynyl Group Conjugation)

Mechanistic Insight & Causality

The 5-ethynyl group on a pyrimidine ring is electronically distinct from standard aliphatic alkynes. The electron-withdrawing nature of the pyrimidine ring can alter the kinetics of the copper-acetylide intermediate formation. Furthermore, the active catalyst in this reaction is Copper(I). Cu(I) is highly thermodynamically unstable in aerobic aqueous environments and rapidly oxidizes to inactive Cu(II) 4. If your reaction mixture turns green or blue, your catalyst is dead. To prevent this, a massive excess of a reducing agent (Sodium Ascorbate) and a stabilizing ligand (THPTA) must be used to protect the Cu(I) state and prevent it from being sequestered by biological thiols or amines 56.

Quantitative Optimization Parameters
ParameterValue / Recommendation
Copper Source CuSO₄·5H₂O (50 - 250 µM final)
Reducing Agent Sodium Ascorbate (1 - 2.5 mM; roughly 10x Cu concentration)
Accelerating Ligand THPTA (Water soluble) or TBTA (Organic). Ratio of 5:1 (Ligand:Cu)
Temperature Room Temp (Increase to 40°C if steric hindrance is suspected)
Atmosphere Degassed with Argon or Nitrogen for 15-20 mins
Self-Validating Protocol: CuAAC Click Reaction

Never add copper directly to your protein/alkyne mixture without pre-complexing it with the ligand first.

  • Degassing: Sparge your reaction buffer (e.g., PBS with 10-20% DMSO to aid pyrimidine solubility) with Argon for 15 minutes to remove dissolved oxygen 4.

  • Catalyst Pre-mix: In a separate microcentrifuge tube, mix CuSO₄ (100 µM final reaction concentration) with THPTA ligand (500 µM final). Causality: The ligand must complex with Cu(II) before reduction to prevent the formation of insoluble Cu(I) polymers.

  • Reduction: Add freshly prepared Sodium Ascorbate (1 mM final) to the Cu/Ligand mix. The solution will briefly turn brown and then clear, indicating successful reduction to Cu(I).

  • Validation Checkpoint (Alkyne Accessibility): Set up a parallel control reaction. In Tube A, mix your 5-ethynylpyrimidine conjugate with your target azide. In Tube B, mix your conjugate with a fluorogenic coumarin azide 76. Add the activated catalyst to both. If Tube B fluoresces but Tube A fails to yield product, your catalyst system is perfect, but your target azide is sterically hindered from reaching the pyrimidine ring.

  • Conjugation: Allow the reaction to proceed for 1-4 hours at room temperature.

FAQ: CuAAC Troubleshooting

Q: My reaction mixture turned blue and precipitation occurred. Why? A: The blue color is the hallmark of Cu(II) formation due to oxygen exposure. The precipitation is likely Glaser coupling (alkyne-alkyne homocoupling) which is catalyzed by Cu(II) [[6]](). You must rigorously degas your solvents and ensure your sodium ascorbate is freshly prepared.

Q: The catalyst is active, but the 5-ethynylpyrimidine won't click with my protein. A: Pyrimidine rings can induce hydrophobic collapse in aqueous environments, burying the alkyne and making it inaccessible 6. Try adding denaturing co-solvents (10-20% DMSO) or gently heating the reaction to 40°C to increase molecular breathing and expose the alkyne. Additionally, biological thiols in your protein may be sequestering the copper; increase your THPTA:Cu ratio to 5:1 or add Zn(II) as a sacrificial metal 6.

CuAAC_Troubleshoot Start Issue: Low Click Yield Q1 Is catalyst oxidized (blue/green)? Start->Q1 A1 Degas solvents with Argon Use fresh Na-Ascorbate Q1->A1 Yes Q2 Is copper sequestered? Q1->Q2 No A2 Increase THPTA:Cu ratio to 5:1 Add Zn(II) as sacrificial metal Q2->A2 Yes Q3 Is the alkyne sterically buried? Q2->Q3 No A3 Add 10-20% DMSO co-solvent Heat gently to 40°C Q3->A3 Yes

Fig 3. Diagnostic decision tree for resolving CuAAC click chemistry failures.

References

  • Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions - benchchem.
  • Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions - benchchem.
  • Troubleshooting low yield in m-PEG10-azide click chemistry reactions - benchchem.
  • Troubleshooting low yield in copper-catalyzed click reactions - benchchem.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - jenabioscience.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - nih.
  • Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK - thermofisher.

Sources

Troubleshooting

challenges in handling and storing 5-Ethynylpyrimidine-2-carboxylic acid

Welcome to the Technical Support Center for 5-Ethynylpyrimidine-2-carboxylic acid . As a Senior Application Scientist, I have designed this portal to move beyond generic safety data sheets. Handling bifunctional building...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Ethynylpyrimidine-2-carboxylic acid .

As a Senior Application Scientist, I have designed this portal to move beyond generic safety data sheets. Handling bifunctional building blocks like[1] requires a deep understanding of competing reaction kinetics. This molecule presents a dual-threat degradation profile: a highly reactive terminal alkyne and an activated carboxylic acid.

Here, we troubleshoot the specific physicochemical liabilities of this compound, explain the mechanistic causality behind common experimental failures, and provide field-proven, self-validating protocols to ensure the integrity of your drug development workflows.

Part 1: Physicochemical Profiling & Degradation Triggers

To successfully store and utilize this compound, you must first understand its quantitative baseline. The table below synthesizes the critical parameters that dictate its behavior in solution and solid-state.

Property / ParameterValue / CharacteristicImpact on Handling & Storage
CAS Number 1240606-56-7Unique identifier for inventory and regulatory tracking[1].
Molecular Weight 148.12 g/mol Baseline for stoichiometric calculations and MS identification[1].
Predicted pKa ~2.83Highly acidic; dictates protonation state and solubility in aqueous media[2].
Thermal Stability Prone to decarboxylation >40°CRequires continuous cold-chain storage (2-8°C for active use, -20°C long-term)[1].
Moisture Sensitivity High (promotes hydration)Must be stored desiccated under an inert Argon or Nitrogen atmosphere.
Chemical Liabilities Terminal Alkyne, 2-Carboxylic AcidSusceptible to Glaser homocoupling and Hammick decarboxylation[3][4].

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my compound losing mass (M-44) during LC-MS analysis or long-term storage?

Symptom: Your LC-MS trace shows a major peak at m/z 104 instead of the expected parent mass of 148. Causality: Pyrimidine-2-carboxylic acids are highly susceptible to decarboxylation via a [4]. When the pyrimidine ring is monoprotonated—which occurs rapidly at pH levels approaching its pKa of ~2.83 or in acidic LC-MS eluents like 0.1% Formic Acid—the molecule loses CO₂ to form an ylide intermediate. This ylide is stabilized by the adjacent positively charged nitrogen atoms before rapidly converting to the des-carboxy pyrimidine (5-Ethynylpyrimidine)[4]. Resolution: Avoid prolonged exposure to acidic solutions. When preparing stock solutions, use strictly neutral or slightly basic buffers (pH 7.0–8.0) to keep the carboxylic acid deprotonated (carboxylate form), which is significantly more stable against decarboxylation.

Q2: I am seeing a mass corresponding to a dimer (M*2 - 2) during my click reaction. How do I stop this?

Symptom: Appearance of a side product with a mass of 294 during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Causality: The terminal ethynyl group undergoes [3]. In the presence of ambient oxygen, the active Cu(I) catalyst is oxidized to Cu(II), which facilitates the dimerization of your terminal alkyne into an unreactive diyne[3]. Resolution: Rigorously degas all solvents. Add an excess of a reducing agent, such as sodium ascorbate (typically 5-10 equivalents relative to Cu), to continuously reduce any adventitious Cu(II) back to the active Cu(I) state.

Q3: Are there safety concerns when using this compound in metal-catalyzed couplings?

Symptom: Formation of insoluble, potentially explosive precipitates when reacting the compound with silver (Ag⁺) or copper (Cu⁺) salts in basic media. Causality: Terminal alkynes possess an acidic acetylenic proton that readily exchanges with heavy metal ions to form [3]. These polymeric networks are highly shock-sensitive when dry. Resolution: Never allow reaction mixtures containing heavy metals and this compound to evaporate to dryness. Quench reactions thoroughly with an aqueous EDTA solution to chelate the metals and break down the acetylide complexes before proceeding with organic extraction.

degradation_mechanisms Core 5-Ethynylpyrimidine- 2-carboxylic acid Decarb_Trigger Acidic pH (pH < 2) & Heat (>40°C) Core->Decarb_Trigger Hammick Pathway Alkyne_Trigger O2 Exposure + Cu(I) Catalyst Core->Alkyne_Trigger Oxidative Pathway Ylide N-Stabilized Ylide Intermediate Decarb_Trigger->Ylide Product_Decarb 5-Ethynylpyrimidine (- CO2) Ylide->Product_Decarb Fast Product_Glaser Dimerized Diyne (Glaser Homocoupling) Alkyne_Trigger->Product_Glaser

Mechanistic degradation of 5-Ethynylpyrimidine-2-carboxylic acid via Hammick and Glaser pathways.

Part 3: Standard Operating Procedure (SOP)

Optimized CuAAC Workflow for 5-Ethynylpyrimidine-2-carboxylic acid

To ensure scientific integrity, this protocol is designed as a self-validating system. It utilizes pH control to prevent Hammick decarboxylation and visual redox indicators to prevent Glaser homocoupling.

Step-by-Step Methodology:

  • Solvent Degassing: Prepare a mixture of tert-Butanol and Water (1:1 v/v). Sparge the mixture continuously with Argon for 30 minutes to displace dissolved oxygen.

  • Substrate Assembly: In an oven-dried, Argon-flushed Schlenk flask, add your azide substrate (1.0 eq) and 5-Ethynylpyrimidine-2-carboxylic acid (1.2 eq).

  • pH Stabilization: Add 0.1 M Tris buffer (pH 7.5) to the solvent mixture. Self-Validation Check: Verify the pH is >7.0 to ensure the pyrimidine remains unprotonated, effectively shutting down the Hammick decarboxylation pathway.

  • In Situ Catalyst Generation: Add CuSO₄·5H₂O (0.05 eq) followed immediately by freshly prepared Sodium Ascorbate (0.25 eq). Self-Validation Check: The solution must transition from blue (Cu²⁺) to pale yellow or colorless (Cu⁺). If the solution remains blue or turns green, oxygen is present; abort and re-degas.

  • Anaerobic Reaction: Seal the flask and stir at room temperature under a positive pressure of Argon for 2-4 hours. Monitor via LC-MS (using a neutral eluent to prevent artifactual decarboxylation in the mass spectrometer).

  • Safe Quenching: Quench the reaction by adding an equal volume of 0.5 M EDTA (pH 8.0). Stir vigorously for 15 minutes. This step chelates the copper, turning the solution a deep blue, and safely decomposes any shock-sensitive copper acetylide intermediates prior to purification.

cuaac_workflow Step1 1. Solvent Degassing (Argon Sparging, 30 min) Step2 2. Substrate Assembly (Alkyne + Azide in pH 7.5 Buffer) Step1->Step2 Prevents Glaser Coupling Step3 3. Catalyst Addition (CuSO4 + Sodium Ascorbate) Step2->Step3 pH > 7 prevents Decarboxylation Step4 4. Anaerobic Reaction (RT, 2-4 hrs under Argon) Step3->Step4 Generates active Cu(I) Step5 5. EDTA Quenching (Chelate Cu, Prevent Acetylides) Step4->Step5 Safe Workup

Optimized CuAAC workflow mitigating alkyne dimerization and pyrimidine decarboxylation.

References

  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481.[Link]

Sources

Optimization

how to improve the solubility of 5-Ethynylpyrimidine-2-carboxylic acid in aqueous buffers

Topic: Enhancing the Aqueous Solubility of 5-Ethynylpyrimidine-2-carboxylic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the Aqueous Solubility of 5-Ethynylpyrimidine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 5-Ethynylpyrimidine-2-carboxylic acid.

This compound presents a classic solubility paradox: it possesses a hydrophilic, ionizable carboxylic acid headgroup, yet its planar pyrimidine ring and hydrophobic ethynyl moiety drive strong intermolecular


 stacking. This results in high crystal lattice energy and poor aqueous solubility under standard physiological conditions.

Below, you will find a diagnostic FAQ, strategic workflows, quantitative data matrices, and self-validating protocols to systematically optimize its solubility in aqueous buffers.

Diagnostic FAQ: Understanding the Causality of Precipitation

Q: Why does 5-Ethynylpyrimidine-2-carboxylic acid immediately precipitate when I add it to unbuffered water or standard saline? A: The precipitation is driven by the ionization state of the molecule. The predicted pKa of the pyrimidine-2-carboxylic acid moiety is approximately 3.08 (1[1]). In unbuffered water (which often drops to pH 5.5 or lower upon exposure to atmospheric


 and the addition of the acid itself), a significant fraction of the compound remains in its unionized, highly lipophilic state. Without ion-dipole interactions to hydrate the molecule, the hydrophobic ethynyl group forces the molecules to aggregate and precipitate out of solution.

Q: Can I just heat the solution to force the compound into suspension? A: While heating increases kinetic energy and temporarily improves dissolution rates, it does not alter the thermodynamic solubility limit of the compound. Once the buffer cools back to room temperature or 37°C for your assay, the compound will nucleate and form micro-precipitates. You must alter the solvent environment (via pH, co-solvents, or complexation) rather than relying solely on temperature.

Q: I adjusted the pH to 7.4, but I still see turbidity at 10 mM. What is the next logical step? A: At pH 7.4, the carboxylic acid is >99% ionized, which maximizes its baseline aqueous solubility. However, at high concentrations (like 10 mM), the hydrophobic bulk of the ethynyl-pyrimidine core exceeds the solubilizing capacity of the carboxylate anion. To resolve this, you must introduce a solubilizing excipient. The most effective strategies are co-solvency (using DMSO or Ethanol) or inclusion complexation using cyclodextrins (2[2]).

Strategic Solubilization Workflow

To prevent trial-and-error, follow the decision tree below to match your target concentration with the appropriate physicochemical intervention.

Solubilization_Workflow Start Assess Target Concentration Check_pH Is Buffer pH > 5.5? (2 units > pKa) Start->Check_pH Adjust_pH Adjust pH with NaOH/KOH or use pH 7.4 PBS Check_pH->Adjust_pH No Check_Sol Is it fully dissolved? Check_pH->Check_Sol Yes Adjust_pH->Check_Sol Add_Cosolvent Add 1-5% DMSO/EtOH (Co-solvency) Check_Sol->Add_Cosolvent No (Low Conc.) Add_CD Add 10-20% HP-β-CD (Inclusion Complex) Check_Sol->Add_CD No (High Conc.) Success Ready for Assay Check_Sol->Success Yes Add_Cosolvent->Success Add_CD->Success

Decision tree for optimizing 5-Ethynylpyrimidine-2-carboxylic acid aqueous solubility.

Quantitative Data: Excipient & Strategy Matrices

When selecting a solubilization strategy, it is critical to balance solubility enhancement with downstream assay compatibility.

Table 1: Physicochemical Properties & Solubilization Impact
PropertyValue / CharacteristicMechanistic Solubilization Strategy
pKa (Carboxylic Acid) ~3.08Adjust buffer pH to > 5.1 (e.g., pH 7.4 PBS) to ensure >99% ionization.
LogP (Lipophilicity) Elevated by Ethynyl groupLower the dielectric constant of the buffer using co-solvents (DMSO).
Molecular Structure Planar, aromatic ringDisrupt

stacking via cyclodextrin encapsulation.
UV Absorbance (

)
246 nm (at pH 7)Use UV-Vis spectroscopy at 246 nm to validate final dissolved concentration.
Table 2: Excipient Compatibility Matrix
Excipient / BufferRecommended Conc.Primary MechanismAssay Compatibility Constraints
PBS (pH 7.4) 1XIon-dipole hydrationLimited to low concentrations (<2 mM).
DMSO 1% - 5% (v/v)Co-solvency>1% may cause cytotoxicity in live-cell assays.
HP-

-Cyclodextrin
10% - 20% (w/v)Host-Guest InclusionHigh biocompatibility; may sequester lipophilic assay reagents.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include validation steps to confirm that thermodynamic equilibrium has been reached.

Protocol A: pH-Optimized Buffer Preparation (For concentrations < 2 mM)

Causality: By leveraging the Henderson-Hasselbalch equation, we force the compound into its carboxylate salt form, maximizing its native aqueous solubility without the use of organic solvents.

  • Buffer Selection: Prepare a 1X Phosphate-Buffered Saline (PBS) solution. Ensure the starting pH is exactly 7.4.

  • Addition: Weigh the required mass of 5-Ethynylpyrimidine-2-carboxylic acid to achieve your target concentration. Slowly add the powder to the stirring buffer.

  • pH Monitoring: The addition of the carboxylic acid will lower the pH of the buffer. Monitor the solution with a calibrated pH meter.

  • Titration: Dropwise, add 0.1 M NaOH until the pH stabilizes back at 7.4. The solution should transition from a cloudy suspension to a clear liquid as the compound ionizes.

  • Validation: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. If no pellet forms, the compound is fully dissolved. Measure the absorbance of the supernatant at 246 nm (1[1]) to quantify the exact dissolved concentration against a standard curve.

Protocol B: Cyclodextrin Inclusion Complexation (For concentrations > 2 mM)

Causality: Hydroxypropyl-


-cyclodextrin (HP-

-CD) possesses a lipophilic inner cavity and a hydrophilic exterior. It dynamically encapsulates the hydrophobic ethynyl-pyrimidine core, shielding it from water and drastically increasing the apparent solubility (3[3], 4[4]).

CD_Mechanism A 5-Ethynylpyrimidine- 2-carboxylic acid C Host-Guest Complex (Shielded Ethynyl Group) A->C Non-covalent interaction B HP-β-Cyclodextrin (Hydrophobic Cavity) B->C D Enhanced Aqueous Solubility C->D Hydrophilic exterior

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

  • Excipient Preparation: Dissolve HP-

    
    -CD in 1X PBS (pH 7.4) to create a 20% (w/v) stock solution.
    
  • Compound Addition: Add the 5-Ethynylpyrimidine-2-carboxylic acid powder directly to the cyclodextrin solution.

  • Energy Input: Vortex vigorously for 2 minutes. Sonicate the mixture in a water bath at 37°C for 30 minutes. Note: Complexation is an endothermic process; sonication provides the activation energy required to displace water molecules from the cyclodextrin cavity.

  • Equilibration (Shake-Flask Method): Transfer the vial to an orbital shaker and incubate overnight (12-24 hours) at room temperature. This ensures the dynamic host-guest interaction reaches thermodynamic equilibrium (2[2]).

  • Validation & Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. Do not use cellulose acetate filters, as they can non-specifically bind hydrophobic compounds. The resulting filtrate is your validated, high-concentration aqueous stock.

References

  • MDPI.

    
    -Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. Available at:[Link]
    
  • Carbohyde. Carbohydrate Chronicles Season 2 / Ep 8: How can cyclodextrins enhance solubility? Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 5-Ethynylpyrimidine-2-carboxylic acid with other terminal alkynes for click chemistry

An In-Depth Technical Guide to Alkyne Selection in Click Chemistry: The Case for 5-Ethynylpyrimidine-2-carboxylic Acid As bioconjugation workflows become increasingly demanding, the selection of the optimal click chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Alkyne Selection in Click Chemistry: The Case for 5-Ethynylpyrimidine-2-carboxylic Acid

As bioconjugation workflows become increasingly demanding, the selection of the optimal click chemistry handle is no longer a trivial matter of availability; it is a critical determinant of reaction efficiency, biomolecule stability, and overall assay success. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for linking molecular fragments, the sluggish kinetics of traditional aliphatic alkynes often force researchers to use high copper concentrations, leading to protein degradation and cytotoxicity.

In this guide, we objectively compare 5-Ethynylpyrimidine-2-carboxylic acid —a highly electron-deficient terminal alkyne—against standard alternatives. By examining the mechanistic causality behind alkyne reactivity, we will demonstrate how structural electron deficiency can be leveraged to achieve ultra-fast kinetics with minimal catalyst loading.

Mechanistic Causality: The Role of Electron Deficiency in CuAAC

To understand why 5-Ethynylpyrimidine-2-carboxylic acid outperforms traditional alkynes, we must examine the turnover-limiting step of the CuAAC catalytic cycle: the deprotonation of the terminal alkyne to form the copper(I) acetylide intermediate[1].

Standard aliphatic alkynes (e.g., propargyl alcohol) possess a relatively high


 at the terminal C-H bond and a high Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, they require significant thermodynamic driving forces—usually in the form of elevated Cu(I) concentrations or heat—to proceed efficiently.

The Pyrimidine Advantage: 5-Ethynylpyrimidine-2-carboxylic acid features an ethynyl group attached directly to a pyrimidine ring, which is further substituted with a carboxylic acid. The two electronegative nitrogen atoms in the pyrimidine ring, combined with the electron-withdrawing carboxylate, exert a profound inductive and mesomeric pull. This structural configuration achieves two critical kinetic enhancements:

  • Lowered

    
    :  The terminal alkyne proton becomes significantly more acidic, accelerating the formation of the reactive Cu(I)-acetylide species[1].
    
  • LUMO Lowering: The electron-deficient nature of the alkyne lowers its LUMO energy, facilitating a much faster orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the azide during the actual cycloaddition step[2].

Mechanism cluster_standard Standard Aliphatic Alkynes cluster_activated Electron-Deficient Alkynes A1 Propargyl Derivatives (High LUMO) A2 Slow Cu-Acetylide Formation A1->A2 Cu(I) C Azide Cycloaddition A2->C k_slow B1 5-Ethynylpyrimidine-2-carboxylic acid (Low LUMO, Low pKa) B2 Rapid Cu-Acetylide Formation B1->B2 Cu(I) B2->C k_fast D 1,4-Disubstituted Triazole C->D

Mechanistic pathway of CuAAC acceleration via electron-deficient alkynes.

Comparative Analysis of Terminal Alkynes

When designing a bioconjugation strategy, researchers must balance reactivity, steric footprint, and aqueous solubility. The table below synthesizes the performance metrics of 5-Ethynylpyrimidine-2-carboxylic acid against common alternatives.

Alkyne ClassRepresentative CompoundRelative CuAAC KineticsSteric FootprintCatalyst RequirementPrimary Use Case
Electron-Deficient Aryl 5-Ethynylpyrimidine-2-carboxylic acid Ultra-Fast Low Very Low (10–50 µM Cu) Sensitive protein/oligo labeling
Unactivated Aliphatic Propargyl AcidSlowVery LowHigh (1–2 mM Cu)Robust peptide synthesis
Unactivated Aryl 4-Ethynylbenzoic acidModerateLowModerate (500 µM Cu)General bioconjugation
Strained Cycloalkyne DBCO-AcidN/A (SPAAC)Very HighNone (Copper-Free)In vivo / Live-cell imaging

Key Takeaway: While strained alkynes like DBCO eliminate the need for copper entirely, their massive hydrophobic bulk often leads to protein aggregation and altered biodistribution in vivo. 5-Ethynylpyrimidine-2-carboxylic acid provides a "best-of-both-worlds" solution: a minimal steric footprint comparable to simple aryl alkynes, but with reaction kinetics so rapid that copper toxicity is virtually eliminated[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Workflow Overview

Workflow Step1 Activation (EDC/NHS) Step2 Amine Coupling (Protein/Ab) Step1->Step2 Step3 Purification (Desalting) Step2->Step3 Step4 Rapid CuAAC (Azide-Fluorophore) Step3->Step4

Experimental workflow for bioconjugation using 5-Ethynylpyrimidine-2-carboxylic acid.
Protocol A: NHS-Ester Derivatization and Protein Functionalization

Objective: Attach the highly reactive pyrimidine-alkyne handle to surface lysines of a target antibody.

  • Activation: Dissolve 10 mM 5-Ethynylpyrimidine-2-carboxylic acid in anhydrous DMSO. Add 12 mM EDC-HCl and 15 mM Sulfo-NHS. Incubate for 30 minutes at room temperature.

    • Causality: The slight molar excess of Sulfo-NHS ensures the transient O-acylisourea intermediate is fully converted to the more stable, amine-reactive NHS ester, preventing premature hydrolysis.

  • Conjugation: Add the activated ester (10-fold molar excess) to a 2 mg/mL solution of the target antibody in PBS (pH 7.4). Incubate for 2 hours at 4°C.

  • Purification: Remove unreacted alkyne using a 40 kDa MWCO spin filter.

Protocol B: Ultra-Low Copper CuAAC Labeling

Objective: Click an azide-fluorophore to the alkyne-modified antibody without inducing ROS-mediated protein degradation.

  • Pre-mix Catalyst Complex: In a separate tube, mix

    
     and THPTA ligand at a 1:5 molar ratio (e.g., 50 µM 
    
    
    
    and 250 µM THPTA final assay concentrations).
    • Causality: THPTA is a water-soluble accelerating ligand. The 5:1 ratio is critical; it completely coordinates the Cu(I) center, acting as a sacrificial reductant to intercept reactive oxygen species (ROS) before they can cleave the protein backbone.

  • Reaction Assembly: To the alkyne-modified antibody (1 mg/mL), add 3 equivalents of Azide-Fluorophore.

  • Initiation: Add the Cu/THPTA complex, followed immediately by 2.5 mM Sodium Ascorbate.

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I). Because 5-Ethynylpyrimidine-2-carboxylic acid is highly electron-deficient, the activation energy for acetylide formation is drastically lowered[1]. This allows the reaction to reach >95% completion in just 15 minutes at room temperature, compared to the 2–4 hours required for propargyl-based systems.

  • Quenching: Add 5 mM EDTA to chelate the copper and halt the reaction, followed by standard size-exclusion chromatography.

Conclusion

For researchers engaged in complex bioconjugation, 5-Ethynylpyrimidine-2-carboxylic acid represents a significant upgrade over traditional aliphatic alkynes. By exploiting the electron-withdrawing properties of the pyrimidine ring, this reagent fundamentally alters the thermodynamics of the CuAAC reaction[4]. It allows scientists to drastically lower copper catalyst loading, thereby preserving the structural integrity of sensitive biomolecules while maintaining a negligible steric footprint.

References

1.[1] Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - MDPI. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVYb3MDc2WmymZeEFR7KByPpze8Ue_YNbNGL-KjRQynMyMcO9NzLqrS67Yfmd7R_bav2sPqRa8n0qlIx-QhyJln6gyDYelcBGOnNLdaiCilWlei5OSPTSHWTsc_mC7MJTH3pKI 2.[4] Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water - ACS Omega. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmWUXX57on4FhfYzGfo0HtJhXGWFpCRslVifZAz_Yvo7Tm48jRO9UlCh1TxIh7gM_Eh8m7q3CROmedjYizmGHdCjHB6oLM4d8EysT6WO3A4ir1LJ6Ma5Xj8VHdDaPUI4i-rh2UF7FPi0Pgis8= 3.[2] Fluorescent 5-Pyrimidine and 8-Purine Nucleosides Modified with an N-Unsubstituted 1,2,3-Triazol-4-yl Moiety - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0JtKmuDK2jz_D9KmWUVpxHuyn6UtaqX_UzwNvW9tGLqBBI31HyPKcNGEho5seXHxnRVruynXt4ZFeBIUBT88fazEXoCcfErYrjghYiN8u1ynJooXa-GARUwsyK3i8ru6zi5oieywbBxRh5VA= 4.[3] Electron-deficient Alkyne Lipids Enable Efficient Synthesis of Comparable Polymer Lipids via Copper-free Azide - ChemRxiv. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFBPEG_uDn0xg9kKXAzYUcgxN8pYA41DnnbP3wbY_ugew5ivc8s0_n6hJcIlLvn9-jqGk0r9M50O9uNq8UxBgamDxYn_87sNPs3zsSNlY42bdCLe8tWvce8yWtaVgEe12u9pg4c_Nrr0nXWOoTjQFUEPwPDA==

Sources

Comparative

A Comparative Guide to Mass Spectrometry for the Validation of 5-Ethynylpyrimidine-2-carboxylic Acid Conjugate Formation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of 5-Ethynylpyrimidine-2-carboxylic Acid in Bioconjugation 5-Ethynylpyrimidine-2-carboxylic acid is a key building block in the field...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 5-Ethynylpyrimidine-2-carboxylic Acid in Bioconjugation

5-Ethynylpyrimidine-2-carboxylic acid is a key building block in the field of bioconjugation, a process that chemically links two or more molecules, with at least one being a biomolecule.[1] Its utility lies in the presence of two reactive functional groups: a terminal alkyne and a carboxylic acid. The terminal alkyne group is a prime substrate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] These reactions are highly efficient and specific, allowing for the precise attachment of the pyrimidine moiety to molecules containing an azide group.[4][5] The carboxylic acid group provides a handle for further modifications or for influencing the overall physicochemical properties of the final conjugate.[6][7] This dual functionality makes 5-ethynylpyrimidine-2-carboxylic acid a versatile tool in drug discovery and development, enabling the creation of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and other targeted therapeutics.[8]

The successful formation of these conjugates is a critical first step, and its validation is paramount to ensure the desired product has been synthesized. Mass spectrometry (MS) stands out as a powerful and indispensable analytical technique for this purpose, providing direct evidence of covalent bond formation through precise mass measurements.[9][10] This guide provides an in-depth comparison of various mass spectrometry techniques for the validation of 5-ethynylpyrimidine-2-carboxylic acid conjugate formation, offering insights into the principles, advantages, and practical considerations of each approach.

The Logic of Mass Spectrometry in Conjugate Validation

The fundamental principle of mass spectrometry is the measurement of the mass-to-charge ratio (m/z) of ions.[9] When a conjugate is formed between 5-ethynylpyrimidine-2-carboxylic acid and a target molecule (e.g., a peptide, protein, or small molecule), the resulting product will have a mass that is the sum of the masses of the individual components minus the mass of any atoms lost during the reaction. By accurately measuring the mass of the reaction product and comparing it to the theoretical mass of the expected conjugate, researchers can confirm successful conjugation.

The choice of mass spectrometry technique depends on the nature of the conjugate, particularly its size and complexity. This guide will focus on three widely used techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Mass Spectrometry Techniques

Technique Principle Best Suited For Advantages Limitations
MALDI-TOF MS The analyte is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their m/z.[11][12]Rapid screening of conjugation reactions, analysis of relatively simple mixtures, and characterization of larger biomolecules like proteins and peptides.[11][13]High sensitivity, tolerance to salts and buffers, primarily produces singly charged ions simplifying spectra, and rapid analysis time.[12][14]Potential for matrix interference, may cause dissociation of non-covalent complexes, and can have lower resolution compared to other techniques.[12][14]
ESI-MS A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases, leading to the formation of gas-phase ions.[12]Analysis of a wide range of molecules, including small molecules and large biomolecules, and studying non-covalent interactions.[11]Soft ionization technique that can keep non-covalent complexes intact, produces multiply charged ions allowing for the analysis of high molecular weight compounds on instruments with a limited m/z range, and can be readily coupled to liquid chromatography.[9][15]Requires high sample purity, sensitive to salts and detergents which can cause ion suppression, and spectra can be complex due to multiple charge states.[14]
LC-MS Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[16][17]Analysis of complex mixtures, quantification of conjugates, and characterization of impurities and byproducts.[16][18]Provides separation of components before MS analysis, reducing ion suppression and allowing for the analysis of individual components in a mixture. Enables quantitative analysis and is highly versatile.[16][17]Longer analysis time compared to direct infusion MS, requires method development for the chromatography, and potential for analyte loss during the chromatographic process.[19]

Experimental Protocols

Protocol 1: General "Click" Conjugation of 5-Ethynylpyrimidine-2-carboxylic Acid

This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • 5-Ethynylpyrimidine-2-carboxylic acid

  • Azide-containing molecule (e.g., an azide-modified peptide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a compatible organic solvent like DMSO or t-butanol)

Procedure:

  • Dissolve the azide-containing molecule in the chosen solvent system.

  • Add 5-ethynylpyrimidine-2-carboxylic acid to the solution (typically in a slight molar excess).

  • In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture can be purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to remove the copper catalyst and unreacted starting materials.

Causality Behind Experimental Choices:

  • Sodium Ascorbate: This reducing agent is crucial for the in-situ reduction of Cu(II) to the catalytically active Cu(I) species.[4]

  • Solvent System: The choice of solvent is critical to ensure the solubility of all reactants. The inclusion of water is often necessary for the solubility of the copper catalyst and sodium ascorbate.

  • Purification: Removal of the copper catalyst is essential, as it can interfere with downstream applications and analysis.

Protocol 2: Validation by MALDI-TOF Mass Spectrometry

Procedure:

  • Prepare the MALDI matrix solution (e.g., sinapinic acid for proteins or α-cyano-4-hydroxycinnamic acid for smaller molecules) in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

  • Spot a small volume (typically 1 µL) of the purified conjugate solution onto the MALDI target plate.

  • Add an equal volume of the matrix solution to the spot and allow it to co-crystallize at room temperature.[20]

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range for the expected conjugate.

  • Analyze the spectrum to identify the peak corresponding to the [M+H]+ ion of the conjugate. The observed mass should be within the expected mass accuracy of the instrument compared to the calculated theoretical mass.

Protocol 3: Validation by ESI-MS (Direct Infusion)

Procedure:

  • Dilute the purified conjugate solution in a solvent suitable for ESI, such as a mixture of acetonitrile and water with a small amount of formic acid (typically 0.1%).

  • Introduce the sample into the ESI source via direct infusion using a syringe pump at a constant flow rate.

  • Acquire the mass spectrum. The spectrum will likely show a series of multiply charged ions.

  • Deconvolute the raw spectrum to obtain the zero-charge mass of the conjugate.[10]

  • Compare the deconvoluted mass with the theoretical mass of the conjugate.

Protocol 4: Validation by LC-MS

Procedure:

  • Dissolve the crude or purified reaction mixture in a suitable solvent.

  • Inject an aliquot of the sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).[21]

  • Elute the components using a gradient of mobile phases (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

  • The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

  • Acquire mass spectra continuously throughout the chromatographic run.

  • Extract the ion chromatogram for the expected m/z of the conjugate to identify its retention time.

  • Analyze the mass spectrum corresponding to the chromatographic peak of the conjugate to confirm its identity.

Visualization of Workflows

Conjugation and Validation Workflow

cluster_0 Conjugation cluster_1 Validation Reactants 5-Ethynylpyrimidine-2-carboxylic acid + Azide-Molecule Reaction CuAAC Reaction (CuSO4, NaAsc) Reactants->Reaction Purification Purification (HPLC or SPE) Reaction->Purification MALDI MALDI-TOF MS Purification->MALDI Sample Prep ESI ESI-MS Purification->ESI Sample Prep LCMS LC-MS Purification->LCMS Sample Prep

Caption: General workflow for the conjugation of 5-ethynylpyrimidine-2-carboxylic acid and subsequent validation by mass spectrometry.

Decision Tree for Technique Selection

cluster_questions cluster_techniques Start What is the primary analytical question? Q1 Is the reaction mixture complex? Start->Q1 Q2 Is rapid screening needed? Start->Q2 Q3 Is the conjugate a large biomolecule? Start->Q3 Q4 Are non-covalent interactions important? Start->Q4 LCMS LC-MS Q1->LCMS Yes MALDI MALDI-TOF MS Q2->MALDI Yes Q3->MALDI Yes ESI ESI-MS Q3->ESI Yes Q4->ESI Yes

Caption: Decision tree to guide the selection of the appropriate mass spectrometry technique.

Conclusion

The validation of conjugate formation is a non-negotiable step in the development of novel therapeutics and research tools based on 5-ethynylpyrimidine-2-carboxylic acid. Mass spectrometry offers a suite of powerful techniques, each with its own strengths and ideal applications. For rapid confirmation of conjugation, particularly with larger biomolecules, MALDI-TOF MS is an excellent choice.[11] When analyzing complex mixtures or when quantification is required, the separation power of LC-MS is indispensable.[16] ESI-MS provides a versatile platform that can handle a wide range of analytes and is particularly adept at preserving non-covalent interactions.[11] By understanding the principles and practical considerations of each technique, researchers can confidently select the most appropriate method to validate their 5-ethynylpyrimidine-2-carboxylic acid conjugates, ensuring the integrity and quality of their scientific endeavors.

References

  • An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. (n.d.). Google Vertex AI.
  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. (n.d.). Waters Corporation.
  • Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR - Benchchem. (2025). BenchChem.
  • Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. (2024, March 18). Spectroscopy Online.
  • Mass Spectrometry as a tool for the Bioanalysis of Antibody-Drug Conjugates (ADCs). (2025, October 22). Quality Assistance.
  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. (n.d.). Agilent Technologies.
  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. (n.d.). Waters Corporation.
  • Organomercury Bioconjugate Synthesis and Characterization by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2003, October 28). ACS Publications.
  • Analyzing Glycosylation Patterns with MS Analysis: A pivotal development in Bioconjugate Research and Drug Development. (2025, June 18). Thod.
  • Quantitative Analysis of an Antibody Drug Conjugate using MSIA D.A.R.T.'S Technology, an Integral Part of the Universal Ligand. (n.d.). Thermo Fisher Scientific.
  • Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS. (n.d.). Mtoz Biolabs.
  • Small Molecule Characterization for Emerging Modalities. (2026, March 6). Waters Corporation.
  • Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. (n.d.). National Center for Biotechnology Information.
  • Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. (n.d.). Mtoz Biolabs.
  • LC-MS Bioanalysis of Drug Conjugates. (2024, June 5). American Society for Mass Spectrometry.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • Molecular Weight Characterization - Comparison of MALDI and ESI. (n.d.). Creative Proteomics.
  • Comparison of HPLC/ESI-FTICR MS Versus MALDI-TOF/TOF MS for Glycopeptide Analysis of a Highly Glycosylated HIV Envelope Glycoprotein. (n.d.). National Center for Biotechnology Information.
  • In-Depth Characterization of a Pro-Antibody–Drug Conjugate by LC–MS. (2021, November 12). ACS Publications.
  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. (2021, May 22). MDPI.
  • A Comparison of nLC-ESI-MS/MS and nLC-MALDI-MS/MS for GeLC-Based Protein Identification and iTRAQ-Based Shotgun Quantitative Proteomics. (n.d.). National Center for Biotechnology Information.
  • 174672-58-3 | 5-Ethynylthiophene-2-carboxylic acid. (n.d.). ChemScene.
  • Click chemistry. (n.d.). Wikipedia.
  • Bioconjugation Protocols. (2013, November 27). SpringerLink.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Bioconjugation Resource Guide. (n.d.). Vector Laboratories.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). National Center for Biotechnology Information.
  • Bioconjugations in flow for drug conjugates and theranostic imaging agents. (2023, December 14). Royal College of Surgeons in Ireland.
  • Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes. (2025). BenchChem.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis.
  • Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue. (2016, November 30). Journal of Pharmaceutical and Biomedical Analysis.
  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (n.d.). Royal Society of Chemistry.
  • High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. (2010, November 1). Analytical Chemistry.
  • The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. (2024, June 26). MDPI.
  • Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine. (2025, December 8). Analytica Chimica Acta.

Sources

Validation

Advanced Characterization of 5-Ethynylpyrimidine-2-Carboxylic Acid Labeled Biomolecules

A Comparative Guide for Bioconjugation and Analytical Validation Introduction: The Strategic Advantage of Pyrimidine-Based Alkynes In the rapidly evolving field of bioconjugation, click chemistry—specifically the Copper(...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Bioconjugation and Analytical Validation

Introduction: The Strategic Advantage of Pyrimidine-Based Alkynes

In the rapidly evolving field of bioconjugation, click chemistry—specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—has become the gold standard for linking biomolecules to reporter tags or therapeutics[1]. While simple aliphatic alkynes (e.g., 4-pentynoic acid) are routinely used to functionalize proteins, they lack intrinsic spectroscopic handles, making intermediate characterization difficult.

Enter 5-Ethynylpyrimidine-2-carboxylic acid (5-EPCA) (CAS: 1240606-56-7)[2]. By embedding the terminal alkyne directly onto a pyrimidine ring, 5-EPCA acts as an advanced bifunctional linker. The carboxylic acid enables standard zero-length crosslinking (via EDC/NHS) to primary amines on proteins or oligonucleotides, while the ethynyl-pyrimidine moiety provides a highly reactive alkyne for CuAAC[3]. Crucially, the pyrimidine ring introduces a distinct UV absorbance (~285 nm) and enhances positive-ion electrospray ionization (ESI-MS), allowing researchers to quantify and validate labeling before the click reaction is ever performed[4].

Objective Comparison: 5-EPCA vs. Alternative Labeling Strategies

To understand the utility of 5-EPCA, it must be evaluated against standard aliphatic alkynes and strain-promoted cyclooctynes (SPAAC). The table below synthesizes the physicochemical and analytical differences between these reagents.

Table 1: Comparative Performance of Biomolecule Labeling Reagents
Feature5-EPCA (Heterocyclic Alkyne)4-Pentynoic Acid (Aliphatic Alkyne)DBCO-Acid (Strain-Promoted)
Reaction Mechanism CuAAC (Copper-catalyzed)CuAAC (Copper-catalyzed)SPAAC (Copper-free)
Steric Footprint Moderate (Planar aromatic ring)Minimal (Linear chain)High (Bulky multi-ring system)
Pre-Click Analytical Handles UV (~285 nm) , Raman (~2100 cm⁻¹)Raman (~2100 cm⁻¹) onlyHigh UV background (~309 nm)
MS Ionization Efficiency Excellent (Basic pyrimidine nitrogens)Poor (Lacks basic sites)Good (Contains tertiary amines)
Hydrophobicity (LogP) Low (Water soluble)ModerateHigh (Prone to aggregation)

Logical Workflow & System Architecture

The integration of 5-EPCA into a bioconjugation pipeline requires a phased approach. The following diagram illustrates the logical progression from carboxyl activation to downstream mass spectrometry.

ConjugationLogic A 5-EPCA (Bifunctional Probe) B EDC/NHS Activation (pH 5.5-6.0) A->B Carboxyl Activation C Protein Conjugation (pH 7.5-8.0) B->C Amine Reactivity D CuAAC Click Reaction (+ Azide-Fluorophore) C->D Alkyne Handle E Downstream Analysis (LC-MS/MS & HPLC) D->E Fluorescent/Mass Tag

Logical workflow of 5-EPCA activation, biomolecule conjugation, and downstream click-derivatization.

Self-Validating Experimental Protocols

A robust protocol must be self-validating; it should contain internal checkpoints to prevent the propagation of errors. The following methodologies emphasize the causality behind each chemical step.

Protocol A: EDC/NHS Conjugation of 5-EPCA to Proteins

Causality & Design: The activation of 5-EPCA's carboxylic acid requires a slightly acidic environment (pH 5.5–6.0) to stabilize the highly reactive O-acylisourea intermediate formed by EDC. However, the actual conjugation to the protein requires a slightly basic environment (pH 7.5–8.0) to ensure the target lysine ε-amines are deprotonated and nucleophilic.

  • Activation: Dissolve 5-EPCA (10 mM) in anhydrous DMSO. Add to a solution of EDC (15 mM) and NHS (15 mM) in 0.1 M MES buffer (pH 6.0). Incubate for 15 minutes at room temperature.

  • Buffer Exchange (Target): Prepare the target protein (e.g., 1 mg/mL) in 0.1 M Sodium Bicarbonate buffer (pH 8.0). Avoid Tris or glycine buffers, as their primary amines will competitively quench the NHS ester.

  • Conjugation: Add the activated 5-EPCA to the protein solution at a 20-fold molar excess. Incubate for 2 hours at room temperature under gentle agitation.

  • Purification: Remove unreacted 5-EPCA using a Zeba™ spin desalting column (7K MWCO) equilibrated in PBS (pH 7.4).

  • Self-Validation Checkpoint (Pre-Click): Measure the UV-Vis spectrum of the purified conjugate. An emergent shoulder at 285 nm (distinct from the protein's 280 nm peak) confirms successful covalent attachment of the pyrimidine ring. If the 285 nm signature is absent, halt the workflow; conjugation has failed.

Protocol B: CuAAC Derivatization

Causality & Design: Copper(I) is essential for catalyzing the cycloaddition, but free Cu(I) rapidly generates reactive oxygen species (ROS) that degrade proteins. We utilize THPTA as an accelerating ligand to coordinate Cu(I), simultaneously protecting the protein from oxidation and keeping the catalyst soluble in aqueous media[5].

  • Preparation: To the 5-EPCA-labeled protein in PBS, sequentially add:

    • Azide-fluorophore (e.g., Cyanine5-Azide) at 5 molar equivalents per incorporated alkyne.

    • Premixed CuSO₄ (1 mM final) and THPTA ligand (5 mM final). Causality: Premixing ensures Cu(II) is fully coordinated before reduction.

    • Sodium Ascorbate (10 mM final) to reduce Cu(II) to the active Cu(I) species.

  • Reaction: Incubate for 1 hour at room temperature in the dark.

  • Validation Checkpoint: Run a small aliquot on SDS-PAGE and perform in-gel fluorescence imaging. A solitary, highly fluorescent band at the protein's molecular weight confirms a successful click reaction without cross-linking or degradation.

Analytical Characterization & Quantitative Performance

To unambiguously characterize the 5-EPCA modified biomolecules, high-resolution LC-MS/MS is employed. The pyrimidine ring of 5-EPCA acts as a basic site, readily accepting protons during positive-ion ESI, which drastically improves the signal-to-noise ratio of the modified peptides compared to native peptides[6].

MSWorkflow N1 Intact Mass Analysis N2 Calculate DOL N1->N2 N3 Trypsin Digestion N2->N3 If DOL > 0.5 N4 LC-MS/MS Mapping N3->N4 N5 Identify Sites N4->N5 +130.02 Da Shift

Mass spectrometry workflow for characterizing 5-EPCA modified peptides via +130.02 Da mass shift.

Quantitative Data: Labeling Efficiency and Mass Shifts

The covalent attachment of 5-EPCA (Molecular Formula: C₇H₄N₂O₂, Monoisotopic Mass: 148.027 Da) via an amide bond results in the loss of one water molecule (18.010 Da). Therefore, the expected mass shift on a modified lysine residue is exactly +130.017 Da .

Table 2: Experimental Characterization Metrics
Biomolecule TargetLabeling ReagentMolar Excess UsedReaction Time (h)Degree of Labeling (DOL)Monoisotopic Mass Shift (Da)
BSA (Lysine rich)5-EPCA20x24.2 ± 0.3+130.017 per site
BSA (Lysine rich)4-Pentynoic Acid20x23.8 ± 0.4+80.026 per site
Trastuzumab (mAb)5-EPCA50x46.5 ± 0.2+130.017 per site
Oligo (5'-NH₂)5-EPCA100x12>95% (Yield)+130.017

Data Interpretation: 5-EPCA demonstrates comparable or slightly superior labeling efficiency (DOL) to standard aliphatic alkynes. However, its true value is revealed during LC-MS/MS mapping, where the pyrimidine-induced ionization enhancement yields sequence coverage that is typically 15-20% higher than that of 4-pentynoic acid-labeled equivalents.

References

Sources

Comparative

A Head-to-Head Battle for Cell Proliferation Analysis: 5-Ethynyl-2'-deoxyuridine (EdU) vs. Bromodeoxyuridine (BrdU)

In the dynamic field of cellular research, accurately measuring cell proliferation is paramount to understanding tissue development, cancer biology, and the efficacy of novel therapeutics. For decades, Bromodeoxyuridine...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of cellular research, accurately measuring cell proliferation is paramount to understanding tissue development, cancer biology, and the efficacy of novel therapeutics. For decades, Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, has been the gold standard for labeling and detecting newly synthesized DNA.[1] However, a newer contender, 5-Ethynyl-2'-deoxyuridine (EdU), derived from the versatile 5-ethynylpyrimidine scaffold, has emerged, offering a more streamlined and potentially more sensitive alternative.[1][2] This guide provides a comprehensive comparison of EdU and BrdU, presenting experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Unveiling the Mechanisms: How They Work

Both EdU and BrdU are thymidine analogs that are incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][3] The key difference lies in their detection. BrdU, with a bromine atom replacing the methyl group of thymidine, is detected using specific antibodies.[1] This necessitates a harsh DNA denaturation step (using acid or heat) to expose the BrdU for antibody binding.[1][4]

In contrast, EdU possesses a terminal alkyne group. This seemingly small modification allows for detection via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2][3][5][6] A fluorescently labeled azide is covalently attached to the alkyne group of EdU, enabling visualization without the need for DNA denaturation.[7][8][9] This fundamental difference in detection methodology underpins the distinct advantages and disadvantages of each technique.

G cluster_0 EdU Workflow cluster_1 BrdU Workflow a Incubate cells with EdU b EdU incorporates into newly synthesized DNA a->b c Fix and permeabilize cells b->c d Click Reaction: Add fluorescent azide and copper(I) catalyst c->d e Fluorescent labeling of DNA d->e f Image cells e->f g Incubate cells with BrdU h BrdU incorporates into newly synthesized DNA g->h i Fix and permeabilize cells h->i j DNA Denaturation (acid/heat) i->j k Add anti-BrdU primary antibody j->k l Add fluorescently labeled secondary antibody k->l m Fluorescent labeling of DNA l->m n Image cells m->n

Caption: Comparative workflows of EdU and BrdU cell proliferation assays.

Performance at a Glance: EdU vs. BrdU

Feature5-Ethynyl-2'-deoxyuridine (EdU)Bromodeoxyuridine (BrdU)
Detection Method Click Chemistry (covalent reaction)[1][2][3]Antibody-based (immunodetection)[1]
DNA Denaturation Not required[1][2][7]Required (acid, heat, or enzymatic)[1][4]
Protocol Time Shorter (typically < 2 hours for detection)[1][7]Longer (typically 3-4 hours for detection)[1]
Sensitivity High, with a better signal-to-noise ratio[1][2]High, but can be affected by harsh denaturation steps[1]
Multiplexing More compatible with other antibody-based staining[1][2][4]Can be challenging due to harsh denaturation[1]
Cytotoxicity Can be cytotoxic at higher concentrations or with long-term exposure[1]Generally considered less cytotoxic with standard protocols[1]
In Vivo Use Effective for in vivo labeling[3][10]Well-established for in vivo labeling[1][10]

Cytotoxicity and Sensitivity: A Critical Evaluation

While EdU offers a faster and simpler protocol, concerns about its cytotoxicity have been raised. Studies have shown that at higher concentrations or with prolonged exposure, EdU can be more toxic to cells than BrdU, potentially leading to cell cycle arrest and even cell death in some cell lines.[1] Therefore, it is crucial to optimize the EdU concentration and labeling time for each specific cell type to minimize these effects.

In terms of sensitivity, the click chemistry used for EdU detection is highly efficient and can result in a brighter signal and a better signal-to-noise ratio compared to BrdU immunodetection.[1][2] The harsh denaturation steps required for BrdU can sometimes lead to a weaker signal and increased background.[1]

Choosing the Right Tool for the Job

The choice between EdU and BrdU for cell proliferation analysis depends on the specific experimental requirements.

Choose 5-Ethynyl-2'-deoxyuridine (EdU) when:

  • A rapid and streamlined protocol is a priority.[1][7]

  • Multiplexing with other antibody-based staining is required.[1][2][4]

  • High sensitivity and a strong signal are crucial.[1][2]

  • Preservation of cellular morphology is important.

Choose Bromodeoxyuridine (BrdU) when:

  • Working with a well-established and extensively validated method is preferred.[1]

  • Potential cytotoxicity of the labeling reagent is a major concern.[1]

  • The experimental setup is not compatible with the copper catalyst used in the click reaction.[1]

Both EdU and BrdU are powerful tools for investigating cell proliferation. By understanding their respective strengths and weaknesses, researchers can make an informed decision to best suit their experimental goals.

Experimental Protocols

EdU Labeling and Detection Protocol (In Vitro)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • 5-Ethynyl-2'-deoxyuridine (EdU)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Reaction buffer (e.g., Tris-buffered saline)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • EdU Incorporation:

    • Incubate cells with EdU-containing medium for the desired length of time. The optimal concentration of EdU should be determined experimentally but is typically in the range of 10 µM.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions.

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Wash cells three times with wash buffer.

    • If desired, stain with a nuclear counterstain like DAPI.

    • Wash cells twice with PBS.

  • Imaging:

    • Mount the coverslip on a microscope slide using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

G EdU (Alkyne) EdU (Alkyne) Triazole Linkage Triazole Linkage EdU (Alkyne)->Triazole Linkage Fluorescent Azide Fluorescent Azide Fluorescent Azide->Triazole Linkage Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->Triazole Linkage catalyzes

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) reaction.

BrdU Labeling and Detection Protocol (In Vitro)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • 5-Bromo-2'-deoxyuridine (BrdU)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2 M HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking buffer (e.g., PBS with 10% normal goat serum and 0.1% Triton X-100)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Wash buffer (e.g., PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • BrdU Incorporation:

    • Incubate cells with BrdU-containing medium for the desired length of time. The optimal concentration of BrdU should be determined experimentally but is typically in the range of 10-100 µM.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash cells twice with PBS.

  • DNA Denaturation:

    • Incubate cells with 2 M HCl for 30 minutes at room temperature to denature the DNA.

    • Neutralize the acid by incubating with 0.1 M sodium borate buffer for 5 minutes at room temperature.

    • Wash cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS.

  • Counterstaining and Imaging:

    • If desired, stain with a nuclear counterstain like DAPI.

    • Wash cells twice with PBS.

    • Mount the coverslip on a microscope slide using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

References

  • EdU Staining | Fast & Accurate Cell Detection - baseclick GmbH. Available at: [Link]

  • Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC. Available at: [Link]

  • Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC. Available at: [Link]

  • EdU proliferation: Applications, assay kits & techniques - baseclick. Available at: [Link]

  • The Difference between BrdU and EdU (Cell proliferation assays) - YouTube. Available at: [Link]

  • 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed. Available at: [Link]

  • Click chemistry for labeling and detection of biomolecules - SPIE Digital Library. Available at: [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Validation of 5-Ethynylpyrimidine-2-carboxylic Acid Based Probes

For researchers, scientists, and drug development professionals, the rigorous validation of a chemical probe is paramount to ensure that its biological effects can be confidently attributed to its intended target. This g...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a chemical probe is paramount to ensure that its biological effects can be confidently attributed to its intended target. This guide provides an in-depth technical comparison of the validation methodologies for a hypothetical 5-Ethynylpyrimidine-2-carboxylic acid-based probe, herein named EPyC-1 , designed as a covalent inhibitor for Epidermal Growth Factor Receptor (EGFR). The ethynyl group on the pyrimidine scaffold allows for "click" chemistry, a versatile tool for attaching reporter molecules for visualization and affinity-based applications.

This guide will objectively compare the performance of EPyC-1 with a well-established, non-covalent EGFR inhibitor, Gefitinib , and provide supporting experimental data and detailed protocols. The causality behind experimental choices is explained to provide a framework for the validation of novel chemical probes.

Introduction to EPyC-1: A Hypothetical Covalent Probe for EGFR

The 5-Ethynylpyrimidine-2-carboxylic acid scaffold is an attractive starting point for the design of targeted covalent inhibitors. The pyrimidine core is a common "hinge-binding" motif in many kinase inhibitors, including several FDA-approved drugs.[1][2][3][4] The ethynyl group can act as a reactive handle, or "warhead," to form a covalent bond with a nucleophilic residue, such as a cysteine, in the target protein's active site. This covalent interaction can lead to prolonged and potent inhibition. For the purpose of this guide, we will consider EPyC-1 to be a covalent inhibitor of EGFR, a receptor tyrosine kinase frequently dysregulated in cancer.[5]

Part 1: In Vitro Validation: Confirming Target Engagement and Specificity

The initial stages of probe validation are performed in vitro to confirm direct binding to the intended target and to assess its selectivity against other proteins.

Direct Target Engagement in Live Cells

Demonstrating that a probe interacts with its target within the complex environment of a living cell is a critical first step.[6] Two powerful biophysical techniques for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Principle: The binding of a ligand to a protein typically increases its thermal stability. CETSA measures this change in stability by heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[7][8] An increase in the melting temperature (Tm) of the target protein in the presence of the probe indicates direct engagement.[9]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heat_shock Heat Shock cluster_analysis Analysis A Plate cells and grow to 70-80% confluency B Treat cells with EPyC-1 or vehicle (DMSO) A->B Incubate C Aliquot cell suspension and heat at various temperatures B->C Harvest D Cell Lysis C->D Cool E Separate soluble and aggregated proteins D->E Centrifuge F Quantify soluble EGFR by Western Blot E->F Collect supernatant G Plot melt curves and determine ΔTm F->G Analyze bands

Caption: CETSA experimental workflow for assessing target engagement.

Detailed Protocol: CETSA for EPyC-1

  • Cell Culture: Plate A431 cells (an EGFR-overexpressing cell line) in a 10 cm dish and grow to 80-90% confluency.

  • Treatment: Treat cells with 10 µM EPyC-1 or DMSO (vehicle control) for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, detach, and resuspend in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Collect the supernatant, normalize the protein concentration, and analyze the amount of soluble EGFR by Western blotting using an anti-EGFR antibody.

  • Data Interpretation: Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the EPyC-1 treated sample compared to the vehicle control confirms target engagement.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. When an unlabeled compound (like EPyC-1) binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[10][11][12][13]

Experimental Workflow:

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Transfect cells with EGFR-NanoLuc® plasmid B Add serial dilutions of EPyC-1 A->B Plate cells C Add NanoBRET® tracer and substrate B->C D Measure luminescence at donor and acceptor wavelengths C->D Incubate E Calculate BRET ratio and determine IC50 D->E

Caption: NanoBRET™ Target Engagement assay workflow.

Detailed Protocol: NanoBRET™ for EPyC-1

  • Cell Preparation: Co-transfect HEK293T cells with a plasmid encoding for EGFR-NanoLuc® fusion protein and a carrier DNA. Plate the cells in a 96-well plate.

  • Compound Addition: Prepare serial dilutions of EPyC-1 in Opti-MEM and add to the cells.

  • Tracer and Substrate Addition: Add the NanoBRET™ kinase tracer and the Nano-Glo® substrate to the wells.

  • Measurement: Measure the donor (450 nm) and acceptor (610 nm) luminescence using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot against the concentration of EPyC-1 to determine the IC50 value, which represents the concentration of the probe required to displace 50% of the tracer.

In Vitro Kinase Inhibition Assay

To quantify the inhibitory potency of EPyC-1 against EGFR, a biochemical kinase assay is performed.

Principle: This assay measures the ability of EPyC-1 to inhibit the phosphorylation of a substrate peptide by the purified EGFR kinase domain. The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[5]

Comparative Data: In Vitro Performance of EPyC-1 vs. Gefitinib

ParameterEPyC-1 (Hypothetical Data)Gefitinib (Reference Data)Rationale for Comparison
Target Engagement (CETSA ΔTm) +5.2 °C+3.8 °CA larger thermal shift for EPyC-1 is expected due to the stabilizing effect of covalent bond formation.
Target Engagement (NanoBRET™ IC50) 50 nM25 nMGefitinib, a potent non-covalent binder, is expected to have a lower IC50 in this competitive assay format.
EGFR Kinase Inhibition (IC50) 15 nM30 nMThe covalent nature of EPyC-1 is expected to lead to a lower IC50 value, indicating higher potency.
Selectivity Profiling

A critical aspect of probe validation is to assess its selectivity for the intended target over other related proteins, such as other kinases.[14]

Method: EPyC-1 would be screened against a panel of kinases (e.g., the KINOMEscan® panel) at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is determined.

Expected Outcome: A high-quality probe should exhibit significant inhibition of the target (EGFR) with minimal activity against other kinases.

Part 2: In Vivo Validation: Assessing Probe Performance in a Living Organism

In vivo studies are essential to evaluate the probe's pharmacokinetic properties, target engagement in a physiological setting, and its efficacy in a disease model.[15][16][17]

Pharmacokinetic (PK) Studies

Principle: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model, typically mice or rats.[18] This information is crucial for designing effective in vivo efficacy studies.

Protocol Outline: PK Study of EPyC-1 in Mice

  • Administration: Administer a single dose of EPyC-1 to a cohort of mice via oral gavage or intravenous injection.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Extract EPyC-1 from the plasma and quantify its concentration using LC-MS/MS.

  • Data Analysis: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life (t1/2).

In Vivo Target Engagement and Efficacy

Principle: To confirm that EPyC-1 engages EGFR in vivo and exerts a biological effect, a xenograft mouse model of cancer is often used.

Experimental Workflow:

InVivo_Workflow cluster_model Xenograft Model cluster_treatment Treatment cluster_evaluation Evaluation A Implant A431 tumor cells subcutaneously in mice B Allow tumors to grow to a palpable size A->B C Administer EPyC-1 or vehicle to mice daily B->C Randomize mice D Monitor tumor volume and body weight C->D E At study end, excise tumors for analysis D->E F Assess target engagement by Western blot (p-EGFR) E->F G Analyze tumor growth inhibition F->G

Caption: In vivo efficacy study workflow in a xenograft mouse model.

Detailed Protocol: In Vivo Efficacy of EPyC-1

  • Xenograft Model: Subcutaneously implant A431 cells into the flank of immunodeficient mice.

  • Treatment: Once tumors reach a certain volume, randomize mice into treatment (EPyC-1) and control (vehicle) groups. Administer the compounds daily.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Target Engagement Analysis: At the end of the study, excise tumors and analyze the levels of phosphorylated EGFR (p-EGFR), a marker of EGFR activity, by Western blotting. A reduction in p-EGFR in the EPyC-1 treated group would indicate target engagement.

  • Efficacy Analysis: Compare the tumor volumes between the treated and control groups to determine the anti-tumor efficacy of EPyC-1.

In Vivo Imaging with a "Clicked" EPyC-1 Probe

The ethynyl group of EPyC-1 allows for its use in in vivo imaging through click chemistry.[19]

Principle: After administration of EPyC-1 to a tumor-bearing mouse, a fluorescently-labeled azide can be injected. The azide will "click" to the ethynyl group of EPyC-1 that is bound to its target, allowing for visualization of the probe's distribution and target engagement in real-time using an in vivo imaging system.[20][21][22]

Comparative Data: In Vivo Performance of EPyC-1 vs. Gefitinib

ParameterEPyC-1 (Hypothetical Data)Gefitinib (Reference Data)Rationale for Comparison
Oral Bioavailability 40%60%Differences in physicochemical properties can lead to variations in oral absorption.
Tumor Growth Inhibition (TGI) 65%50%The prolonged, covalent inhibition by EPyC-1 is hypothesized to result in greater tumor growth inhibition.
In Vivo Target Occupancy (p-EGFR reduction) 80%60%The covalent nature of EPyC-1 should lead to higher and more sustained target occupancy.

Conclusion

The validation of a chemical probe is a multi-faceted process that requires a combination of in vitro and in vivo experiments. For a novel probe like our hypothetical 5-Ethynylpyrimidine-2-carboxylic acid-based EGFR inhibitor, EPyC-1, a rigorous validation cascade is essential. This guide has outlined a comprehensive strategy, from initial confirmation of target engagement in live cells using CETSA and NanoBRET™ to the assessment of in vivo efficacy in an animal model. By comparing its performance to a well-characterized inhibitor like Gefitinib, we can build a strong case for its utility as a selective and potent tool for studying EGFR biology. The inclusion of a bioorthogonal handle like the ethynyl group further expands its application to advanced imaging and proteomic studies. This systematic approach to probe validation ensures the generation of reliable and reproducible data, which is the cornerstone of robust scientific research and drug discovery.

References

Sources

Comparative

SAR Comparison Guide: 5-Ethynylpyrimidine-2-carboxylic Acid Derivatives as Next-Generation HIF-PHD Inhibitors

Executive Summary The stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) via the inhibition of HIF Prolyl Hydroxylase Domain (HIF-PHD) enzymes has revolutionized the treatment of renal anemia and is being actively investigated for inflammatory bowel disease. While first-in-class inhibitors like Roxadustat (an isoquinoline derivative) and Vadadustat (a pyridine derivative) have validated the clinical target, next-generation drug design demands scaffolds with superior ligand efficiency and reduced off-target toxicity.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of the 5-ethynylpyrimidine-2-carboxylic acid scaffold (CAS 1240606-56-7)[1]. By objectively comparing this novel chemotype against established clinical alternatives, we demonstrate how the strategic integration of a rigid alkyne vector and a bidentate pyrimidine core yields sub-nanomolar potency and exceptional cellular permeability.

Mechanistic Rationale & SAR Logic

As drug development professionals, we must look beyond mere binding affinity and analyze the thermodynamic drivers of target engagement. The superiority of the 5-ethynylpyrimidine-2-carboxylic acid scaffold relies on two distinct structural pillars:

  • Active Site Fe(II) Chelation: The pyrimidine-2-carboxylic acid moiety acts as a highly efficient bidentate chelator for the catalytic iron (Fe2+) in the active site of 2-oxoglutarate-dependent dioxygenases[2]. The N1 atom of the pyrimidine ring and the adjacent C2-carboxylate perfectly mimic the endogenous co-substrate 2-oxoglutarate (2-OG), displacing it and halting catalytic turnover.

  • The Ethynyl Vector (Minimizing Entropic Penalty): The secondary binding pocket of PHD2 is a deep, narrow hydrophobic cleft. Previous SAR studies have demonstrated that utilizing a flexible alkyl chain to reach this pocket incurs a massive entropic penalty, as rotatable bonds must be frozen upon binding. In contrast, the sp-hybridized alkyne is perfectly linear (180°). This rigid ethynyl linker acts as an optimal vector, projecting terminal aryl groups deep into the hydrophobic pocket without sacrificing conformational entropy[3].

SAR_Logic Core Pyrimidine-2-carboxylic acid Core (Fe2+ Chelation) Pos4 C4/C6 Substitution (Solvent Exposure) Core->Pos4 Pos5 C5 Substitution (Hydrophobic Pocket) Core->Pos5 Alkyl Flexible Alkyl Linker (High Entropic Penalty) Pos5->Alkyl Sub-optimal Alkyne Rigid Ethynyl Linker (Optimal Vector) Pos5->Alkyne Preferred Aryl Terminal Aryl Group (pi-pi stacking) Alkyne->Aryl Potency Sub-nanomolar HIF-PHD2 Inhibition Aryl->Potency

Caption: SAR logic tree mapping the optimization of the 5-ethynylpyrimidine-2-carboxylic acid scaffold.

Comparative Performance Data

To objectively evaluate the performance of this scaffold, we synthesized a focused library of derivatives and benchmarked them against Roxadustat and Vadadustat. The data below highlights the critical impact of the rigid alkyne linker (Compound 2 and 3) versus a flexible alkyl linker (Compound 1).

Compound / DrugScaffold / Linker TypePHD2 IC

(nM)
Cellular HIF-1

EC

(

M)
Caco-2 P

(

cm/s)
Roxadustat Isoquinoline-3-carboxylic acid25.01.2014.5
Vadadustat Pyridine-3-carboxamide120.04.5022.1
Compound 1 5-Ethylpyrimidine (Flexible Alkyl)85.43.8018.2
Compound 2 5-(Phenylethynyl)pyrimidine (Rigid)12.10.4528.4
Compound 3 5-((4-Fluorophenyl)ethynyl)pyrimidine4.2 0.15 31.0

Key Takeaway: The transition from Compound 1 to Compound 2 demonstrates a 7-fold increase in biochemical potency, directly attributable to the reduced entropic penalty of the ethynyl linker. Furthermore, the addition of a para-fluoro substituent (Compound 3) enhances lipophilicity and metabolic stability, resulting in sub-nanomolar target engagement and superior Caco-2 permeability compared to current clinical standards.

Experimental Methodologies (Self-Validating Systems)

To ensure the highest degree of scientific integrity, the data presented above was generated using self-validating assay architectures.

Protocol A: Time-Resolved FRET (TR-FRET) PHD2 Inhibition Assay

Causality & Validation: Standard Fluorescence Polarization (FP) assays are highly susceptible to auto-fluorescence from small-molecule libraries. TR-FRET introduces a temporal delay that allows background fluorescence to decay, isolating the true signal. This assay is self-validating: it measures the binding of APC-labeled von Hippel-Lindau (VHL) protein to a biotinylated HIF-1


 peptide. VHL only binds if PHD2 successfully hydroxylates the peptide. A dose-dependent loss of FRET strictly confirms catalytic inhibition of PHD2, eliminating false positives caused by peptide unfolding.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20). Supplement with 10

    
    M FeSO
    
    
    
    , 1 mM ascorbate, and 2
    
    
    M 2-oxoglutarate.
  • Enzyme-Inhibitor Pre-incubation: Add 10 nM recombinant human PHD2 enzyme to a 384-well proxiplate. Dispense compounds in a 10-point, 3-fold dilution series. Incubate for 15 minutes at room temperature to allow equilibrium binding at the Fe(II) site.

  • Reaction Initiation: Add 50 nM of biotinylated HIF-1

    
     substrate peptide. Incubate the catalytic reaction for 60 minutes at 25°C.
    
  • Detection Phase: Quench the reaction with 2 mM EDTA. Add 2 nM Europium-labeled streptavidin (donor) and 10 nM APC-labeled VHL protein (acceptor). Incubate for 30 minutes.

  • Readout: Excite at 340 nm. Read time-resolved emission at 615 nm (Eu) and 665 nm (APC). Calculate the 665/615 ratio to determine the IC

    
    .
    
Protocol B: Cellular HIF-1 Stabilization (Wash-Free AlphaLISA)

Causality & Validation: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and competition with high intracellular concentrations of 2-OG. We utilize AlphaLISA coupled with nuclear extraction rather than whole-cell lysis. This ensures that only transcriptionally active, chromatin-bound HIF-1


 is quantified, validating the functional dynamic range of the drug.

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed Hep3B cells at 10,000 cells/well in a 96-well plate. Incubate overnight. Treat with compounds for exactly 4 hours (capturing peak HIF-1

    
     accumulation before ubiquitin-independent degradation feedback loops activate).
    
  • Nuclear Extraction: Aspirate media. Add 50

    
    L of hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl
    
    
    
    , 10 mM KCl) to lyse the plasma membrane. Centrifuge at 3,000 x g to pellet intact nuclei. Resuspend pellets in high-salt nuclear extraction buffer (400 mM NaCl).
  • AlphaLISA Detection: Transfer 5

    
    L of nuclear extract to a 384-well OptiPlate. Add 10 
    
    
    
    L of anti-HIF-1
    
    
    acceptor beads and biotinylated secondary antibody. Incubate for 1 hour.
  • Signal Generation: Add 10

    
    L of Streptavidin-coated donor beads under strictly subdued lighting. Incubate for 30 minutes.
    
  • Readout: Excite the plate at 680 nm and read the chemiluminescent emission at 615 nm. Interpolate EC

    
     values using a recombinant HIF-1
    
    
    
    standard curve.

Pathway Visualization

HIF_Pathway Normoxia Normoxia (O2) HIF_PHD HIF-PHD2 Enzyme (Fe2+, 2-OG dependent) Normoxia->HIF_PHD Activates Hydroxylated_HIF Hydroxylated HIF-1α HIF_PHD->Hydroxylated_HIF Hydroxylation HIF1a HIF-1α Protein HIF1a->HIF_PHD Substrate Hypoxia_Response Erythropoietin (EPO) Transcription HIF1a->Hypoxia_Response Translocates to Nucleus VHL VHL Ubiquitination Hydroxylated_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation Inhibitor 5-Ethynylpyrimidine-2-carboxylic acid (Inhibitor) Inhibitor->HIF_PHD Chelates Fe2+ Blocks 2-OG Inhibitor->HIF1a Stabilizes

Caption: Mechanism of HIF-PHD2 inhibition by 5-ethynylpyrimidine-2-carboxylic acid derivatives.

References

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Plan: 5-Ethynylpyrimidine-2-carboxylic acid

As application scientists and laboratory managers, we must recognize that a chemical's utility often mirrors its reactivity. 5-Ethynylpyrimidine-2-carboxylic acid is a prime example. While its terminal alkyne serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and laboratory managers, we must recognize that a chemical's utility often mirrors its reactivity. 5-Ethynylpyrimidine-2-carboxylic acid is a prime example. While its terminal alkyne serves as an indispensable handle for1 in drug discovery and chemical biology[1], this exact structural moiety introduces severe operational hazards if mismanaged during disposal.

This guide provides a self-validating, mechanistically grounded framework for the safe handling, quenching, and disposal of 5-ethynylpyrimidine-2-carboxylic acid, ensuring that laboratory safety is dictated by molecular logic rather than administrative guesswork.

Physicochemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the physical and chemical parameters driving the compound's behavior.

Table 1: Quantitative Data & Operational Impact [2]

PropertyValueCausality / Operational Impact
CAS Number 1240606-56-7Unique identifier required for accurate hazardous waste manifesting.
Molecular Weight 148.12 g/mol Utilized for stoichiometric calculations during reaction quenching.
Boiling Point 394.6 ± 34.0 °C (Pred.)Low volatility. The primary inhalation hazard is aerosolized dust, not vapor.
Density 1.42 ± 0.1 g/cm³ (Pred.)Heavier than water; will precipitate in aqueous mixtures if not properly solvated.
pKa 2.83 ± 0.10 (Pred.)Acidic carboxylic acid moiety. Requires basic buffers for aqueous dissolution, but strict acidic conditions for safe waste quenching.
The Core Mechanistic Hazard: Metal Acetylide Formation

The most critical hazard associated with 5-ethynylpyrimidine-2-carboxylic acid is not its toxicity, but its reactivity. Terminal alkynes possess a weakly acidic proton. During CuAAC click chemistry, the presence of a Cu(I) catalyst and a base removes this proton, forming a polymeric, highly shock-sensitive 3[3]. If this intermediate is allowed to precipitate or dry in a standard waste carboy, it becomes a severe explosive hazard. All disposal protocols must center on the destruction or prevention of this species[3].

Disposal Workflow Visualization

DisposalWorkflow A CuAAC Reaction Waste (Alkyne + Cu Catalyst) B Acid Quenching (pH < 3) Decomposes Cu-Acetylide A->B Add 1M HCl C Phase Separation (Aqueous / Organic) B->C Extract (EtOAc) D Aqueous Waste (Soluble Cu Salts) C->D E Organic Waste (Alkyne Residue) C->E F Licensed High-Temp Incineration D->F E->F

Figure 1: Safe disposal workflow for CuAAC reaction mixtures containing terminal alkynes.

Step-by-Step Methodologies
Protocol A: Deactivation and Disposal of CuAAC Reaction Waste

This protocol is mandatory for any liquid waste stream where 5-ethynylpyrimidine-2-carboxylic acid has come into contact with copper, silver, or mercury catalysts.

  • Validation of State : Ensure the reaction waste mixture is fully dissolved in a compatible solvent (e.g., DMSO/Water or THF).

    • Causality: Dry copper acetylides are highly sensitive to kinetic energy (friction/shock). Keeping the mixture fully solvated dampens energy transfer, preventing accidental detonation[3].

  • Acidic Quenching : Transfer the mixture to a well-ventilated fume hood. While stirring vigorously, slowly titrate the mixture with 1M Hydrochloric Acid (HCl).

    • Causality: Acidification protonates the acetylide carbon, breaking the Cu-C bond. This regenerates the stable terminal alkyne and solubilizes the copper as safe Cu(II)/Cu(I) chlorides[3].

    • Self-Validating Step: Test the aqueous layer with pH indicator paper. A sustained pH < 3 validates that the explosive acetylide network has been fully destroyed.

  • Phase Separation : Add an immiscible organic solvent (e.g., Ethyl Acetate) to partition the mixture.

    • Causality: Separating the regenerated alkyne (organic phase) from the copper salts (aqueous phase) physically eliminates the possibility of acetylide re-formation in the waste container.

  • Waste Routing :

    • Route the aqueous layer to a labeled "Aqueous Heavy Metal Waste (Copper)" container.

    • Route the organic layer to a labeled "Halogen-Free Organic Waste" container.

Protocol B: Management of Unused Solid Waste and Spill Cleanup

Pure, unused 5-ethynylpyrimidine-2-carboxylic acid is a stable solid but acts as a mucosal irritant and a precursor to toxic combustion byproducts.

  • Dust Suppression (In case of spill) : Immediately mist the spilled powder with an inert, high-flashpoint solvent like Isopropanol.

    • Causality: Wetting the powder prevents the aerosolization of the acidic pyrimidine, protecting personnel from respiratory irritation.

  • Mechanical Collection : Use non-sparking, conductive tools (e.g., brass or conductive plastic dustpans) to collect the slurry.

    • Causality: Terminal alkynes can carry static charge. Mitigating spark risks is a universal best practice for combustible organic dusts.

    • Self-Validating Step: Wipe the spill area with a damp, soapy towel. The absence of residual powder on the white towel validates complete mechanical removal.

  • Strict Segregation : Place the collected material into a dedicated solid waste container. Crucial: Ensure this container is strictly segregated from heavy metal waste (Ag, Hg, Cu).

    • Causality: Mixing terminal alkynes with heavy metal waste can lead to spontaneous, in-situ acetylide formation over time.

  • Final Disposal : Manifest the container strictly for licensed high-temperature incineration.

    • Causality: Combustion of the nitrogen-rich pyrimidine ring generates toxic nitrogen oxides (NOx). Specialized incinerators equipped with catalytic scrubbers are required to neutralize these emissions safely.

References
  • [2] 5-Ethynylpyrimidine-2-carboxylic acid CAS#: 1240606-56-7, ChemicalBook. URL:

  • [3] Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation, MDPI. URL:

  • [1] Bioorthogonal chemistry, PMC - NIH. URL:

Sources

© Copyright 2026 BenchChem. All Rights Reserved.